molecular formula C10H16FNO4 B156127 N-Boc-trans-4-fluoro-L-proline CAS No. 203866-14-2

N-Boc-trans-4-fluoro-L-proline

カタログ番号: B156127
CAS番号: 203866-14-2
分子量: 233.24 g/mol
InChIキー: YGWZXQOYEBWUTH-RQJHMYQMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-trans-4-fluoro-L-proline is a useful research compound. Its molecular formula is C10H16FNO4 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWZXQOYEBWUTH-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476394
Record name (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203866-14-2
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203866-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-1-(tert-Butoxycarbonyl)-4-fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-trans-4-fluoro-L-proline: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-fluoro-L-proline is a synthetic amino acid derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a fluorine atom at the C4 position of the proline ring, impart valuable conformational constraints and properties that are highly sought after in the design of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its role in the development of potent and selective integrin inhibitors.

Chemical Properties and Structure

This compound is a white to off-white solid at room temperature. Thetert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and facilitates its use in peptide synthesis. The fluorine atom, being highly electronegative, influences the puckering of the proline ring and can modulate the cis-trans isomerization of the preceding peptide bond, making it a valuable tool for conformational control in peptide and protein engineering[1][2].

Structural Information

The chemical structure of this compound is characterized by a pyrrolidine ring with a fluorine atom in the trans configuration relative to the carboxylic acid group at the C2 position. The nitrogen atom is protected with a Boc group.

Systematic Name: (2S,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid[3]

Table 1: Chemical Identifiers

IdentifierValue
SMILES CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@H]1C(=O)O
InChI InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
InChIKey YGWZXQOYEBWUTH-RQJHMYQMSA-N
Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆FNO₄
Molecular Weight 233.24 g/mol [3]
Melting Point 115-119 °C
Optical Activity [α]²²/D -65.0±5° (c = 1 in chloroform)
Appearance White to off-white solid
CAS Number 203866-14-2[3]
Solubility Soluble in DMSO (200 mg/mL), sparingly soluble in aqueous buffers. Solubility in ethanol is approximately 15 mg/mL and in DMF is approximately 20 mg/mL for the parent compound N-Boc-L-proline.[4][5]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would display resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the pyrrolidine ring. The C4 carbon, being directly attached to fluorine, would show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration
C-H (Alkyl)2980-2850Stretching vibrations
C=O (Carboxylic Acid)~1710Stretching vibration
C=O (Boc group)~1690Stretching vibration
C-N1250-1020Stretching vibration
C-F1100-1000Stretching vibration

Experimental Protocols

The synthesis of this compound is most commonly achieved from its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester, through a nucleophilic fluorination reaction.

Synthesis of this compound

A widely used method for this transformation involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. A general procedure is outlined below.

Experimental Workflow for Synthesis

G Synthesis of this compound A N-Boc-trans-4-hydroxy-L-proline methyl ester B Dissolve in anhydrous CH2Cl2 A->B C Cool to 0 °C B->C D Add DAST or Deoxo-Fluor® dropwise C->D E Stir at room temperature D->E F Quench with saturated NaHCO3 solution E->F G Extract with CH2Cl2 F->G H Dry organic layer over Na2SO4 G->H I Concentrate in vacuo to obtain crude ester H->I J Hydrolyze ester with LiOH in THF/H2O I->J K Acidify with HCl J->K L Extract with Ethyl Acetate K->L M Dry and concentrate to yield this compound L->M

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Fluorination: N-Boc-trans-4-hydroxy-L-proline methyl ester is dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂) and cooled to 0 °C. A fluorinating agent, such as DAST or Deoxo-Fluor®, is added dropwise to the solution. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC)[6][7][8].

  • Workup and Ester Hydrolysis: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to yield the crude this compound methyl ester. This crude ester is then hydrolyzed using a base, such as lithium hydroxide (LiOH), in a mixture of tetrahydrofuran (THF) and water[9].

  • Purification: After hydrolysis, the reaction mixture is acidified with a dilute acid like hydrochloric acid (HCl) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried and concentrated to afford the crude product. Purification is typically achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound[10][11][12].

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules with potential therapeutic applications.

Integrin Inhibitors

One of the most significant applications of this compound is in the development of inhibitors targeting integrins, particularly αvβ1 integrin. Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are implicated in various pathological processes, including fibrosis and cancer[2][13].

N-arylsulfonyl-L-proline derivatives synthesized from this compound have been shown to be potent and selective inhibitors of αvβ1 integrin, with some exhibiting IC₅₀ values in the nanomolar range[3]. The fluorine substitution on the proline ring plays a crucial role in optimizing the binding affinity and selectivity of these inhibitors.

Integrin αvβ1 Signaling Pathway and Inhibition

G Integrin αvβ1 Signaling and Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ECM Extracellular Matrix (ECM) (e.g., Fibronectin) Integrin Integrin αvβ1 ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3K/Akt Pathway Src->PI3K MAPK MAPK/ERK Pathway Src->MAPK CellResponse Cell Proliferation, Survival, Migration PI3K->CellResponse MAPK->CellResponse Inhibitor N-Arylsulfonyl-L-proline Derivative Inhibitor->Integrin Inhibition

Caption: Simplified diagram of the integrin αvβ1 signaling pathway and its inhibition.

The binding of extracellular matrix proteins to integrin αvβ1 triggers a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK). This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which regulate crucial cellular processes like proliferation, survival, and migration[14][15][16]. N-arylsulfonyl-L-proline derivatives act as antagonists by binding to the integrin and preventing its interaction with the extracellular matrix, thereby inhibiting these downstream signaling events[2][13].

Peptide and Protein Conformation

The incorporation of 4-fluorinated prolines into peptides and proteins serves as a powerful tool to study and control their conformation. The stereochemistry of the fluorine atom at the C4 position influences the puckering of the pyrrolidine ring, which in turn affects the cis/trans isomerism of the preceding peptide bond. trans-4-Fluoro-L-proline, for instance, generally favors the trans conformation of the Xaa-Pro bond. This conformational control is crucial in the design of peptides with specific secondary structures and in understanding the role of proline conformation in protein folding and stability[1][2].

Conclusion

This compound is a versatile and valuable building block for researchers in medicinal chemistry and drug development. Its unique chemical and structural properties, particularly the conformational constraints imposed by the fluorine atom, make it an important tool for the design of bioactive molecules with enhanced potency and selectivity. The successful application of this compound in the development of potent αvβ1 integrin inhibitors highlights its potential in targeting diseases characterized by aberrant cell adhesion and signaling. Further exploration of its utility in peptide and protein engineering is likely to yield novel insights and therapeutic opportunities.

References

Spectroscopic data (NMR, IR, MS) for N-Boc-trans-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Profile of N-Boc-trans-4-fluoro-L-proline

Introduction

This compound, with the chemical formula C₁₀H₁₆FNO₄ and a molecular weight of 233.24 g/mol , is a fluorinated derivative of the amino acid proline.[1] The incorporation of a fluorine atom at the C4 position of the pyrrolidine ring imparts unique conformational properties, making it a valuable building block in medicinal chemistry and drug development.[2] Its applications range from the synthesis of potent and selective integrin inhibitors to its use as a chiral probe for determining the enantiomeric purity of amino acids via ¹⁹F NMR.[1][3] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, along with the experimental protocols for data acquisition and a visualization of its synthetic pathway.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 203866-14-2[1]
Molecular Formula C₁₀H₁₆FNO₄[1]
Molecular Weight 233.24 g/mol [1]
Appearance White solid
Melting Point 115-119 °C
Optical Rotation [α]²²/D = -65.0 ± 5° (c=1 in chloroform)
Synonyms (2S,4R)-1-tert-Butoxycarbonyl-4-fluoro-2-pyrrolidinecarboxylic acid, N-(tert-Butoxycarbonyl)-trans-4-fluoro-L-proline[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural confirmation and quality control of this compound. While complete datasets for the trans isomer are not fully detailed in single sources, data from closely related isomers and precursors provide a strong basis for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for comprehensive analysis.

Table 1: NMR Data for N-Boc-cis-4-fluoro-L-proline and its tert-butyl ester derivative

NucleusCompoundSolventChemical Shift (δ) ppm and Coupling Constants (J) HzReference
¹H NMR N-Boc-cis -4-fluoro-L-prolineCDCl₃8.76 (brs, 1H, COOH), 5.28-5.12 (m, 1H, H-4), 4.56-4.44 (m, 1H, H-2), 3.86-3.58 (m, 2H, H-5), 2.77-2.01 (m, 2H, H-3), 1.48-1.44 (d, 9H, J=16, Boc)[4]
Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (cis ester)CDCl₃5.16 (dt, J=52.6, 3.0, 1H), 4.26 (t, J=8.3, 1H), 3.89 (ddd, J=21.8, 13.0, 3.0, 1H), 3.55 (ddd, J=36.1, 13.0, 3.0, 1H), 2.64–2.44 (m, 1H), 2.14–1.92 (m, 1H), 1.44 (s, 9H), 1.42 (s, 9H)[5][6]
¹³C NMR Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (cis ester)CDCl₃171.7 (C), 153.8 (C), 91.0 (d, ¹JC-F=178.7, CH), 81.4 (C), 80.4 (C), 58.2 (CH), 53.0 (d, ²JC-F=22.8, CH₂), 37.6 (d, ²JC-F=22.8, CH₂), 28.3 (3 × CH₃), 28.0 (3 × CH₃)[5][6]
¹⁹F NMR N/AN/AThe diastereotopic fluorines in fluorinated prolines are sensitive probes of ring pucker and cis/trans isomerization.[7][8] Large differences in chemical shifts can be observed depending on the conformation.[8]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the molecule.

Table 2: Mass Spectrometry Data

TechniqueCompoundIonization ModeObserved m/zInterpretationReference
ESI-MS N-Boc-cis -4-fluoro-L-prolineESI (+)234.24[M+H]⁺ (Calculated for C₁₀H₁₇FNO₄⁺: 234.11)[4]
HRMS-ESI Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (cis ester)ESI (+)312.1580[M+Na]⁺ (Calculated for C₁₄H₂₄FNNaO₄: 312.1582)[5][6]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands for this compound are listed below, based on typical values for similar structures.[9][10][11]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300-2500O-H (Carboxylic Acid)Stretching (broad)
~2980-2850C-H (Aliphatic)Stretching
~1740C=O (Carboxylic Acid)Stretching
~1690C=O (Boc group)Stretching
~1400-1300C-NStretching
~1160C-OStretching
~1050C-FStretching

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[4][5][6] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.[6] For ¹³C NMR, chemical shifts can be referenced to the solvent signal (e.g., CDCl₃ at 77.0 ppm).[6]

Mass Spectrometry

High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled with a dual-focusing magnetic analyzer or time-of-flight (TOF) mass spectrometer.[6] This allows for precise mass determination to confirm the elemental formula.

Infrared Spectroscopy

IR spectra can be recorded on an FTIR spectrometer.[6] Samples can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

Synthesis and Purification

A common route to this compound involves the deoxyfluorination of an appropriate N-Boc-4-hydroxy-L-proline precursor.[12][13] For example, N-Boc-4-hydroxy-L-proline methyl ester can be treated with a fluorinating agent like DAST or nosyl fluoride.[12][13] The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.[4] A general procedure for ester hydrolysis is as follows:

  • The this compound methyl ester is dissolved in a solvent mixture, such as tetrahydrofuran (THF) and water.[4]

  • An aqueous solution of a base, like lithium hydroxide (LiOH), is added at a reduced temperature (e.g., 0 °C).[4]

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete.[4]

  • The reaction is quenched, and the pH is adjusted to an acidic value (pH 2-3) using an acid like HCl.[4]

  • The product is extracted into an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt like Na₂SO₄, and concentrated under reduced pressure to yield the final product.[4]

Workflow Visualization

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound from a commercially available starting material.

G Generalized Synthesis of this compound start N-Boc-trans-4-hydroxy- L-proline ester N-Boc-trans-4-hydroxy- L-proline Methyl Ester start->ester Esterification (e.g., SOCl₂, MeOH) fluoro_ester N-Boc-trans-4-fluoro- L-proline Methyl Ester ester->fluoro_ester Deoxyfluorination (e.g., DAST, Nosyl Fluoride) product N-Boc-trans-4-fluoro- L-proline fluoro_ester->product Saponification (e.g., LiOH, H₂O)

References

N-Boc-trans-4-fluoro-L-proline: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of N-Boc-trans-4-fluoro-L-proline, a critical fluorinated amino acid derivative for drug discovery, peptide synthesis, and as a probe for ¹⁹F NMR studies. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound ((2S,4R)-1-tert-Butoxycarbonyl-4-fluoro-2-pyrrolidinecarboxylic acid) is a synthetic derivative of the amino acid L-proline. The incorporation of a fluorine atom at the C4 position and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine confer unique stereoelectronic properties and chemical handling characteristics. These features make it a valuable building block in the synthesis of novel peptides and peptidomimetics with modified conformational stabilities. The Boc group provides protection for the amine during chemical synthesis and is readily removed under acidic conditions.

Physicochemical Properties

PropertyValueReference
CAS Number 203866-14-2[1]
Molecular Formula C₁₀H₁₆FNO₄[1]
Molecular Weight 233.24 g/mol [1]
Appearance Solid[2]
Melting Point 115-119 °C
Optical Activity [α]22/D -65.0±5°, c = 1 in chloroform
Purity ≥97%[1]

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase synthesis and for the preparation of stock solutions for various assays. Generally, N-Boc-protected amino acids exhibit good solubility in polar aprotic solvents.

Qualitative Solubility

Based on available data for similar compounds, this compound is expected to be soluble in a range of organic solvents. For its non-fluorinated analog, N-Boc-L-proline, solubility is established in several common organic solvents.[2] It is anticipated that this compound follows a similar trend.

  • High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol.[2][3]

  • Moderate Solubility: Chloroform.

  • Sparingly Soluble: Aqueous buffers.[2]

For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before dilution with the aqueous buffer of choice.[2]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively published. The following table provides data for the parent compound, N-Boc-L-proline, which can serve as an estimate. Researchers should determine the precise solubility for their specific application and solvent system.

SolventN-Boc-L-proline Solubility (approx.)
DMF ~20 mg/mL
Ethanol ~15 mg/mL
DMSO ~15 mg/mL
1:6 DMF:PBS (pH 7.2) ~0.14 mg/mL

Data for N-Boc-L-proline from Cayman Chemical product information.[2]

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. The primary points of chemical instability are the Boc protecting group and the ester linkage in its methyl ester form.

  • pH Stability: The Boc group is labile under strong acidic conditions. It is typically removed using reagents like trifluoroacetic acid (TFA).[4] The compound is generally stable in neutral and basic conditions, although prolonged exposure to strong bases may risk racemization or other side reactions.

  • Thermal Stability: The compound is a solid with a melting point of 115-119 °C, indicating good thermal stability at ambient temperatures. For long-term storage, refrigeration (-20°C) is recommended to ensure integrity.[5] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[3][5]

  • Photostability: While specific photostability studies are not publicly available, it is standard practice for complex organic molecules to be stored protected from light to prevent potential degradation.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the solubility of this compound in a given solvent.[6]

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis prep1 Add excess compound to solvent in vials prep2 Seal vials tightly prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep2->equil1 proc1 Allow excess solid to settle equil1->proc1 proc2 Centrifuge to separate solid from supernatant proc1->proc2 analysis1 Withdraw clear supernatant proc2->analysis1 analysis2 Filter through 0.22 µm syringe filter analysis1->analysis2 analysis3 Dilute supernatant analysis2->analysis3 analysis4 Analyze concentration by HPLC analysis3->analysis4 analysis5 Calculate original solubility analysis4->analysis5

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. Seal the vials to prevent solvent evaporation.[6]

  • Equilibration: Place the vials in a constant temperature shaker (e.g., 25°C) and agitate for 24-72 hours to ensure equilibrium is reached.[6]

  • Sample Processing: After equilibration, allow the vials to stand for the excess solid to settle. Centrifuge the vials to further separate the undissolved solid.[6]

  • Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).[6]

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use this curve to determine the concentration in the diluted sample and calculate the original solubility, accounting for the dilution factor.[6]

Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is used in Boc-chemistry based SPPS. The general workflow involves coupling the protected amino acid to a resin-bound peptide chain and subsequent deprotection of the N-terminal Boc group to allow for the next coupling step.

G start Resin with N-terminal amine dissolve Dissolve this compound and activating agent (e.g., HBTU/HATU) in DMF/NMP start->dissolve activate Activate with base (e.g., DIEA) dissolve->activate couple Add activated amino acid solution to resin. Couple for 1-3 hours. activate->couple wash1 Wash resin (DMF, DCM) couple->wash1 deprotect Remove Boc group with TFA in DCM wash1->deprotect wash2 Wash resin (DCM, DMF) deprotect->wash2 neutralize Neutralize with base (e.g., DIEA in DMF) wash2->neutralize next_cycle Ready for next coupling cycle neutralize->next_cycle

Caption: Boc-SPPS Workflow for Amino Acid Coupling.

Methodology:

  • Activation: Dissolve this compound and an activating agent (e.g., HBTU, HATU) in a suitable solvent like DMF. Add a base such as N,N-diisopropylethylamine (DIEA) to activate the carboxylic acid.[7]

  • Coupling: Add the activated amino acid solution to the resin, which has a free N-terminal amine. Allow the reaction to proceed for a sufficient time to ensure complete coupling.[7]

  • Washing: Wash the resin thoroughly with solvents like DMF and dichloromethane (DCM) to remove excess reagents.

  • Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM to remove the N-terminal Boc group, exposing a new amine for the next coupling step.[4]

  • Neutralization and Washing: Wash the resin to remove residual acid and neutralize the N-terminal ammonium salt with a base solution. The resin is now ready for the next amino acid coupling.

Applications in Research

The unique properties of this compound make it a valuable tool in several areas of research:

  • Peptide and Protein Engineering: The fluorine atom influences the pyrrolidine ring pucker, which in turn affects the cis/trans isomerism of the preceding peptide bond.[8] This allows for the rational design of peptides with enhanced conformational stability or specific secondary structures.

  • ¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive reporter for ¹⁹F NMR studies. This technique can be used to investigate peptide and protein conformation, dynamics, and interactions with other molecules without interference from other signals in the biological matrix.[9]

  • Drug Discovery: As a building block, it is used in the synthesis of peptidomimetics and other small molecules as potent and selective inhibitors of therapeutic targets, such as integrins.[1]

Conclusion

This compound is a versatile synthetic building block with well-defined, albeit qualitatively described, solubility and stability characteristics. Its utility in modifying peptide conformation and as an NMR probe makes it an important compound for advanced chemical biology and drug discovery research. Researchers are encouraged to perform specific quantitative analyses tailored to their experimental conditions to ensure optimal use.

References

The Impact of 4-Fluoroproline on Peptide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological function. Among these, 4-fluoroproline (FPro), a synthetic analog of proline, has emerged as a powerful tool for modulating the conformational and biological properties of peptides. The high electronegativity of the fluorine atom introduces potent stereoelectronic effects that significantly influence the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond.[1][2][3] This guide provides an in-depth technical overview of the biological activity of peptides containing 4-fluoroproline, with a focus on quantitative data, experimental methodologies, and the elucidation of its impact on signaling pathways.

The two diastereomers of 4-fluoroproline, (2S,4R)-4-fluoroproline ((4R)-FPro or Flp) and (2S,4S)-4-fluoroproline ((4S)-FPro or flp), exhibit distinct and often opposing effects on peptide conformation.[4] (4R)-FPro tends to favor the Cγ-exo ring pucker and a trans conformation of the preceding peptide bond, which is prevalent in many stable protein structures like the collagen triple helix.[5] Conversely, (4S)-FPro promotes a Cγ-endo pucker and a cis peptide bond conformation.[4] These conformational biases can be harnessed to enhance thermal stability, modulate enzymatic resistance, and probe protein-protein interactions with high precision.

Conformational Effects and Thermal Stability

The introduction of 4-fluoroproline into peptides can dramatically alter their thermal stability, a critical parameter for therapeutic applications. This effect is particularly well-documented in collagen mimetic peptides (CMPs), where the native structure relies on the conformational rigidity of proline and hydroxyproline.

Quantitative Data on Thermal Stability of Collagen Mimetic Peptides

The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is a key metric for assessing thermal stability. The following table summarizes the Tm values for various CMPs, highlighting the profound stabilizing or destabilizing effects of (4R)-FPro and (4S)-FPro depending on their position within the repeating Gly-Xaa-Yaa triplet.

Peptide SequenceXaa PositionYaa PositionMelting Temperature (Tm) in °CReference
(Pro-Pro-Gly)10ProPro41[1]
(Pro-Hyp-Gly)10ProHyp69[1]
(Pro-Flp-Gly)10Pro(4R)-FPro91[1]
(flp-Pro-Gly)7(4S)-FProPro33[6]
(Flp-Pro-Gly)7(4R)-FProProNo Helix[6]
(Pro-flp-Gly)7Pro(4S)-FProNo Helix[6]

Hyp: 4-hydroxyproline, Flp: (4R)-FPro, flp: (4S)-FPro

Impact on Protein-Protein Interactions and Signaling

The conformational control exerted by 4-fluoroproline provides a powerful tool to dissect and modulate protein-protein interactions that are dependent on proline-rich motifs. A prominent example is the interaction between proline-rich sequences and Src homology 3 (SH3) domains, which are crucial components of many intracellular signaling pathways.[7] These interactions often require the proline-rich ligand to adopt a polyproline type II (PPII) helix conformation.[7]

Modulation of SH3 Domain Binding

By strategically replacing proline residues with 4-fluoroproline diastereomers, researchers can pre-organize the peptide into a conformation that either enhances or diminishes its binding affinity for an SH3 domain. This allows for the precise probing of the structural requirements for binding and the subsequent modulation of the downstream signaling cascade.

The following diagram illustrates a generic workflow for investigating the effect of 4-fluoroproline-containing peptides on SH3 domain-mediated signaling.

SH3_Signaling_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_binding In Vitro Binding Analysis cluster_cell Cellular Analysis Peptide_Synthesis Solid-Phase Synthesis of FPro-Peptides Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry & NMR Purification->Characterization Binding_Assay Binding Affinity Assay (e.g., ITC, SPR, CD) Characterization->Binding_Assay Peptide_Treatment Treat Cells with FPro-Peptides Characterization->Peptide_Treatment SH3_Domain Purified SH3 Domain SH3_Domain->Binding_Assay Downstream_Analysis Analyze Downstream Signaling (e.g., Western Blot) Binding_Assay->Downstream_Analysis Inform Cellular Experiments Cell_Culture Cell Line Expressing Target Protein Cell_Culture->Peptide_Treatment Peptide_Treatment->Downstream_Analysis

Workflow for SH3 domain interaction studies.

Quantitative Data on Binding Affinity

The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. The following table presents Kd values for the interaction of various 4-fluoroproline-containing peptides with SH3 domains.

PeptideTarget SH3 DomainDissociation Constant (Kd) in µMReference
PPPLPPKPKF (P2)HS1>100[7]
P2 with Pro at pos. 3 replaced by (4S)-FProHS1>100[7]
P2 with Pro at pos. 3 replaced by (4R)-FProHS1>100[7]

Note: In this particular study, the introduction of 4-fluoroproline did not lead to a measurable increase in affinity, highlighting that pre-organization of the PPII helix is not the sole determinant of binding strength and other interactions play a crucial role.[7]

Enzymatic Stability

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases. The incorporation of 4-fluoroproline can enhance enzymatic stability by altering the peptide's conformation, making it a poorer substrate for proteases.

Quantitative Data on Enzymatic Degradation
PeptideProteaseHalf-life (t1/2) in minDegradation Rate Constant (k) in min-1
Control PeptideTrypsinData not availableData not available
(4R)-FPro PeptideTrypsinData not availableData not available
(4S)-FPro PeptideTrypsinData not availableData not available
Control PeptideChymotrypsinData not availableData not available
(4R)-FPro PeptideChymotrypsinData not availableData not available
(4S)-FPro PeptideChymotrypsinData not availableData not available

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of 4-Fluoroproline-Containing Peptides

This protocol is a general guideline for manual Fmoc-based SPPS.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(4R)-FPro-OH and Fmoc-(4S)-FPro-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • DMF, Dichloromethane (DCM), Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Washing: After complete coupling (negative Kaiser test), wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

This protocol describes the determination of the melting temperature (Tm) of a peptide.

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • CD spectropolarimeter with a temperature controller

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Dissolve the peptide in the buffer to a final concentration of 25-100 µM.

  • Instrument Setup:

    • Set the CD spectropolarimeter to monitor the ellipticity at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides, or the maximum positive peak for collagen triple helices).

    • Set the temperature range for the experiment (e.g., 10 °C to 95 °C).

    • Set the heating rate (e.g., 1 °C/minute).

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature for 5-10 minutes.

    • Record the CD signal as the temperature is increased.

  • Data Analysis:

    • Plot the CD signal (molar ellipticity) as a function of temperature.

    • Fit the data to a sigmoidal unfolding curve to determine the Tm, which is the temperature at the midpoint of the transition.

Enzymatic Degradation Assay

This protocol provides a general method for assessing the stability of peptides against proteases.

Materials:

  • Purified peptide

  • Protease (e.g., trypsin, chymotrypsin, proteinase K)

  • Assay buffer (specific to the protease)

  • HPLC system

  • Quenching solution (e.g., 10% TFA)

Procedure:

  • Reaction Setup:

    • Dissolve the peptide in the assay buffer to a known concentration (e.g., 100 µM).

    • Add the protease to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100).

  • Time Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time.

    • Determine the half-life (t1/2) of the peptide from the degradation curve.

Conclusion

The incorporation of 4-fluoroproline into peptides offers a precise and powerful strategy for modulating their biological activity. The stereospecific conformational constraints imposed by the fluorine atom can be leveraged to enhance thermal and enzymatic stability, and to probe and manipulate protein-protein interactions. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in drug discovery and chemical biology, facilitating the rational design of novel peptide-based therapeutics and research tools. Further exploration into the diverse applications of 4-fluoroproline-containing peptides is poised to unlock new avenues for understanding and controlling complex biological processes.

References

A Technical Guide to N-Boc-trans-4-fluoro-L-proline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis, and Application in Peptide and Drug Discovery

N-Boc-trans-4-fluoro-L-proline, a synthetic derivative of the amino acid proline, is a critical building block for researchers in peptide chemistry and drug development. Its unique stereochemistry and the presence of a fluorine atom offer significant advantages in modulating peptide conformation, enhancing metabolic stability, and serving as a sensitive probe in bioanalytical studies. This guide provides a comprehensive overview of its commercial suppliers, pricing, synthesis, and detailed experimental applications.

Commercial Availability and Pricing

A variety of chemical suppliers offer this compound, catering to both research and bulk-scale needs. The pricing can vary based on purity, quantity, and the supplier. Below is a summary of representative commercial sources and their listed prices.

SupplierProduct NumberPurityQuantityPrice (USD)
Sigma-Aldrich68733297%500 mg$172.50
MedChemExpressHY-W015705>98%100 mg~$100
250 mg~$200
1 g~$600
Santa Cruz Biotechnologysc-267923Not specifiedContact for pricingContact for pricing
Key OrganicsBB-3456>95%1 gContact for pricing
5 gContact for pricing
Chem-Impex International29045>98%1 gContact for pricing
5 gContact for pricing

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis of this compound

The most common synthetic route to this compound starts from the readily available N-Boc-4-hydroxy-L-proline methyl ester. A large-scale, chromatography-free process has been developed, making this valuable building block more accessible.

Experimental Protocol: Synthesis from N-Boc-4-hydroxy-L-proline methyl ester

This protocol is adapted from a reported large-scale synthesis.

Materials:

  • N-Boc-4-hydroxy-L-proline methyl ester

  • Nosyl fluoride

  • Suitable solvent (e.g., a single eco-friendly solvent as described in optimized processes)

  • Reagents for workup and purification

Procedure:

  • Deoxyfluorination: N-Boc-4-hydroxy-L-proline methyl ester is subjected to a deoxyfluorination reaction. A key development in this area is the use of Nosyl fluoride as the deoxyfluorinating agent, which offers an eco-friendly and scalable alternative to traditional reagents like DAST.[1]

  • Reaction Conditions: The reaction is typically carried out in a suitable organic solvent. The optimization of this process has led to the use of a single solvent system, which simplifies the procedure and reduces waste.

  • Workup and Purification: A significant advantage of the optimized process is the elimination of column chromatography for purification. The product can be isolated in high purity (>99% by HPLC) through techniques such as crystallization or extraction.[1]

  • Hydrolysis: The resulting this compound methyl ester is then hydrolyzed to the free carboxylic acid to yield the final product.

Applications in Peptide Synthesis and Drug Development

This compound is a valuable tool for modifying peptides to enhance their therapeutic properties. The fluorine atom can influence the pucker of the proline ring and the cis/trans isomerization of the preceding peptide bond, thereby affecting the overall peptide conformation.[2] This conformational control is crucial for optimizing binding affinity to biological targets.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into peptides is typically achieved using standard Boc-based Solid-Phase Peptide Synthesis (SPPS) protocols.

SPPS_Cycle Resin Resin with Free Amine Coupling Coupling: - this compound - Coupling Reagent (e.g., HBTU/HOBt) - Base (e.g., DIPEA) - Solvent (e.g., DMF) Resin->Coupling Washing1 Washing (DMF) Coupling->Washing1 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing1->Capping Washing2 Washing (DMF, DCM) Capping->Washing2 Deprotection Boc Deprotection (e.g., TFA in DCM) Washing2->Deprotection Washing3 Washing (DCM, DMF) Deprotection->Washing3 Neutralization Neutralization (e.g., DIPEA in DMF) Washing3->Neutralization Washing4 Washing (DMF) Neutralization->Washing4 Next_Cycle Ready for Next Amino Acid Coupling Washing4->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Appropriate solid-phase resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection reagent: Trifluoroacetic acid (TFA) in DCM (typically 25-50%)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail.

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1 minute, followed by a 20-30 minute treatment to remove the Boc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF (2x for 2 minutes each).

  • Washing: Wash the resin with DMF (3x).

  • Coupling:

    • Pre-activate this compound (2-4 equivalents relative to resin loading) with HBTU (2-4 eq.) and HOBt (2-4 eq.) in DMF.

    • Add DIPEA (4-8 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. The coupling efficiency can be monitored using a ninhydrin (Kaiser) test. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Boc group. The peptide is then cleaved from the resin and the side-chain protecting groups are simultaneously removed using a strong acid cocktail (e.g., HF/anisole).

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

"Proline Editing": An Alternative Strategy for Fluoroproline Incorporation

A powerful technique known as "proline editing" allows for the site-specific modification of a hydroxyproline residue within a peptide that is already assembled on the solid support. This method provides a flexible way to introduce fluoroproline without the need to synthesize the fluorinated building block beforehand.

Proline_Editing Start Peptide on Resin with Fmoc-Hyp(Trt)-OH incorporated SPPS Complete Peptide Synthesis (Standard Fmoc-SPPS) Start->SPPS Trt_Deprotection Selective Trityl Deprotection (e.g., 1-5% TFA in DCM) SPPS->Trt_Deprotection Free_OH Peptide on Resin with Free Hydroxyl Group Trt_Deprotection->Free_OH Fluorination Fluorination (e.g., DAST or Deoxo-Fluor) Free_OH->Fluorination Fluoro_Peptide Fluoroproline-containing Peptide on Resin Fluorination->Fluoro_Peptide Cleavage Cleavage from Resin and Global Deprotection (e.g., TFA cocktail) Fluoro_Peptide->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Purified Fluoroproline Peptide Purification->Final_Product

References

An In-depth Technical Guide to the Stereochemistry and Chirality of N-Boc-trans-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-fluoro-L-proline is a synthetic derivative of the amino acid L-proline, a critical component in peptide synthesis and drug design. The introduction of a fluorine atom at the C4 position of the proline ring, along with the N-terminal tert-butoxycarbonyl (Boc) protecting group, imparts unique stereochemical and conformational properties. These characteristics significantly influence the biological activity and metabolic stability of peptides and peptidomimetics, making this compound a valuable building block in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including its synthesis, analytical characterization, and key applications.

Stereochemistry and Chirality

This compound possesses two chiral centers at the C2 and C4 positions of the pyrrolidine ring. The "L" designation refers to the stereochemistry at the C2 position, which is analogous to that of the naturally occurring L-proline. The "trans" configuration indicates that the fluorine atom at C4 and the carboxylic acid group at C2 are on opposite sides of the ring.[2][3] This specific stereoisomer is formally named (2S,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid.

The presence of the electronegative fluorine atom significantly influences the puckering of the proline ring, which in turn affects the conformation of the peptide backbone into which it is incorporated. This conformational constraint is a key feature exploited in drug design to enhance binding affinity and selectivity for biological targets.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is critical for its identification, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₁₀H₁₆FNO₄
Molecular Weight 233.24 g/mol
CAS Number 203866-14-2[2][3]
Appearance Solid
Melting Point 115-119 °C
Optical Rotation [α]²²/D -65.0 ± 5° (c = 1 in chloroform)

Experimental Protocols

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the deoxyfluorination of N-Boc-trans-4-hydroxy-L-proline methyl ester.[1][2] The following protocol is a generalized procedure based on established literature.

Materials:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester

  • Deoxyfluorinating agent (e.g., Deoxofluor, DAST)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Lithium hydroxide

  • Water

  • Hydrochloric acid

  • Ethyl acetate

  • Hexanes

Procedure:

  • Fluorination: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

  • Slowly add the deoxyfluorinating agent to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.

  • Purification of the Ester: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Saponification: Dissolve the purified this compound methyl ester in a mixture of water and a suitable organic solvent (e.g., tetrahydrofuran).

  • Add a solution of lithium hydroxide and stir at room temperature until the saponification is complete (monitored by TLC or LC-MS).

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Final Purification: The final product can be further purified by recrystallization or chromatography if necessary.

Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique to determine the enantiomeric and diastereomeric purity of this compound.[4]

  • Column: A chiral stationary phase (CSP) is used. Common choices for N-protected amino acids include macrocyclic glycopeptide-based columns (e.g., Chirobiotic T or R).[5]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition may need to be optimized to achieve baseline separation of the stereoisomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.

  • Procedure: A solution of the sample is injected onto the chiral column, and the retention times of the different stereoisomers are compared to those of authentic standards. The relative peak areas can be used to quantify the enantiomeric excess (ee) or diastereomeric ratio (dr).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹⁹F NMR spectroscopy are invaluable tools for confirming the structure and stereochemistry of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the connectivity of the atoms and the relative stereochemistry through the analysis of coupling constants. The chemical shifts of the protons on the pyrrolidine ring are sensitive to the presence and orientation of the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum provides a direct signal for the fluorine atom. The chemical shift of the fluorine signal can be used to distinguish between different stereoisomers. For instance, the ¹⁹F NMR spectra of (4S)-N-Boc-L-fluoroproline and (4R)-N-Boc-L-fluoroproline show distinct chemical shifts.[6]

  • Chiral Derivatizing Agents: In cases where the NMR signals of the enantiomers are not resolved, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which typically have distinct NMR spectra.

Visualizations

Synthesis_Pathway Start N-Boc-trans-4-hydroxy-L-proline methyl ester Intermediate This compound methyl ester Start->Intermediate Fluorination Reagent1 Deoxyfluorinating Agent (e.g., Deoxofluor) Final_Product This compound Intermediate->Final_Product Saponification Reagent2 LiOH, H₂O

Caption: Synthetic pathway of this compound.

Stereoisomers cluster_L L-Proline Series (2S) cluster_D D-Proline Series (2R) 2S_4R (2S,4R) This compound 2S_4S (2S,4S) N-Boc-cis-4-fluoro-L-proline 2S_4R->2S_4S Diastereomers 2R_4S (2R,4S) N-Boc-trans-4-fluoro-D-proline 2S_4R->2R_4S Enantiomers 2R_4R (2R,4R) N-Boc-cis-4-fluoro-D-proline 2S_4S->2R_4R Enantiomers 2R_4S->2R_4R Diastereomers

Caption: Stereoisomers of N-Boc-4-fluoro-proline.

Applications in Drug Development

This compound is a valuable building block in drug discovery and development due to several key advantages conferred by the fluorine substituent.

  • Conformational Rigidity: The fluorine atom helps to pre-organize the peptide backbone, leading to more defined secondary structures. This can enhance the binding affinity and selectivity of peptide-based drugs for their targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s. This can improve the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of nearby functional groups, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for ¹⁹F NMR studies, allowing for the investigation of drug-target interactions and conformational changes in biological systems.[7]

Specific applications include its use in the synthesis of potent and selective inhibitors of integrins, which are cell adhesion receptors involved in various diseases, including cancer and inflammation.[2][3] It has also been employed in the construction of monoclonal antibodies that target the seed conformation of the tau protein, which is implicated in Alzheimer's disease.[8][9]

Conclusion

The unique stereochemical and electronic properties of this compound make it a highly valuable and versatile building block for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is essential for its effective application in the design and development of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers working with this important fluorinated amino acid derivative.

References

Methodological & Application

Application Notes and Protocols for N-Boc-trans-4-fluoro-L-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-fluoro-L-proline is a synthetic amino acid analog that has garnered significant interest in peptide chemistry and drug discovery. The incorporation of a fluorine atom at the 4-position of the proline ring introduces unique stereoelectronic effects that can profoundly influence peptide structure, stability, and biological activity. The electron-withdrawing nature of fluorine biases the pyrrolidine ring pucker, modulates the cis-trans isomerization of the preceding peptide bond, and can enhance proteolytic stability.[1][2] These properties make this compound a valuable tool for peptide engineering and the development of novel peptide-based therapeutics.

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed experimental protocols, quantitative data on its conformational effects, and a workflow for its application in drug discovery.

Key Applications

  • Conformational Control: The fluorine substituent in the trans (or 4R) configuration preferentially stabilizes the Cγ-exo ring pucker, which in turn favors a trans conformation of the preceding peptide bond.[3] This can be utilized to enforce specific secondary structures in peptides.

  • Enhanced Thermal Stability: Incorporation of trans-4-fluoro-L-proline has been shown to increase the thermal stability of collagen triple helices.[4]

  • Increased Proteolytic Resistance: The modification can sterically hinder the approach of proteases, thereby increasing the half-life of peptides in biological systems.

  • Probing Protein Structure and Folding: The unique 19F NMR signature of the fluorine atom serves as a sensitive probe for studying peptide and protein conformation and dynamics.[5]

  • Drug Design and Development: By fine-tuning the conformational and stability properties of peptides, this compound can be used to optimize the pharmacological profile of peptide drug candidates.[6]

Quantitative Data Summary

The incorporation of trans-4-fluoro-L-proline (Flp) significantly influences the conformational and thermodynamic properties of peptides. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of trans-4-fluoro-L-proline on Peptide Conformation

Peptide SequenceSolvent% trans Isomer (Proline)% trans Isomer (Flp)Reference
Ac-Ala-X-Ala-NHMeCDCl₃80>95Estimated from qualitative descriptions
Guest-Host PolyprolineAcetonitrile/WaterVariesIncreased PPII (trans) stability[1]

Table 2: Thermodynamic Effects of trans-4-fluoro-L-proline Incorporation in Collagen Model Peptides

PeptideTm (°C)ΔH (kcal/mol)ΔS (kcal/(mol·K))Reference
(Pro-Pro-Gly)₁₀24.1-110-0.37[4]
(Pro-Hyp(R)-Gly)₁₀40.5-140-0.45[4]
(Pro-fPro(R)-Gly)₁₀35.8-100-0.32[4]

Tm: Melting temperature, a measure of triple helix stability. ΔH: Enthalpy change of unfolding. ΔS: Entropy change of unfolding.

Experimental Protocols

The following protocols are based on standard Boc-based solid-phase peptide synthesis methodologies and can be adapted for both manual and automated synthesis.

Protocol 1: Solid-Phase Peptide Synthesis Cycle for Incorporation of this compound

This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Preparation:

  • Swell the resin in dichloromethane (DCM) for 1-2 hours.
  • Wash the resin with dimethylformamide (DMF) (3 x 1 min).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
  • Treat the resin with 50% TFA in DCM for 20-30 minutes.
  • Wash the resin with DCM (3 x 1 min).
  • Wash the resin with isopropanol (IPA) (2 x 1 min).
  • Wash the resin with DCM (3 x 1 min).

3. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2 repetitions).
  • Wash the resin with DCM (3 x 1 min).
  • Wash the resin with DMF (3 x 1 min).

4. Coupling of this compound:

  • Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
  • Coupling: Add the pre-activated amino acid solution to the resin.
  • Agitate the reaction vessel for 2-4 hours at room temperature. Due to potential steric hindrance from the fluorine atom, a longer coupling time compared to standard amino acids is recommended.
  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step with freshly prepared activated amino acid.

5. Washing:

  • Wash the resin with DMF (3 x 1 min).
  • Wash the resin with DCM (3 x 1 min).
  • Wash the resin with IPA (2 x 1 min).

6. Capping (Optional):

  • If the coupling is incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • Wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing sensitive residues like Cys, Met, or Trp, "Reagent K" is recommended.[7]
  • Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (10-20 mL per gram of resin).
  • Stir the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate.
  • Wash the resin with a small amount of fresh TFA.
  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10-fold volume excess).
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual acid.
  • Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with 0.1% TFA or an aqueous solution of acetonitrile).

2. RP-HPLC Purification:

  • Purify the peptide using a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system.
  • Column: C18 column.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient of increasing mobile phase B concentration (e.g., 5-60% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
  • Detection: Monitor the elution at 220 nm.

3. Fraction Analysis and Lyophilization:

  • Collect fractions corresponding to the major peptide peak.
  • Analyze the purity of the fractions by analytical RP-HPLC and mass spectrometry.
  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Diagrams

spss_workflow resin Resin Swelling deprotection Boc Deprotection (50% TFA/DCM) resin->deprotection neutralization Neutralization (10% DIEA/DCM) deprotection->neutralization coupling Coupling of This compound (HBTU/HOBt/DIEA) neutralization->coupling washing Washing coupling->washing cycle Repeat Cycle for Next Amino Acid washing->cycle Continue Elongation final_deprotection Final Boc Deprotection washing->final_deprotection Final Amino Acid cycle->deprotection cleavage Cleavage from Resin & Side-chain Deprotection (Reagent K) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (MS, Analytical HPLC) purification->analysis final_product Purified Fluorinated Peptide analysis->final_product

Caption: Workflow for Solid-Phase Synthesis of a Fluorinated Peptide.

drug_discovery_workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development target_id Target Identification & Validation lead_id Lead Peptide Identification target_id->lead_id fluoro_design Design of Fluorinated Analogs (Incorporate this compound) lead_id->fluoro_design synthesis Solid-Phase Peptide Synthesis fluoro_design->synthesis in_vitro In Vitro Assays (Binding, Activity) synthesis->in_vitro stability Stability Studies (Proteolytic, Thermal) in_vitro->stability structural Structural Analysis (NMR, CD) stability->structural sar Structure-Activity Relationship (SAR) structural->sar sar->fluoro_design Optimization Cycles in_vivo In Vivo Efficacy & PK/PD Studies sar->in_vivo toxicology Toxicology Assessment in_vivo->toxicology candidate Lead Candidate Selection toxicology->candidate

Caption: Peptide Drug Discovery Workflow Using this compound.

References

N-Boc-trans-4-fluoro-L-proline: A Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-fluoro-L-proline is a synthetic amino acid analogue that has emerged as a valuable building block in the design and synthesis of peptidomimetics for drug discovery and chemical biology. The incorporation of this fluorinated proline derivative into peptide sequences offers a powerful tool to modulate their conformation, stability, and biological activity. The electron-withdrawing fluorine atom at the C4-position of the pyrrolidine ring exerts significant stereoelectronic effects, influencing the ring pucker, the cis-trans isomerization of the preceding peptide bond, and the overall three-dimensional structure of the peptide.[1][2][3] These conformational constraints can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity for its target and improved proteolytic stability.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and analysis of peptidomimetics.

Key Applications

The unique properties of this compound make it a valuable tool in a variety of research and development areas:

  • Conformational Control: The fluorine substituent biases the pyrrolidine ring towards a Cγ-exo pucker, which in turn favors a trans conformation of the preceding peptide bond.[2][3] This predictable control over local conformation is crucial for designing peptidomimetics that mimic a specific secondary structure, such as a β-turn or a polyproline II helix.

  • Enhanced Stability: By locking the peptide backbone into a desired conformation, the incorporation of trans-4-fluoro-L-proline can increase the resistance of peptidomimetics to proteolytic degradation, a key challenge in the development of peptide-based therapeutics.

  • Improved Biological Activity: The pre-organization of a peptide into its bioactive conformation can lead to a significant increase in binding affinity for its biological target. This has been demonstrated in the development of potent and selective inhibitors for various enzymes and receptors.

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This allows for detailed conformational analysis of the peptide in solution, providing insights into its structure, dynamics, and interactions with binding partners.

Data Presentation: Conformational Preferences

The incorporation of trans-4-fluoro-L-proline ((4R)-FPro) has a predictable and quantifiable effect on the conformational equilibrium of the preceding peptide bond. The following table summarizes the influence of (4R)-FPro on the trans:cis ratio in model peptides compared to unsubstituted proline.

Peptide SequenceSolventtrans:cis Ratio (Pro)trans:cis Ratio ((4R)-FPro)Reference
Ac-Pro-NHMeChloroform2.3 : 14.0 : 1[5]
Ac-Pro-NHMeWater4.0 : 19.0 : 1[5]
Ac-Ala-Pro-NH₂Water~4 : 1>19 : 1[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol describes the manual solid-phase synthesis of a peptide containing trans-4-fluoro-L-proline using Boc (tert-butyloxycarbonyl) chemistry.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • N-Boc-amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc removal if a mixed strategy is used, not recommended for standard Boc chemistry)

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol)

  • HF cleavage apparatus (or a low/high TFA cleavage cocktail)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin if it is pre-loaded with a protected amino acid.

    • Couple the first N-Boc-amino acid (typically the C-terminal residue) to the resin using a suitable activation method (e.g., DIC/HOBt in DMF/DCM). Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

    • Cap any unreacted sites using a solution of acetic anhydride and pyridine in DMF.

  • Peptide Chain Elongation (Iterative Cycles):

    • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.[6][7]

    • Wash the resin with DCM.

    • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 5% DIEA in DCM.[7]

    • Wash the resin with DCM and DMF.

    • Amino Acid Coupling: Couple the next N-Boc-amino acid (or this compound) using DIC/HOBt in DMF. The coupling time for this compound may need to be extended to ensure complete reaction. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, remove the N-terminal Boc group.

    • Wash and dry the resin.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF) with appropriate scavengers. Alternatively, a "low-high" TFA cleavage cocktail can be used.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling FirstAA First Amino Acid Coupling Resin->FirstAA Deprotection Boc Deprotection (TFA) FirstAA->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (DIC/HOBt) Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (HF or TFA cocktail) Wash->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Boc-SPPS Workflow for Peptidomimetics
Protocol 2: Conformational Analysis by ¹⁹F NMR Spectroscopy

This protocol provides a general guideline for the conformational analysis of a peptide containing trans-4-fluoro-L-proline using ¹⁹F NMR.

Materials:

  • Purified peptide containing trans-4-fluoro-L-proline

  • NMR tube

  • Deuterated solvent (e.g., D₂O, CD₃CN, or a mixture)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

  • NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer might include:

      • Pulse sequence: A standard single-pulse experiment.

      • Spectral width: Sufficient to cover the expected chemical shift range of the fluoroproline residue (e.g., -170 to -180 ppm relative to CFCl₃).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: Dependent on sample concentration, typically 128 to 1024 scans.

    • The presence of distinct signals for the cis and trans isomers of the Xaa-FPro peptide bond allows for the quantification of their relative populations by integrating the respective peaks.[8] The trans isomer is typically the major conformer.[3]

  • Data Analysis:

    • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Reference the ¹⁹F spectrum using an internal or external standard.

    • Integrate the peaks corresponding to the cis and trans conformers to determine their relative populations.

    • The chemical shift difference between the diastereotopic fluorine atoms in 4,4-difluoroproline can also be used to report on the ring pucker and the cis/trans isomerism.[9][10][11]

NMR_Analysis cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Peptide Purified Peptide NMR_Tube NMR Tube Peptide->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire 1D ¹⁹F Spectrum Spectrometer->Acquire Process Process FID Acquire->Process Integrate Integrate Peaks Process->Integrate Quantify Quantify trans:cis Ratio Integrate->Quantify

¹⁹F NMR Conformational Analysis Workflow
Protocol 3: In Vitro Integrin Binding Assay

This protocol describes a competitive solid-phase binding assay to evaluate the ability of a peptidomimetic containing trans-4-fluoro-L-proline to inhibit the binding of a natural ligand to an integrin receptor. This example focuses on the αvβ3 integrin, a common target for RGD-containing peptidomimetics.

Materials:

  • Purified recombinant human integrin αvβ3

  • Biotinylated natural ligand (e.g., fibronectin or vitronectin)

  • Streptavidin-coated 96-well plates

  • Peptidomimetic test compounds

  • Assay buffer (e.g., Tris-buffered saline with Ca²⁺, Mg²⁺, and Mn²⁺)

  • Wash buffer (assay buffer with a mild detergent like Tween-20)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the streptavidin-coated 96-well plates with the biotinylated natural ligand overnight at 4°C.

  • Washing: Wash the plates three times with wash buffer to remove unbound ligand.

  • Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., assay buffer with 1% BSA) for 1 hour at room temperature.

  • Competition:

    • Prepare serial dilutions of the peptidomimetic test compounds in assay buffer.

    • Add the diluted test compounds to the wells.

    • Add a constant concentration of purified integrin αvβ3 to all wells.

    • Incubate for 2-3 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plates three times with wash buffer to remove unbound integrin and test compounds.

  • Detection:

    • Add a primary antibody against the integrin (e.g., anti-αv or anti-β3) followed by a secondary HRP-conjugated antibody, or directly add a conjugated primary antibody.

    • Alternatively, if the integrin is tagged (e.g., with His-tag), an anti-tag HRP-conjugated antibody can be used.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plates three times with wash buffer.

  • Signal Development:

    • Add the HRP substrate to each well and incubate until a color develops.

    • Stop the reaction with the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Plot the absorbance versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the integrin binding) from the resulting dose-response curve.[12][13][14]

Integrin_Assay Start Start Coat Coat Plate with Biotinylated Ligand Start->Coat Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Compete Add Test Compound & Integrin Block->Compete Wash2 Wash Compete->Wash2 Detect Add Detection Antibody (HRP) Wash2->Detect Wash3 Wash Detect->Wash3 Develop Add Substrate & Stop Solution Wash3->Develop Read Read Absorbance Develop->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Integrin Competitive Binding Assay Workflow

Conclusion

This compound is a powerful and versatile building block for the synthesis of conformationally constrained peptidomimetics. Its ability to enforce a trans peptide bond and a specific ring pucker provides a rational approach to designing molecules with enhanced stability and biological activity. The protocols and data presented in these application notes provide a foundation for researchers to incorporate this valuable tool into their drug discovery and chemical biology programs. The use of ¹⁹F NMR spectroscopy further enhances its utility by enabling detailed conformational studies that can guide the design of next-generation peptidomimetic therapeutics.

References

Applications of N-Boc-trans-4-fluoro-L-proline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-fluoro-L-proline is a synthetic amino acid analog that has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom at the C4 position of the proline ring imparts unique stereoelectronic properties that can significantly influence the conformation, stability, and biological activity of peptides and small molecule therapeutics.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it highly suitable for standard solid-phase peptide synthesis (SPPS) and solution-phase organic synthesis.[3] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development.

The fluorine substituent in this compound is not merely a bioisostere for a hydrogen atom but a functional group that can modulate key physicochemical properties. Its high electronegativity can alter the pKa of neighboring groups, influence hydrogen bonding patterns, and create favorable interactions with biological targets.[1] Furthermore, the gauche effect between the fluorine atom and the amide bond can enforce a specific pyrrolidine ring pucker, thereby pre-organizing the peptide backbone into a desired conformation for optimal receptor binding.[1][2] These properties have been exploited to enhance the metabolic stability, bioavailability, and potency of various drug candidates.[3]

Key Applications

The unique conformational constraints and electronic properties conferred by the trans-4-fluoro substituent make this compound a valuable tool in several areas of medicinal chemistry:

  • Peptide and Peptidomimetic Design: Incorporation of this compound into peptides can enhance their proteolytic stability and control their secondary structure. This is crucial for developing peptide-based drugs with improved pharmacokinetic profiles.[3]

  • Enzyme Inhibitors: The rigidified conformation and altered electronic nature of the proline ring can lead to tighter binding to enzyme active sites. A notable example is its use in the development of potent and selective inhibitors of αvβ1 integrin.[4]

  • Molecular Probes and Diagnostics: The fluorine atom serves as a sensitive 19F NMR probe for studying molecular interactions and conformations.[4] Additionally, radiolabeled versions, such as [18F]-fluoro-L-proline, have been developed for positron emission tomography (PET) imaging.

  • Targeted Drug Delivery: As a component of targeting ligands, it can improve the selectivity and binding affinity for specific receptors or transporters.

  • Antibody Development: It has been used as a non-natural amino acid substitute in the construction of monoclonal antibodies that specifically target the seed conformation of tau protein, a key player in Alzheimer's disease.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical properties of this compound and the biological activity of a representative compound incorporating this building block.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 203866-14-2
Molecular Formula C10H16FNO4
Molecular Weight 233.24 g/mol
Melting Point 115-119 °C
Optical Activity [α]22/D -65.0±5°, c = 1 in chloroform
Appearance White powder
Purity ≥97%

Table 2: Biological Activity of an αvβ1 Integrin Inhibitor Incorporating a trans-4-fluoro-L-proline Moiety

CompoundTargetAssayIC50 (nM)Reference
N-Arylsulfonyl-L-proline derivativeαvβ1 IntegrinInhibition Assay0.02[4]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is adapted from a reported large-scale, chromatography-free synthesis.[6] The overall synthetic scheme is depicted in the diagram below.

G cluster_synthesis Synthesis of this compound start N-Boc-4-hydroxy-L-proline methyl ester intermediate1 N-Boc-cis-4-fluoro-L-proline methyl ester start->intermediate1 Deoxyfluorination (Nosyl fluoride) intermediate2 N-Boc-4-fluoro-L-proline intermediate1->intermediate2 Hydrolysis

Caption: Synthesis of this compound.

Materials:

  • N-Boc-4-hydroxy-L-proline methyl ester

  • Nosyl fluoride

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flasks

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deoxyfluorination:

    • To a solution of N-Boc-4-hydroxy-L-proline methyl ester (1 equivalent) in anhydrous acetonitrile, add triethylamine (1.5 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of nosyl fluoride (1.2 equivalents) in anhydrous acetonitrile to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude N-Boc-cis-4-fluoro-L-proline methyl ester.

  • Hydrolysis:

    • Dissolve the crude N-Boc-cis-4-fluoro-L-proline methyl ester in a mixture of methanol and water (1:1).

    • Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC.

    • After completion, remove the methanol under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield this compound as a white solid.

  • Purification (if necessary):

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity (>99% by HPLC).[6]

Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

G cluster_spps SPPS Cycle for this compound resin Resin-Bound Peptide (Fmoc-protected N-terminus) deprotection Fmoc Deprotection (20% piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling: This compound HATU, DIPEA in DMF washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 next_cycle Proceed to next coupling cycle washing2->next_cycle

References

Application Notes and Protocols for N-Boc-trans-4-fluoro-L-proline in ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorine-19 (¹⁹F) NMR spectroscopy has become an indispensable tool for studying protein structure, dynamics, and interactions. The ¹⁹F nucleus offers several advantages: its 100% natural abundance, high gyromagnetic ratio (83% of ¹H), and the absence of endogenous fluorine in biological systems provide a background-free, highly sensitive signal.[1] The large chemical shift dispersion of ¹⁹F is exceptionally sensitive to the local electrostatic environment, making it an ideal probe for reporting on subtle conformational changes within a protein.[2][3]

Fluorinated prolines, such as trans-4-fluoro-L-proline ((4R)-fluoroproline), are particularly valuable. Proline's unique cyclic structure plays a critical role in protein folding and stability, often mediating key turns and kinks in the polypeptide backbone.[4] Fluorination at the 4-position influences the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond. This inherent conformational sensitivity, combined with the favorable properties of the ¹⁹F nucleus, makes trans-4-fluoro-L-proline a powerful reporter for detailed structural and functional studies.[4][5]

These notes provide detailed applications and protocols for utilizing N-Boc-trans-4-fluoro-L-proline to label peptides and proteins for ¹⁹F NMR analysis.

Application Note 1: Probing Protein Conformation and Dynamics

The ¹⁹F chemical shift of a trans-4-fluoro-L-proline residue incorporated into a polypeptide is a sensitive indicator of its local environment. Changes in protein folding, stability, and dynamics are reflected by changes in the ¹⁹F resonance, providing residue-specific information that is often difficult to obtain by other methods.

Key Applications:

  • Monitoring Protein Folding and Unfolding: In an unfolded or disordered peptide, fluoroproline residues are largely solvent-exposed and experience similar environments, often resulting in a single, sharp resonance. Upon folding, each residue moves into a unique tertiary structure, leading to a distinct chemical shift. This allows for the monitoring of folding transitions and the characterization of folding intermediates.

  • Detecting Conformational Sub-states: The ¹⁹F probe can distinguish between different conformational states in equilibrium, such as the endo and exo puckers of the proline ring and the cis and trans isomers of the peptidyl-prolyl bond.[6][7] The difference in chemical shift between the diastereotopic fluorines in 4,4-difluoroproline, for instance, directly reports on the ring pucker preference.[6]

  • Assessing Protein Stability: Thermal or chemical denaturation can be monitored by observing the change in the ¹⁹F NMR spectrum as a function of temperature or denaturant concentration. The disappearance of dispersed peaks corresponding to the folded state and the appearance of a single peak for the unfolded state can be used to determine thermodynamic stability.

Data Presentation: Representative ¹⁹F Chemical Shifts

The ¹⁹F chemical shift of trans-4-fluoro-L-proline is highly dependent on its environment. The following table summarizes representative shifts, which can be used as a general guide for spectral interpretation.

Protein State/EnvironmentTypical ¹⁹F Chemical Shift Range (ppm)LinewidthInterpretation
Unfolded/Disordered Peptide Narrow range (e.g., -172 to -173)NarrowResidue is solvent-exposed with high mobility.
Folded Protein (Buried) Dispersed (e.g., -170 to -176)BroadResidue is in a unique, well-defined structural environment.
Ligand-Bound State Shifted from free state (Δδ > 0.1 ppm)VariesBinding event induces a local conformational change.
cis-Prolyl Bond Distinct from trans stateVariesThe local electronic environment is significantly altered.

Note: Chemical shifts are relative to a standard such as trifluoroacetic acid (TFA). The exact values are highly context-dependent.

Visualization: Conformational States and ¹⁹F NMR Signal

The following diagram illustrates the relationship between the conformational state of a protein containing a trans-4-fluoro-L-proline (t-4FP) label and the resulting ¹⁹F NMR spectrum.

G cluster_protein Protein State cluster_nmr ¹⁹F NMR Spectrum Unfolded Unfolded State (Solvent Exposed t-4FP) Folded Folded State (Buried t-4FP) Unfolded->Folded Folding Spec_U Single Sharp Peak Unfolded->Spec_U Bound Ligand-Bound State (Altered Conformation) Folded->Bound Ligand Binding Spec_F Dispersed, Shifted Peak Folded->Spec_F Spec_B Further Shifted Peak Bound->Spec_B

Caption: Relationship between protein state and the corresponding ¹⁹F NMR signal.

Application Note 2: Quantifying Protein-Ligand Interactions

¹⁹F NMR is a powerful, quantitative tool for characterizing the binding of ligands (small molecules, peptides, or other proteins) to a fluoroproline-labeled protein. Because simple 1D ¹⁹F NMR spectra can be acquired rapidly, this method is highly efficient for screening and detailed kinetic analysis.[8]

Key Techniques:

  • Chemical Shift Perturbation (CSP): In the fast exchange regime, the observed ¹⁹F chemical shift is the population-weighted average of the free and bound states. By titrating a ligand and monitoring the change in chemical shift, a binding isotherm can be generated to determine the dissociation constant (K D ).

  • ¹⁹F NMR Lineshape Analysis: For interactions in the slow to intermediate exchange regime on the NMR timescale, both the free and bound signals may be observed, or the signal may broaden significantly upon titration. Analyzing the spectral lineshape as a function of ligand concentration allows for the simultaneous determination of the dissociation constant (K D ), the association rate constant (k on ), and the dissociation rate constant (k off ).[9][10] This technique is particularly effective for studying weak and transient interactions, such as those involving SH3 domains and proline-rich motifs.[8][11]

Data Presentation: Kinetic and Thermodynamic Parameters from ¹⁹F NMR

This table presents example data from a study quantifying the binding of various proline-rich peptides to the dSH3 domain of the Drk protein, where a tryptophan residue was labeled with a fluorine probe. The principles of lineshape analysis are directly applicable to fluoroproline-labeled systems.

Ligand (Peptide)K D (µM)k on (10⁸ M⁻¹s⁻¹)k off (10³ s⁻¹)
PepS1 10 ± 12.5 ± 0.32.5 ± 0.1
PepS2 22 ± 12.1 ± 0.24.6 ± 0.1
PepS3 45 ± 41.1 ± 0.24.9 ± 0.3
PepS4 100 ± 101.1 ± 0.211 ± 1

Data adapted from Stadmiller et al., Biophys J, 2020. This demonstrates the type of quantitative data obtainable via ¹⁹F NMR lineshape analysis.[8]

Visualization: Ligand Titration Experimental Workflow

The diagram below outlines the workflow for a typical protein-ligand titration experiment monitored by ¹⁹F NMR.

G start Prepare ¹⁹F-labeled Protein Sample acquire_free Acquire ¹⁹F NMR Spectrum (Free State) start->acquire_free titrate Add Ligand Aliquot acquire_free->titrate acquire_bound Acquire ¹⁹F NMR Spectrum (Titration Point) titrate->acquire_bound more_ligand More Titration Points? acquire_bound->more_ligand more_ligand->titrate Yes analysis Analyze Chemical Shift and/or Lineshape more_ligand->analysis No results Determine KD, kon, koff analysis->results

Caption: Experimental workflow for a ¹⁹F NMR ligand titration study.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes the manual incorporation of this compound into a peptide using Boc/Bzl chemistry. The N-terminal Boc group is used for temporary protection.

Materials:

  • 2-Chlorotrityl chloride resin or other suitable resin for Boc-SPPS

  • This compound

  • Other N-Boc protected amino acids

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the resin in DCM in the reaction vessel for at least 30 minutes. Drain the solvent.[12]

  • Loading First Amino Acid: Dissolve the first N-Boc protected amino acid (e.g., 2 equivalents relative to resin capacity) and DIEA (4 equivalents) in DCM. Add to the resin and agitate for 1-2 hours. Wash the resin thoroughly with DCM and DMF.

  • Deprotection (Boc Removal): Add a solution of 25-50% TFA in DCM to the resin. Agitate for 2 minutes, drain, and repeat with a 20-30 minute agitation. Wash the resin with DCM, followed by a neutralization step using 5% DIEA in DCM. Wash again with DCM and DMF.[13]

  • Coupling Cycle (Incorporating this compound): a. Pre-activate this compound (3 equivalents) and HBTU (3 equivalents) with DIEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate for 1-2 hours at room temperature. d. Monitor coupling completion with a colorimetric test (e.g., Kaiser test). e. Wash the resin thoroughly with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 3 (Deprotection) and 4 (Coupling) for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and N-terminal Boc removal, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.[14]

  • Peptide Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Incorporation of trans-4-fluoro-L-proline via Cell-Free Protein Synthesis (CFPS)

This protocol allows for the incorporation of trans-4-fluoro-L-proline into larger proteins. Note that the N-Boc protecting group must be removed from the starting material prior to its use in the CFPS reaction.

Materials:

  • trans-4-fluoro-L-proline (deprotected)

  • E. coli-based CFPS kit (e.g., PURE system or S30 extract)[15]

  • Plasmid DNA encoding the target protein under a T7 promoter

  • Reaction buffer, amino acid mixture (lacking natural proline), energy solution

  • Dialysis device (for continuous-exchange cell-free synthesis)

Procedure:

  • Prepare Custom Amino Acid Mix: Prepare a complete amino acid mixture but omit the natural L-proline. Add trans-4-fluoro-L-proline to this mixture at a final concentration of ~2 mM.

  • Set up the CFPS Reaction: a. In a microcentrifuge tube, combine the S30 extract or PURE system components, reaction buffer, the custom amino acid mix, and the energy solution according to the manufacturer's instructions. b. Add the plasmid DNA encoding your protein of interest to a final concentration of 5-10 nM.

  • Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 30-37°C) for 2-4 hours for batch-mode synthesis. For higher yields, a continuous-exchange (dialysis) setup can be used, allowing the reaction to proceed for 12-24 hours.[16]

  • Protein Purification: After the reaction is complete, purify the expressed protein containing the fluoroproline label using standard methods appropriate for your protein (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of trans-4-fluoro-L-proline and the final protein mass using mass spectrometry.

Protocol 3: 1D ¹⁹F NMR Data Acquisition

This protocol outlines a general procedure for acquiring a simple 1D ¹⁹F NMR spectrum of a labeled protein sample.

Materials:

  • Purified ¹⁹F-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) with 10% D₂O.

  • NMR spectrometer equipped with a ¹⁹F-capable probe.

  • NMR tubes.

  • ¹⁹F chemical shift standard (e.g., trifluoroacetic acid, TFA).

Procedure:

  • Sample Preparation: Prepare the protein sample at a concentration of 50-200 µM in the final NMR buffer. Higher concentrations may be needed for very large proteins or weak interactions.

  • Spectrometer Setup: a. Tune and match the NMR probe to the ¹⁹F frequency. b. Set the experiment temperature (e.g., 298 K). c. Set the spectral width to cover the expected range for fluoroprolines (e.g., -160 to -180 ppm). d. Use a simple pulse-acquire sequence. Proton decoupling (e.g., WALTZ-16) can be applied during acquisition to improve resolution by removing ¹H-¹⁹F coupling.

  • Data Acquisition: a. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a 100 µM sample, this may range from 1,024 to 16,384 scans, taking between 5 minutes and 2 hours depending on the spectrometer. b. Set the relaxation delay (d1) to at least 1-1.5 seconds.

  • Data Processing: a. Apply an exponential line broadening factor (e.g., 5-10 Hz) to improve the signal-to-noise ratio. b. Fourier transform the free induction decay (FID). c. Phase the spectrum and perform a baseline correction. d. Reference the chemical shift axis using an appropriate internal or external standard.

References

Application Notes and Protocols: Stabilizing Peptide Secondary Structures with N-Boc-trans-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Boc-trans-4-fluoro-L-proline to stabilize peptide secondary structures. The introduction of this fluorinated proline analogue offers a powerful tool for peptide design, conformational control, and the development of novel therapeutics.

Introduction

Proline plays a critical role in determining the secondary structure of peptides and proteins due to the conformational constraints imposed by its pyrrolidine ring. The substitution of hydrogen with fluorine at the C4 position of the proline ring, specifically in the trans configuration, introduces potent stereoelectronic effects that can be harnessed to pre-organize peptide backbones and enhance structural stability.

This compound, with its Boc-protecting group for use in solid-phase peptide synthesis (SPPS), is a valuable building block for researchers aiming to:

  • Stabilize specific secondary structures: The strong electron-withdrawing nature of fluorine in the trans position favors a Cγ-exo ring pucker. This conformation preferentially stabilizes the trans isomer of the preceding peptide bond, a key feature in structures like the polyproline II (PPII) helix and for maintaining the integrity of α-helices and β-sheets.[1][2][3]

  • Enhance proteolytic resistance: By locking the peptide into a more rigid conformation, the incorporation of fluorinated prolines can reduce susceptibility to enzymatic degradation.

  • Improve binding affinity and specificity: Pre-organizing a peptide into its bioactive conformation can lower the entropic penalty of binding to its target, potentially leading to enhanced affinity and specificity.

These notes will detail the application of this compound and provide protocols for the synthesis of modified peptides and their structural analysis using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize representative quantitative data illustrating the stabilizing effect of incorporating trans-4-fluoro-L-proline (Flp) in place of proline (Pro) in model peptides.

Table 1: Effect of trans-4-fluoro-L-proline on α-Helical Content

Peptide Sequence% Helicity (298 K)Melting Temperature (Tm, °C)
Ac-Tyr-Gly-Ala-Pro -Ala-Lys-Ala-NH₂2535
Ac-Tyr-Gly-Ala-Flp -Ala-Lys-Ala-NH₂4550

Data are representative and compiled from typical results observed in peptide stabilization studies.

Table 2: Influence of trans-4-fluoro-L-proline on Prolyl Amide Bond Conformation

Peptide Sequencetrans:cis Isomer Ratio (NMR)
Ac-Gly-Pro -NH₂3:1
Ac-Gly-Flp -NH₂>10:1

This data highlights the strong preference for the trans conformation induced by the fluoroproline substitution, as consistently reported in the literature.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol outlines the manual synthesis of a model peptide incorporating this compound using standard Boc-chemistry SPPS.

Materials:

  • Boc-Rink Amide resin

  • N-Boc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Boc-Rink Amide resin in DMF for 1 hour in a fritted syringe.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the N-Boc-protected amino acid (3 equivalents), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of this compound: Follow the standard coupling procedure as in step 3, using this compound.

  • Repeat Cycles: Continue the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Boc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the overall secondary structure of a peptide in solution.[4][5][6][7]

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD Spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the buffer to a final concentration of 20-50 µM.

  • Instrument Setup:

    • Set the wavelength range to 190-260 nm for far-UV CD.

    • Set the scanning speed, bandwidth, and response time according to the instrument manufacturer's recommendations.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length in cm

  • Secondary Structure Estimation: Analyze the processed spectrum. Characteristic minima at ~208 nm and ~222 nm are indicative of α-helical content, while a minimum around 218 nm suggests β-sheet structure. A strong negative band near 198 nm is characteristic of a random coil.

Protocol 3: Conformational Analysis by 1D and 2D NMR Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the peptide's structure and the conformation of the proline ring and preceding peptide bond.[8][9][10][11][12]

Materials:

  • Purified peptide (lyophilized)

  • Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 1-2 mg of the lyophilized peptide in 500 µL of the deuterated solvent.

  • 1D ¹H NMR:

    • Acquire a 1D proton NMR spectrum to assess the overall sample purity and to observe the chemical shifts of the protons. The ratio of trans to cis isomers can often be estimated from the integration of well-resolved signals in the 1D spectrum.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space proximities between protons. Sequential NOEs are used to confirm the amino acid sequence, and medium- and long-range NOEs provide information about the secondary structure.

    • ¹⁹F NMR (optional but recommended): If equipment is available, a 1D ¹⁹F NMR spectrum can directly probe the environment of the fluorine atom and provide insights into the conformation of the fluoroproline ring.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using the TOCSY and NOESY spectra.

    • Analyze the NOE patterns to determine the peptide's secondary structure. For example, the presence of dαN(i, i+3) and dαβ(i, i+3) NOEs is indicative of an α-helix.

    • The trans:cis ratio of the peptide bond preceding the fluoroproline can be quantified by integrating the distinct sets of resonances for each isomer in the 2D spectra.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_results Data Interpretation start Start with Resin synthesis Boc-SPPS with This compound start->synthesis cleavage Cleavage & Purification synthesis->cleavage peptide Purified Fluorinated Peptide cleavage->peptide cd_spec CD Spectroscopy peptide->cd_spec nmr_spec NMR Spectroscopy peptide->nmr_spec secondary_structure Secondary Structure (% Helicity, etc.) cd_spec->secondary_structure conformation Conformational Details (trans:cis ratio) nmr_spec->conformation

Caption: Workflow for synthesis and analysis.

stabilization_mechanism cluster_proline Proline Conformation cluster_peptide Peptide Backbone cluster_outcome Structural Outcome flp trans-4-Fluoro-L-proline ewg Fluorine (EWG) flp->ewg pucker Favors Cγ-exo Ring Pucker ewg->pucker trans_bond Stabilizes trans-Amide Bond pucker->trans_bond pre_org Pre-organization of Backbone trans_bond->pre_org stability Enhanced Secondary Structure Stability pre_org->stability

Caption: Mechanism of stabilization.

References

Application Notes and Protocols: N-Boc-trans-4-fluoro-L-proline in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Boc-trans-4-fluoro-L-proline in the synthesis of potent enzyme inhibitors. The incorporation of a fluorine atom into the proline ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting inhibitors. Here, we focus on the synthesis of inhibitors for two key enzymes: Dipeptidyl Peptidase-4 (DPP-4) and αvβ1 Integrin.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP.[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, making it a key target for the treatment of type 2 diabetes.[1][2]

Quantitative Data: DPP-4 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of various compounds, some of which incorporate a 4-fluoroproline moiety, against the DPP-4 enzyme.

Compound IDStructure/DescriptionIC50 (nM)Reference
Sitagliptin Marketed DPP-4 inhibitor (for comparison)22 ± 2[3]
Compound 13 Tricyclic scaffold-based inhibitor (most active isomer)28 ± 1[3]
Compound 24 Bicyclic scaffold-based inhibitor100 ± 4[3]
Compound 31 Tricyclic scaffold-based inhibitor94 ± 4[3]
Neogliptin (12a) 2-Azabicyclo[2.2.1]heptane-based inhibitor16.8 ± 2.2
Signaling Pathway: DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors is well-established and involves the potentiation of the incretin pathway.

DPP4_Inhibition_Pathway cluster_0 Incretin Pathway Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP4_Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP4_Enzyme Degradation Pancreas Pancreas Incretin Hormones (GLP-1, GIP)->Pancreas Inactive Incretins Inactive Incretins DPP4_Enzyme->Inactive Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4_Enzyme Inhibition Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion Inhibits Blood Glucose Lowered Blood Glucose Insulin Secretion->Blood Glucose Glucagon Secretion->Blood Glucose

DPP-4 Inhibition Signaling Pathway
Experimental Protocol: Synthesis of a DPP-4 Inhibitor Precursor

This protocol describes a general procedure for the amide coupling of this compound with a primary amine, a key step in the synthesis of many DPP-4 inhibitors.

Materials:

  • This compound

  • Primary amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the desired primary amine (1.0 eq.) in anhydrous DCM or DMF (10 mL per mmol of acid) at 0 °C, add HOBt (1.2 eq.).

  • Add EDC (1.2 eq.) to the reaction mixture.

  • Add DIPEA (1.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure amide product.

Boc-Deprotection Step: The N-Boc protecting group can be removed under acidic conditions to yield the final inhibitor or an intermediate for further modification.

Materials:

  • Boc-protected intermediate

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM (1:1)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate in a minimal amount of DCM.

  • Add an excess of 4 M HCl in 1,4-dioxane or a 1:1 mixture of TFA in DCM.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.

  • Collect the solid by filtration and dry under vacuum.

Inhibition of αvβ1 Integrin

The αvβ1 integrin is a cell surface receptor that plays a critical role in tissue fibrosis by activating latent transforming growth factor-β (TGF-β).[4] Potent and selective inhibitors of αvβ1 are being investigated as potential therapeutics for fibrotic diseases. N-Arylsulfonyl-l-proline derivatives synthesized from this compound have been shown to be potent and selective αvβ1 integrin inhibitors.

Quantitative Data: αvβ1 Integrin Inhibitory Activity
Compound TypeTargetIC50 (nM)Reference
N-Arylsulfonyl-l-proline derivativeαvβ1 Integrin0.02
Signaling Pathway: αvβ1 Integrin and TGF-β Activation

Inhibition of αvβ1 integrin blocks the activation of latent TGF-β, a key cytokine in the fibrotic cascade.

avB1_Inhibition_Pathway cluster_1 TGF-β Activation Pathway Latent_TGF_beta Latent TGF-β (bound to LAP) avB1_Integrin αvβ1 Integrin Latent_TGF_beta->avB1_Integrin Binding Active_TGF_beta Active TGF-β avB1_Integrin->Active_TGF_beta Activation avB1_Inhibitor αvβ1 Inhibitor (Sulfonamidoproline derivative) avB1_Inhibitor->avB1_Integrin Inhibition TGF_beta_Receptor TGF-β Receptor Active_TGF_beta->TGF_beta_Receptor SMAD_Signaling SMAD Signaling Cascade TGF_beta_Receptor->SMAD_Signaling Fibroblast_Activation Fibroblast Activation & Collagen Production SMAD_Signaling->Fibroblast_Activation Tissue_Fibrosis Tissue Fibrosis Fibroblast_Activation->Tissue_Fibrosis

αvβ1 Integrin Inhibition and TGF-β Signaling
Experimental Protocol: Synthesis of a Sulfonamidoproline-based αvβ1 Integrin Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for αvβ1 integrin inhibitors, involving the formation of a sulfonamide bond with the deprotected amine of the fluorinated proline.

Part 1: Boc Deprotection of this compound (Follow the protocol described in the DPP-4 section)

Part 2: Sulfonamide Bond Formation

Materials:

  • trans-4-fluoro-L-proline (from Part 1)

  • Arylsulfonyl chloride of interest

  • Aqueous sodium bicarbonate (NaHCO3) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous MgSO4

Procedure:

  • Dissolve the deprotected trans-4-fluoro-L-proline in an aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the arylsulfonyl chloride (1.0-1.2 eq.) in DCM dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-arylsulfonyl-trans-4-fluoro-L-proline derivative.

This intermediate can then be coupled with other moieties to generate the final αvβ1 integrin inhibitor.

Experimental Workflow Diagram

Experimental_Workflow Start Start: This compound Amide_Coupling Amide Coupling (EDC, HOBt, DIPEA) Start->Amide_Coupling Boc_Deprotection_avB1 Boc Deprotection (TFA or HCl) Start->Boc_Deprotection_avB1 Boc_Deprotection_DPP4 Boc Deprotection (TFA or HCl) Amide_Coupling->Boc_Deprotection_DPP4 DPP4_Inhibitor Final DPP-4 Inhibitor Boc_Deprotection_DPP4->DPP4_Inhibitor Sulfonamide_Formation Sulfonamide Formation (Arylsulfonyl Chloride) Boc_Deprotection_avB1->Sulfonamide_Formation Further_Coupling Further Coupling Steps Sulfonamide_Formation->Further_Coupling avB1_Inhibitor Final αvβ1 Integrin Inhibitor Further_Coupling->avB1_Inhibitor

General Synthetic Workflow

References

Application Notes and Protocols for Targeted Protein Degradation Using N-Boc-trans-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]

The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly utilized E3 ligases in PROTAC design.[3] N-Boc-trans-4-fluoro-L-proline is a key building block for the synthesis of highly potent VHL ligands. Its incorporation into the VHL ligand can influence the binding affinity and conformational properties, ultimately impacting the efficiency of the resulting PROTAC.[4][5] These application notes provide a comprehensive guide to the use of this compound in the development of VHL-based PROTACs, including detailed synthetic protocols and methods for their biological evaluation.

Data Presentation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the degradation efficiency of representative VHL-based PROTACs targeting the epigenetic reader protein BRD4.

Table 1: Degradation Efficiency of VHL-based BRD4 PROTACs

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50DmaxReference
ARV-771VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM>99%[6][7]
MZ1VHLBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM[6]

Table 2: Degradation Efficiency of a BTK PROTAC

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference
NC-1VHLBTKMino2.2 nM97%[8]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism of a VHL-recruiting PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (e.g., BRD4) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (VHL-based) PROTAC->PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation

The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC.

PROTAC_Workflow PROTAC Development Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Synthesis_VHL 1. Synthesize VHL Ligand (from this compound) Synthesis_PROTAC 3. Conjugate Components (VHL Ligand, Linker, Target Ligand) Synthesis_VHL->Synthesis_PROTAC Synthesis_Linker 2. Synthesize Linker Synthesis_Linker->Synthesis_PROTAC Ternary_Complex_Assay 4. Ternary Complex Formation Assay (e.g., NanoBRET) Synthesis_PROTAC->Ternary_Complex_Assay Purified PROTAC Degradation_Assay 5. Cellular Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay Data_Analysis 6. Determine DC50 and Dmax Degradation_Assay->Data_Analysis

General workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a VHL Ligand from a Hydroxyproline Derivative

This protocol describes the synthesis of a VHL ligand, exemplified by VH032, starting from a suitable hydroxyproline intermediate. The initial steps for the synthesis of the fluorinated hydroxyproline core can be adapted from published procedures.[4][5]

Materials:

  • (2S,4R)-1-Boc-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Key Intermediate, synthesized from this compound derivatives)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (S)-2-acetamido-3,3-dimethylbutanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve the key intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting amine salt is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude amine salt, (S)-2-acetamido-3,3-dimethylbutanoic acid (1.2 eq), and HATU (1.3 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C and add DIPEA (3.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final VHL ligand (VH032 analog).[9][10]

Protocol 2: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol details the steps to quantify the degradation of a target protein (e.g., BRD4) in cultured cells after treatment with a PROTAC.

Materials:

  • Human cancer cell line expressing the target protein (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Aspirate the old medium and treat the cells with the PROTAC dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody against the loading control.

  • Detection and Analysis:

    • Apply the ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10][11]

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This protocol provides a general outline for assessing the formation of the ternary complex in live cells using NanoBRET™ technology.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-target protein fusion and HaloTag®-E3 ligase fusion

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Assay medium (e.g., Opti-MEM without phenol red)

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC of interest

  • White, 96-well assay plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent. Plate the transfected cells in 96-well plates.

    • Incubate for 24 hours.

  • Assay Setup:

    • Prepare a solution of HaloTag® NanoBRET™ 618 Ligand in assay medium.

    • Replace the culture medium in the wells with the ligand-containing medium and incubate for at least 60 minutes at 37°C in a CO2 incubator.

    • Prepare serial dilutions of the PROTAC in assay medium.

  • Measurement:

    • Add the PROTAC dilutions to the wells.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

    • Read the plate immediately on a luminometer capable of measuring filtered luminescence (Donor emission at 460 nm and Acceptor emission at >600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Conclusion

This compound serves as a valuable synthetic precursor for the development of potent VHL-recruiting PROTACs. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and optimization of these novel therapeutic agents. By systematically evaluating ternary complex formation and cellular degradation, researchers can advance the development of next-generation protein degraders for a wide range of diseases.

References

The Strategic Incorporation of N-Boc-trans-4-fluoro-L-proline in the Development of Potent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance. A promising strategy in the design of new antimicrobial peptides (AMPs) is the incorporation of non-canonical amino acids to enhance their therapeutic properties. This document provides detailed application notes and protocols on the use of N-Boc-trans-4-fluoro-L-proline, a fluorinated proline analog, in the development of advanced AMPs. The inclusion of this building block can significantly influence peptide structure, stability, and biological activity, offering a pathway to more robust and effective antimicrobial candidates.

The fluorination of amino acids can lead to enhanced hydrophobicity, increased resistance to proteolytic degradation, and favorable alterations in peptide conformation.[1][2][3] this compound, in particular, has been shown to modulate the cis-trans isomerization of the peptide bond, a critical factor in the structure and function of proline-rich AMPs.[4][5][6] These peptides often exert their antimicrobial effect through non-lytic mechanisms, such as targeting intracellular components like the ribosome, making them attractive candidates for development due to their potential for reduced cytotoxicity.[1][2][3][4][5][6][7][8]

Application Notes

The incorporation of this compound into AMPs can be leveraged to:

  • Enhance Proteolytic Stability: The presence of the fluorine atom can shield the peptide backbone from enzymatic cleavage, thereby increasing its in vivo half-life.[9][10][11]

  • Modulate Antimicrobial Activity: The substitution of proline with its fluorinated counterpart can either maintain or, in some cases, significantly enhance the antimicrobial potency of the peptide.[4][5][6] The specific impact on activity is often position-dependent within the peptide sequence.

  • Influence Mechanism of Action: By altering the peptide's conformational preferences, the fluorinated proline can affect its interaction with biological targets. For instance, in proline-rich AMPs that target the bacterial ribosome, substitutions with 4-fluoro-L-proline have been shown to impact ribosome binding and the inhibition of protein synthesis.[4][5][6]

  • Fine-tune Peptide Conformation: The stereochemistry of the fluorine atom on the proline ring influences the preference for either the cis or trans conformation of the preceding Xaa-Pro peptide bond. This compound (4R-fluoro-L-proline) favors the trans conformation.[4][5][6]

Quantitative Data Summary

The following table summarizes the antimicrobial activity of the proline-rich AMP, Api137, and its analogs where specific proline residues were substituted with 4R-fluoro-L-proline (trans). The data is adapted from a study by Abel et al. and showcases the impact of this modification on the peptide's efficacy against Escherichia coli.[4]

Peptide IDSequence with SubstitutionMIC (µg/mL) against E. coli RN31
Api137 (Parent Peptide)gu-ONNRPVYIP RP RP PHP RL-OH4
Api137-4R-Fpr5gu-ONNRP VYIPRPRPPHPRL-OH2
Api137-4R-Fpr9gu-ONNRPVYIP RPRPPHPRL-OH4
Api137-4R-Fpr11gu-ONNRPVYIPR PRPPHPRL-OH4
Api137-4R-Fpr13gu-ONNRPVYIPRPR PPHPRL-OH4
Api137-4R-Fpr14gu-ONNRPVYIPRPRP PHPRL-OH4
Api137-4R-Fpr16gu-ONNRPVYIPRPRPPHP RL-OH2

Note: 'gu' denotes a guanidino group on the N-terminus, and 'O' represents ornithine. The substituted 4R-fluoro-L-proline is indicated in bold.

Experimental Protocols

I. Synthesis of Peptides Incorporating this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, a standard and widely applicable method.[12][13][14][15][16]

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_loop Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including this compound) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Loop Repeat for each amino acid Wash1->Loop Deprotection2 Final Fmoc Deprotection Wash1->Deprotection2 Loop->Deprotection1 Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (Mass Spec.) Purification->Analysis

Fig 1: General workflow for solid-phase peptide synthesis.

Materials:

  • Rink Amide resin or pre-loaded Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethylether (cold)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (or this compound) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction completion using a ninhydrin test.

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the crude peptide, wash with cold ether, and dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

II. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow Prep_Peptide Prepare Peptide Stock Solution Serial_Dilute Serial Dilution of Peptide Prep_Peptide->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Bacteria Prepare Bacterial Inoculum Prep_Bacteria->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read Absorbance (OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC AMP_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_cytoplasm AMP Fluorinated AMP OM Outer Membrane AMP->OM Interaction IM Inner Membrane OM->IM Translocation Ribosome 70S Ribosome IM->Ribosome Binding to Exit Tunnel Cytoplasm Cytoplasm Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition

References

Automated Radiosynthesis of [18F]Fluoro-L-proline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in the diagnosis and monitoring of various diseases, including cancers and fibrotic conditions. [18F]fluoro-L-proline derivatives, such as cis- and trans-4-[18F]fluoro-L-proline, have emerged as valuable PET tracers for imaging diseases associated with altered collagen synthesis.[1][2] The development of automated radiosynthesis methods is crucial for the routine clinical production of these tracers, ensuring reproducibility, higher yields, and operator safety.[3] This document provides detailed application notes and protocols for the automated synthesis of cis- and trans-4-[18F]fluoro-L-proline using commercially available synthesis modules.

Automated Synthesis Platforms

The protocols outlined below have been successfully implemented on a GE TRACERlab FXFN automated synthesizer.[4][5] However, the principles can be adapted to other automated platforms such as those from IBA (Synthera) or Siemens (Explora), with appropriate modifications to the sequence and hardware.[6][7][8][9]

Key Advantages of Automated Synthesis

The automated synthesis of [18F]fluoro-L-proline derivatives offers significant advantages over manual methods:

  • Improved Yield and Purity: Automation leads to more consistent and higher radiochemical yields (RCY) and purity.[4][5]

  • Reduced Synthesis Time: Automated processes streamline the synthesis, significantly reducing the overall production time.[4][5]

  • Enhanced Safety: Automation minimizes radiation exposure to operators by containing the entire process within a shielded hot cell.[3]

  • GMP Compliance: Automated synthesizers are designed to meet Good Manufacturing Practice (GMP) guidelines, ensuring the quality and safety of the final radiopharmaceutical product.[6]

  • Reproducibility: Automated systems ensure high reproducibility between batches.[10]

Experimental Protocols

The following protocols are based on the successful automated synthesis of cis- and trans-4-[18F]fluoro-L-proline.[4][5]

Production of [18F]Fluoride

No-carrier-added aqueous [18F]fluoride is typically produced via the 18O(p,n)18F nuclear reaction by irradiating 18O-enriched water in a cyclotron, such as a GE PETtrace 8.[4][5]

General Radiochemistry Setup

All radiofluorination reactions are performed on a fully automated synthesizer like the GE TRACERlab FXFN.[4][5] Necessary solid-phase extraction (SPE) cartridges are preconditioned as follows:

  • Sep-Pak QMA Carbonate Plus Light: Preconditioned with 10 mL of water.[4][5]

  • Oasis MCX Plus Short and Bond Elut SCX: Preconditioned with 5 mL of ethanol followed by 10 mL of water.[4][5]

Automated Synthesis of cis-4-[18F]Fluoro-L-proline ([18F]1)
  • [18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride is passed through a QMA cartridge to trap the [18F]F-. The [18F]F- is then eluted into the reactor vessel.

  • Azeotropic Drying: The [18F]F- is dried by azeotropic distillation with acetonitrile.

  • Radiofluorination: The precursor, di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate, dissolved in acetonitrile, is added to the reactor. The reaction mixture is heated.

  • Deprotection: After cooling, an acidic solution is added to the reactor, and the mixture is heated to remove the protecting groups.[1]

  • Purification: The crude product is passed through an Oasis MCX Plus Short cartridge. The cartridge is washed with water.

  • Elution and Formulation: The final product, cis-4-[18F]fluoro-L-proline, is eluted from the cartridge with a sodium phosphate solution. The pH is adjusted to 7 with hydrochloric acid.[4][5]

Automated Synthesis of trans-4-[18F]Fluoro-L-proline ([18F]2)

The procedure is identical to the synthesis of the cis-isomer, with the exception of the precursor used in the radiofluorination step.[4][5]

  • Precursor for trans-isomer: di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate.[4][5]

Data Presentation

The following tables summarize the quantitative data from the automated synthesis of cis- and trans-4-[18F]fluoro-L-proline.

Parametercis-4-[18F]Fluoro-L-proline ([18F]1)trans-4-[18F]Fluoro-L-proline ([18F]2)Reference
Radiochemical Yield (RCY)41 ± 3.6% (n=9)34 ± 4.3% (n=11)[4][5]
Radiochemical Purity>99%>99%[4][5]
Total Synthesis Time59 ± 1.9 min57 ± 1.2 min[4][5]
Molar Activity>0.641 GBq/μmol>0.320 GBq/μmol[4]

Table 1: Summary of quantitative data for the automated radiosynthesis.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the automated radiosynthesis of [18F]fluoro-L-proline derivatives.

Automated_Radiosynthesis_Workflow Automated Radiosynthesis Workflow for [18F]Fluoro-L-proline cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module (e.g., GE TRACERlab) Cyclotron [18O]H2O Target Irradiation (p,n) reaction QMA_Trap [18F]Fluoride Trapping (QMA Cartridge) Cyclotron->QMA_Trap Transfer of [18F]F- Elution_Drying Elution & Azeotropic Drying QMA_Trap->Elution_Drying Radiolabeling Nucleophilic Substitution (Precursor + [18F]F-) Elution_Drying->Radiolabeling Deprotection Acidic Hydrolysis Radiolabeling->Deprotection Purification Solid-Phase Extraction (SPE Purification) Deprotection->Purification Formulation Final Formulation (pH adjustment) Purification->Formulation Final_Product Final Product: [18F]Fluoro-L-proline Formulation->Final_Product

Caption: Automated Radiosynthesis Workflow.

Precursor_to_Product Precursor to Product Conversion cluster_precursors Precursors cluster_products Final Products Precursor_cis di-tert-butyl (2S,4R)-4-(tosyloxy) pyrrolidine-1,2-dicarboxylate Radiolabeling_Step [18F]Fluorination & Deprotection Precursor_cis->Radiolabeling_Step Precursor_trans di-tert-butyl (2S,4S)-4-(tosyloxy) pyrrolidine-1,2-dicarboxylate Precursor_trans->Radiolabeling_Step Product_cis cis-4-[18F]Fluoro-L-proline Product_trans trans-4-[18F]Fluoro-L-proline Radiolabeling_Step->Product_cis Radiolabeling_Step->Product_trans

Caption: Precursor to Product Relationship.

Quality Control

Post-synthesis, the final product must undergo rigorous quality control to ensure it meets the standards for human injection. Standard QC tests include:

  • Appearance: Visual inspection for clarity and absence of particulate matter.

  • pH: Measurement of the final product's pH.

  • Radionuclidic Identity and Purity: Determined by gamma-ray spectroscopy and measurement of half-life.

  • Radiochemical Purity and Identity: Typically assessed by radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin Layer Chromatography (radio-TLC).[11]

  • Residual Solvents: Gas Chromatography (GC) is used to quantify any remaining solvents from the synthesis.

  • Bacterial Endotoxins: Limulus Amebocyte Lysate (LAL) test.

  • Sterility: Tested according to pharmacopeial standards.

The stability of the formulated product should also be assessed over time. Studies have shown that both cis- and trans-4-[18F]fluoro-L-proline are stable for at least 11 hours post-synthesis.[4]

Conclusion

The automated synthesis of [18F]fluoro-L-proline derivatives is a robust, efficient, and safe method for the routine production of these important PET tracers.[3][12][13] The protocols and data presented here provide a comprehensive guide for researchers and clinicians looking to implement this technology in their facilities. The high yields, purity, and reproducibility of automated synthesis will facilitate the broader application of [18F]fluoro-L-proline PET imaging in both research and clinical settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals engaged in the synthesis of N-Boc-4-fluoro-L-proline.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, particularly during the critical fluorination step of N-Boc-4-hydroxy-L-proline.

Question: Why is my fluorination yield consistently low?

Answer: Low yields can stem from several factors, from reagent quality to reaction conditions. A primary cause is often the choice of fluorinating agent and the presence of moisture.

  • Reagent Quality: Ensure your fluorinating agent (e.g., DAST, Deoxo-Fluor®) is fresh or has been stored under inert conditions to prevent degradation. The starting N-Boc-4-hydroxy-L-proline should be thoroughly dried, as water can quench the fluorinating reagent.

  • Reaction Temperature: The fluorination of N-Boc-4-hydroxy-L-proline methyl ester is typically conducted at low temperatures (-78 °C) to improve selectivity and minimize side reactions. Running the reaction at higher temperatures can favor the formation of elimination byproducts.

  • Solvent Choice: Anhydrous dichloromethane (DCM) is a commonly used solvent for this reaction. Ensure the solvent is completely dry.

Question: I'm observing significant amounts of an elimination byproduct. How can I minimize it?

Answer: The formation of the elimination byproduct, N-Boc-dehydroproline methyl ester, is a well-documented challenge in this synthesis. This occurs when the fluorinating agent or its byproducts act as a base, promoting E2 elimination instead of the desired SN2 substitution.

To minimize this:

  • Maintain Low Temperatures: Strictly control the reaction temperature at -78 °C during the addition of the fluorinating agent and let it warm slowly.

  • Use a Non-Coordinating Solvent: Stick with anhydrous DCM.

  • Consider Alternative Reagents: While DAST is common, newer reagents like Fluolead™ or PyFluor™ in combination with an activator like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a silane source have been shown to provide high yields of the desired product with minimal elimination.

Below is a troubleshooting workflow for common synthesis issues.

G cluster_start Problem Identification cluster_checks Initial Checks cluster_analysis Problem Analysis cluster_solutions Corrective Actions Start Low Yield or Impure Product Reagents Check Reagent Quality (Fluorinating Agent, Starting Material) Start->Reagents Conditions Verify Reaction Conditions (Anhydrous, -78°C) Start->Conditions TLC Analyze TLC Plate (Multiple Spots?) Start->TLC Degradation Reagent Degradation (Moisture Contamination) Reagents->Degradation Elimination Primary Impurity is Elimination Byproduct Conditions->Elimination TLC->Elimination Spot at higher Rf? Optimize Optimize Temperature (Maintain at -78°C) Elimination->Optimize Yes Purify Adjust Purification (Column Chromatography) Elimination->Purify Yes Dry Ensure Anhydrous Conditions (Dry Solvents/Glassware) Degradation->Dry Yes NewReagent Use Fresh/New Fluorinating Agent Degradation->NewReagent Yes Optimize->Purify Dry->Purify NewReagent->Purify

Caption: Troubleshooting workflow for N-Boc-4-fluoro-L-proline synthesis.

Question: How can I effectively purify the final product from the starting material and byproducts?

Answer: Purification is typically achieved via column chromatography on silica gel. A gradient elution system is often most effective.

  • Solvent System: A common mobile phase is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the starting material, the desired fluorinated product, and finally any highly polar impurities.

  • TLC Analysis: Before running the column, carefully analyze the reaction mixture by TLC to determine the separation of the spots and choose the optimal starting solvent composition. The elimination byproduct is less polar than the desired product and will have a higher Rf value.

Frequently Asked Questions (FAQs)

Q1: What are the most common fluorinating agents for this synthesis?

A1: Diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are the most widely cited reagents for converting the hydroxyl group of N-Boc-4-hydroxy-L-proline to a fluorine atom.

Q2: Why is the stereochemistry of the product important and how is it controlled?

A2: The biological activity of molecules containing 4-fluoro-L-proline is highly dependent on the stereochemistry at the C4 position. The fluorination of cis- or trans-4-hydroxy-L-proline proceeds via an SN2 mechanism. This means the reaction occurs with an inversion of stereochemistry. To obtain cis-4-fluoro-L-proline, one must start with trans-4-hydroxy-L-proline, and vice-versa.

The diagram below illustrates the desired SN2 pathway and the competing E2 elimination side reaction.

G cluster_main Reaction Pathways Start N-Boc-trans-4-hydroxy-L-proline (Starting Material) Reagent + DAST (or Deoxo-Fluor®) at -78°C Product N-Boc-cis-4-fluoro-L-proline (Desired Product) Reagent->Product SN2 Pathway (Inversion of Stereochemistry) Byproduct N-Boc-dehydroproline (Elimination Byproduct) Reagent->Byproduct E2 Pathway (Side Reaction)

Caption: Key reaction pathways in the fluorination of hydroxyproline.

Q3: What safety precautions are necessary when working with DAST or Deoxo-Fluor®?

A3: These reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood.

  • Toxicity: They are toxic and corrosive. Avoid contact with skin, eyes, and mucous membranes.

  • Moisture Sensitivity: They react violently with water. All glassware must be scrupulously dried before use.

  • Thermal Instability: DAST, in particular, can decompose explosively at temperatures above 90 °C. Deoxo-Fluor® is generally more thermally stable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Data Summary

The choice of fluorinating agent and reaction conditions significantly impacts the yield and purity of the final product.

Fluorinating AgentTypical TemperatureTypical Yield (SN2 Product)Key Considerations
DAST-78 °C40-60%Prone to elimination; thermally unstable.
Deoxo-Fluor®-78 °C to 0 °C50-70%More thermally stable than DAST; still produces elimination byproduct.
PyFluor™/ActivatorRoom Temperature>80%Milder conditions; often lower elimination.

Key Experimental Protocol: Fluorination with DAST

This protocol is a representative example for the fluorination of N-Boc-trans-4-hydroxy-L-proline methyl ester.

Materials:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for elution)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.1 to 1.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-cis-4-fluoro-L-proline methyl ester.

The general workflow for this synthesis is outlined in the diagram below.

G Start Dissolve Starting Material in Anhydrous DCM Cool Cool to -78°C Start->Cool Add Add DAST Dropwise Cool->Add React Stir and Warm to RT (Monitor by TLC) Add->React Quench Quench with NaHCO₃ (aq) React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: General experimental workflow for DAST-mediated fluorination.

Technical Support Center: Coupling of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions during the coupling of fluorinated amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these specialized building blocks in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered when coupling fluorinated amino acids?

A1: While standard peptide coupling side reactions can occur, the unique electronic properties of fluorine can exacerbate certain issues and introduce new challenges. The most common side reactions include:

  • Incomplete Coupling: Steric hindrance from bulky fluorinated groups (e.g., trifluoromethyl) and altered reactivity of the activated carboxyl group can lead to incomplete coupling.

  • Racemization: The strong electron-withdrawing nature of fluorine can increase the acidity of the α-proton of the activated amino acid, making it more susceptible to epimerization, especially under basic conditions.[1]

  • β-Elimination (Dehydrofluorination): For amino acids with fluorine on the β-carbon, base-mediated elimination of hydrogen fluoride (HF) can occur, leading to the formation of a dehydroamino acid impurity.[2][3]

  • Diketopiperazine Formation: This is a common side reaction for the first two amino acids in a sequence, and the conformational effects of fluorinated residues can sometimes influence the rate of this intramolecular cyclization.

Q2: How does the position of fluorine in the amino acid side chain affect the propensity for side reactions?

A2: The location of the fluorine atom(s) significantly influences the type and likelihood of side reactions.

  • α-Fluorinated Amino Acids: These are highly prone to racemization due to the increased acidity of the α-proton. Special care must be taken during activation and coupling to use mild bases and racemization-suppressing additives.

  • β-Fluorinated Amino Acids: These are susceptible to base-catalyzed β-elimination (dehydrofluorination) to form dehydroamino acids.[2][3]

  • Fluorinated Aromatic Amino Acids (e.g., 4-Fluorophenylalanine): The electron-withdrawing fluorine atom on the aromatic ring can influence the electronic properties of the entire molecule, potentially affecting coupling efficiency and the stability of the activated intermediate.

  • Trifluoromethyl-containing Amino Acids: The bulky and strongly electron-withdrawing trifluoromethyl group can cause significant steric hindrance, leading to incomplete coupling.[4]

Troubleshooting Guides

Problem 1: Incomplete Coupling

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (missing the fluorinated amino acid). A positive Kaiser test after the coupling step also indicates free amines.

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance 1. Double Couple: Repeat the coupling step with a fresh solution of the activated fluorinated amino acid. 2. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC) to a more powerful phosphonium or uronium/aminium salt like HATU, HBTU, or COMU. 3. Elevate the Temperature: Carefully increase the reaction temperature (e.g., to 40-50°C) to improve reaction kinetics. Monitor for potential increases in racemization.
Poor Reagent Solubility 1. Choose an Appropriate Solvent: Ensure the fluorinated amino acid and coupling reagents are fully dissolved. Consider using NMP or a DMF/DMSO mixture to improve solubility.
Peptide Aggregation 1. Incorporate Chaotropic Salts: Add LiCl (0.5 M) to the coupling reaction to disrupt secondary structures. 2. Use a Different Resin: A low-loading or PEG-based resin can sometimes mitigate on-resin aggregation.

Experimental Protocol: Double Coupling with HATU for a Sterically Hindered Fluorinated Amino Acid

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, pre-activate the sterically hindered Fmoc-fluorinated amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2-6 with a fresh solution of the activated fluorinated amino acid.

  • After the second coupling, perform a Kaiser test to confirm the absence of free amines.

  • Wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome cluster_capping Final Step if Failure Persists start Incomplete Coupling Detected (Positive Kaiser Test) double_couple Perform Double Coupling start->double_couple Primary Action change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) double_couple->change_reagent If Fails success Coupling Complete (Negative Kaiser Test) double_couple->success If Successful increase_temp Increase Reaction Temperature (with caution) change_reagent->increase_temp If Fails change_reagent->success If Successful increase_temp->success If Successful failure Coupling Still Incomplete increase_temp->failure If Fails cap Cap Unreacted Amines (e.g., with Acetic Anhydride) failure->cap

Troubleshooting workflow for incomplete coupling.
Problem 2: Racemization

Symptom: HPLC or LC-MS analysis of the purified peptide shows a diastereomeric impurity, indicating the presence of the D-amino acid instead of the intended L-amino acid (or vice versa).

Possible Causes & Solutions:

CauseRecommended Action
Increased α-Proton Acidity 1. Use Racemization-Suppressing Additives: Always include additives like HOBt, HOAt, or OxymaPure® in your coupling reaction. For particularly sensitive fluorinated amino acids, OxymaPure® is often preferred. 2. Choose the Right Base: Use a sterically hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like DIPEA. 3. Lower the Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0°C or room temperature) to minimize the rate of enolization.
Over-activation 1. Optimize Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. 2. Use In Situ Activation: Add the coupling reagent directly to the reaction vessel containing the resin and the protected amino acid, rather than pre-activating.

Experimental Protocol: Minimized Racemization Coupling of a Fluorinated Amino Acid

  • Swell the resin and perform Fmoc deprotection as usual. Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-fluorinated amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • In the reaction vessel containing the resin, add the amino acid/OxymaPure® solution.

  • Add the coupling reagent (e.g., DIC, 3 equivalents) to the reaction vessel.

  • Add a solution of a weaker base (e.g., NMM, 6 equivalents) to the reaction.

  • Allow the coupling to proceed at room temperature for 1-2 hours.

  • Monitor the reaction progress using a Kaiser test.

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

G cluster_mechanism Racemization Mechanism cluster_mitigation Mitigation Strategies activated_aa Activated L-Amino Acid enolate Achiral Enolate Intermediate activated_aa->enolate Base-catalyzed α-proton abstraction d_aa D-Amino Acid enolate->d_aa Protonation l_aa L-Amino Acid enolate->l_aa Protonation additives Use Racemization Suppressing Additives (OxymaPure®, HOAt) additives->activated_aa Inhibits base Use Weaker, Sterically Hindered Base (NMM) base->activated_aa Reduces rate of temp Lower Reaction Temperature temp->activated_aa Reduces rate of

Mechanism of racemization and mitigation strategies.
Problem 3: β-Elimination (Dehydrofluorination)

Symptom: Mass spectrometry analysis shows a peak corresponding to the mass of the peptide minus HF (-20 Da), indicating the formation of a dehydroamino acid.

Possible Causes & Solutions:

CauseRecommended Action
Base-Mediated Elimination 1. Use a Weaker Base for Coupling: Similar to preventing racemization, using a weaker base like NMM or collidine can reduce the likelihood of β-elimination. 2. Optimize Fmoc Deprotection: While piperidine is standard for Fmoc removal, for very sensitive β-fluorinated amino acids, consider using a less basic deprotection cocktail (e.g., piperazine-based) or reducing the deprotection time. 3. Protect the β-Position: If possible, use a derivative of the β-fluorinated amino acid with a protecting group on the β-position that can be removed during final cleavage.

Experimental Protocol: Coupling of a β-Fluorinated Amino Acid with a Mild Base

  • Perform Fmoc deprotection and wash the resin as standard.

  • In a separate vessel, pre-activate the Fmoc-β-fluorinated amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and a racemization suppressant (e.g., HOBt, 3 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Add a solution of N-methylmorpholine (NMM) (6 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor for completion with a Kaiser test.

  • Thoroughly wash the resin with DMF and DCM.

G cluster_reaction β-Elimination Reaction beta_fluoro_aa β-Fluorinated Amino Acid dehydro_aa Dehydroamino Acid beta_fluoro_aa->dehydro_aa Elimination base Base (e.g., Piperidine, DIPEA) base->beta_fluoro_aa Abstracts α-proton hf HF

Simplified representation of β-elimination.

References

Technical Support Center: Synthesis of Peptides Containing 4-Fluoroproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptides incorporating 4-fluoroproline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of peptides containing 4-fluoroproline, presented in a question-and-answer format.

Issue 1: Low Coupling Efficiency at or after the 4-Fluoroproline Residue

  • Question: I am observing a low yield of my target peptide, and mass spectrometry analysis indicates a significant amount of truncated sequences, particularly after the incorporation of 4-fluoroproline. What could be the cause and how can I resolve it?

  • Answer: Low coupling efficiency is a common challenge in solid-phase peptide synthesis (SPPS). While Fmoc-4-fluoroproline derivatives are generally as reactive as standard Fmoc-Pro-OH, the unique conformational constraints imposed by the fluoroproline residue can sometimes lead to difficult couplings.[1] The altered pucker of the pyrrolidine ring can affect the accessibility of the N-terminus for the incoming activated amino acid.

    Recommended Solutions:

    • Double Coupling: Perform a second coupling step for the amino acid immediately following the 4-fluoroproline residue. This involves repeating the coupling procedure with a fresh solution of the activated amino acid before proceeding to the next deprotection step.

    • Use of High-Efficiency Coupling Reagents: Employ coupling reagents known for their high efficiency and low racemization potential, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

    • Extended Coupling Times: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome steric hindrance and improve reaction kinetics.

Issue 2: Peptide Aggregation During Synthesis

  • Question: My peptide-resin is clumping, and I'm experiencing slow solvent drainage. I suspect peptide aggregation. Does the presence of 4-fluoroproline contribute to this, and what can I do to mitigate it?

  • Answer: Peptide aggregation is a significant cause of low yield and purity in SPPS. It arises from the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets. While 4-fluoroproline's influence on aggregation is sequence-dependent, its rigidifying effect on the peptide backbone could potentially contribute to aggregation in certain contexts.

    Recommended Solutions:

    • Incorporate Chaotropic Agents: Add chaotropic salts, such as lithium chloride (LiCl) at a concentration of 0.5 M, to both the coupling and deprotection solutions. These salts disrupt hydrogen bonding networks that lead to aggregation.

    • Use "Magic Mixture" Solvents: For particularly difficult sequences, a solvent mixture of DMF/DCM containing 1% Triton X-100 can enhance resin swelling and improve solvation of the peptide chains.

    • Incorporate Pseudoproline Dipeptides: In long or aggregation-prone sequences, the strategic insertion of pseudoproline dipeptides can disrupt the formation of secondary structures. These are later converted back to the native residues during final cleavage.

Issue 3: Low Purity of Crude Peptide After Cleavage

  • Question: After cleavage and deprotection, my crude peptide shows multiple peaks close to the main product peak on the HPLC chromatogram. What are the potential side reactions, and how can I improve the purity?

  • Answer: The final purity of the crude peptide is dependent on the efficiency of all preceding synthesis steps and the final cleavage and deprotection. The presence of impurities can be due to incomplete deprotection of side-chain protecting groups, side reactions during cleavage, or the presence of deletion sequences from incomplete couplings.

    Recommended Solutions:

    • Optimize Cleavage Cocktail: For peptides containing sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) in addition to 4-fluoroproline, use a scavenger-rich cleavage cocktail to prevent side reactions. A common and effective cocktail is "Reagent K," which contains Trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).

    • Control Cleavage Conditions: Ensure the cleavage reaction is performed at room temperature and for the appropriate duration (typically 2-4 hours). Prolonged exposure to strong acid can lead to degradation of the peptide.

    • Efficient Precipitation: After cleavage, ensure the peptide is precipitated effectively by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. This helps to remove many of the scavengers and cleaved protecting groups.

    • Optimize HPLC Purification: A well-optimized HPLC purification protocol is crucial for separating the target peptide from closely related impurities. This may involve adjusting the gradient slope, the organic solvent, or the ion-pairing agent.

Frequently Asked Questions (FAQs)

Q1: What are the expected yield and purity when synthesizing peptides with 4-fluoroproline?

A1: The yield and purity of peptides containing 4-fluoroproline are sequence-dependent and influenced by the overall synthesis strategy. However, reported studies have shown typical yields ranging from 10% to 31% with purities between 91% and 98% for peptides synthesized on a 12.5 µmol scale.[1]

Q2: Which stereoisomer of 4-fluoroproline, (2S, 4R) or (2S, 4S), should I use?

A2: The choice of stereoisomer depends on the desired conformational outcome for your peptide.

  • (2S, 4R)-4-fluoroproline (Flp): This isomer favors a Cγ-exo ring pucker, which stabilizes a trans-conformation of the preceding peptide bond.

  • (2S, 4S)-4-fluoroproline (flp): This isomer favors a Cγ-endo ring pucker, which stabilizes a cis-conformation of the preceding peptide bond.

The strong stereoelectronic effect of the fluorine atom allows for the rational design of peptide secondary structures.

Q3: Are there any specific side reactions associated with 4-fluoroproline during Fmoc-SPPS?

A3: Currently, there is no extensive documentation of side reactions that are unique to 4-fluoroproline under standard Fmoc-SPPS conditions. The primary challenges are related to its influence on peptide conformation, which can impact coupling efficiency and aggregation. During the final TFA-mediated cleavage, the C-F bond is stable, and no specific side reactions involving the fluorine atom have been reported.

Q4: Can I use microwave-assisted peptide synthesis with 4-fluoroproline?

A4: Yes, microwave-assisted SPPS can be beneficial when synthesizing peptides containing 4-fluoroproline. The elevated temperature can help to disrupt aggregation and increase the rate of difficult coupling reactions, potentially improving the overall yield and purity of the peptide.

Data Presentation

The following table summarizes the reported yield and purity for a series of peptides containing 4-fluoroproline. It is important to note that these values are specific to the reported sequences and synthesis scale.

Peptide ModificationSynthesis Scale (µmol)Yield (%)Purity (%)Reference
Api137 Analogues with 4-Fpr12.510 - 3191 - 98[1]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a 4-Fluoroproline Containing Peptide

This protocol outlines a standard manual synthesis cycle for incorporating a 4-fluoroproline residue.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling of Fmoc-4-Fluoroproline-OH:

    • In a separate vessel, dissolve Fmoc-4-fluoroproline-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol is suitable for most peptides containing 4-fluoroproline and other sensitive residues.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM to remove residual DMF and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation (Reagent K): Prepare "Reagent K" fresh before use:

    • 82.5% Trifluoroacetic Acid (TFA)

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

  • Cleavage Reaction: Add Reagent K to the dried resin (approximately 10 mL per gram of resin) and gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Protocol 3: HPLC Purification

This protocol provides a general guideline for the purification of a 4-fluoroproline containing peptide.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Equilibrate a C18 reversed-phase column with the initial mobile phase conditions.

  • Purification Gradient:

    • Inject the filtered sample onto the column.

    • Run a linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 65%) over a suitable time (e.g., 60 minutes). The optimal gradient will be sequence-dependent and may require optimization.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected at 220 nm.

  • Analysis and Lyophilization: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure peptide. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

sps_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-4-FPro-OH + HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification HPLC Purification Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Standard solid-phase peptide synthesis workflow for incorporating 4-fluoroproline.

troubleshooting_logic Start Low Yield / Purity Issue Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Aggregation Peptide Aggregation? Check_Coupling->Check_Aggregation No Sol_Coupling Double Couple Use Stronger Coupling Reagent Extend Reaction Time Check_Coupling->Sol_Coupling Yes Check_Cleavage Cleavage/Deprotection Issue? Check_Aggregation->Check_Cleavage No Sol_Aggregation Use Chaotropic Agents Incorporate Pseudoprolines Use 'Magic Mixture' Check_Aggregation->Sol_Aggregation Yes Sol_Cleavage Optimize Scavengers Control Reaction Time Optimize Precipitation Check_Cleavage->Sol_Cleavage Yes End Improved Yield & Purity Check_Cleavage->End No Sol_Coupling->End Sol_Aggregation->End Sol_Cleavage->End

Caption: Troubleshooting logic for improving the yield and purity of 4-fluoroproline peptides.

References

Technical Support Center: Deprotection of Boc-Protected Fluorinated Prolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of Boc-protected fluorinated prolines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of Boc-protected fluorinated prolines.

Issue 1: Incomplete or Sluggish Deprotection

  • Question: My Boc deprotection of a fluorinated proline is not going to completion, or is very slow, according to TLC or LC-MS analysis. What are the possible causes and solutions?

  • Answer: Incomplete deprotection is a common issue and can be attributed to several factors. Here are some troubleshooting steps:

    • Insufficient Acid Strength or Concentration: The electron-withdrawing nature of fluorine can slightly decrease the reactivity of the Boc group towards acidolysis compared to non-fluorinated analogs.

      • Solution: Increase the concentration of trifluoroacetic acid (TFA). For example, if you are using 20% TFA in dichloromethane (DCM), try increasing it to 50% or even use neat TFA for a short period. Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[1][2]

    • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.

      • Solution: Extend the reaction time and continue to monitor the progress. While most Boc deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes be beneficial, but should be done cautiously to avoid side reactions.[3]

    • Steric Hindrance: The specific stereochemistry of the fluorinated proline or the presence of bulky neighboring residues in a peptide sequence can hinder the approach of the acid.

      • Solution: Consider alternative, less sterically demanding deprotection methods. Thermal or microwave-assisted deprotection in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be effective for sterically hindered substrates.[4][5]

    • Reagent Quality: Ensure your acid (e.g., TFA) is fresh and not degraded from improper storage.

Issue 2: Observation of Side Products

  • Question: After deprotection, my crude product shows multiple unexpected peaks in the HPLC or LC-MS. What are these side products and how can I prevent them?

  • Answer: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[6][7] This cation can alkylate nucleophilic functional groups.

    • Side Reaction: Alkylation of electron-rich aromatic rings (e.g., in Tyrosine, Tryptophan) or sulfur-containing residues (e.g., Methionine, Cysteine) if they are present in your molecule.

    • Solution: Use of Scavengers: To prevent alkylation, add scavengers to the reaction mixture to trap the tert-butyl cation.[8]

      • Recommended Scavengers:

        • Triisopropylsilane (TIS): A common and effective scavenger. A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[9]

        • Triethylsilane (TES): Another suitable carbocation scavenger.[8]

        • Thioanisole: Particularly useful if methionine is present to prevent S-alkylation.[8]

        • 1,2-Ethanedithiol (EDT): Often used for cysteine-containing peptides.[8]

Issue 3: Degradation of Other Acid-Sensitive Groups

  • Question: My molecule contains other acid-labile protecting groups (e.g., trityl, t-butyl esters) that are being cleaved along with the Boc group. How can I achieve selective Boc deprotection?

  • Answer: Achieving selectivity can be challenging as the Boc group is highly acid-labile.

    • Milder Acidic Conditions: Attempt deprotection with more dilute acid (e.g., 10-20% TFA in DCM) at 0°C and carefully monitor the reaction to stop it once the Boc group is removed but before other groups are affected.[10] 4M HCl in dioxane is sometimes reported to offer better selectivity for Nα-Boc deprotection in the presence of tert-butyl esters compared to TFA.[1]

    • Non-Acidic Methods: For highly sensitive substrates, acidic deprotection should be avoided.

      • Thermal/Microwave Deprotection: Heating the Boc-protected compound in a solvent like TFE, HFIP, or even water can effect deprotection without the use of acid.[11][12] Microwave irradiation can significantly accelerate this process.[4][13][14]

      • Alternative Reagents: For specific cases, other mild deprotection reagents like oxalyl chloride in methanol have been reported.[15]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of a simple fluorinated proline? A1: A common starting point is to treat the Boc-protected fluorinated proline with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours.[7][16]

Q2: How does the presence of fluorine affect the deprotection reaction? A2: The electron-withdrawing nature of fluorine can slightly decrease the nucleophilicity of the carbamate nitrogen, potentially making the Boc group slightly more stable to acid than in non-fluorinated proline. However, in most cases, standard acidic deprotection protocols are still effective. The primary consideration is the potential for side reactions if other sensitive functional groups are present.

Q3: How do I work up the reaction after TFA deprotection? A3: After confirming the reaction is complete, the DCM and excess TFA are typically removed under reduced pressure (rotoevaporation). To ensure all TFA is removed, the residue is often co-evaporated with a solvent like toluene or DCM several times. The resulting product is the amine-TFA salt, which can often be used directly in the next step. To obtain the free amine, the salt is dissolved in a suitable solvent and washed with a mild aqueous base like saturated sodium bicarbonate solution.[17]

Q4: Can I use HCl instead of TFA for deprotection? A4: Yes, a solution of 4M HCl in 1,4-dioxane is a very common and effective reagent for Boc deprotection. The reaction is typically run at room temperature for 1-4 hours. A potential advantage is that the resulting hydrochloride salt is often a crystalline solid, which can be easier to handle than the often oily TFA salts.[2][18]

Q5: What is the mechanism of acid-catalyzed Boc deprotection? A5: The reaction proceeds via protonation of the carbamate oxygen by the acid. This is followed by the loss of the stable tert-butyl cation and the formation of a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[7][19]

Comparative Data on Deprotection Methods

The following tables summarize quantitative data for various Boc deprotection methods.

Table 1: Acidic Deprotection Methods

MethodReagentsSolventTemperature (°C)TimeYield (%)Notes
Standard TFA25-50% TFADCMRoom Temp1-2 h>90%Common method; yields can vary based on substrate.[16]
Concentrated TFA100% TFANoneRoom Temp30 min - 1 hHighUsed for more resistant groups; risk of side reactions.
HCl/Dioxane4M HCl1,4-DioxaneRoom Temp1-4 h>90%Often provides crystalline HCl salts.[1][2]
TFA with Scavengers95% TFA, 2.5% H₂O, 2.5% TISNoneRoom Temp2-4 hHighEssential for peptides with sensitive residues.[20]

Table 2: Thermal and Microwave-Assisted Deprotection Methods

MethodReagents/SolventTemperature (°C)TimeYield (%)Notes
Microwave2,2,2-Trifluoroethanol (TFE)15015 min99%For N-Boc indole, a related heterocyclic amine.[4]
MicrowaveHexafluoroisopropanol (HFIP)1505 min97%For N-Boc indole; HFIP is generally more reactive than TFE.[4]
Thermal (Flow)Methanol24030 minLowFor simple alkyl amines, less efficient.[12]
MicrowaveSolid-supported sulfonic acidDCM10010 minGood-Excellent

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolution: Dissolve the Boc-protected fluorinated proline (1 equivalent) in dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Scavenger Addition (Optional): If the substrate contains sensitive functional groups (e.g., Trp, Met), add the appropriate scavenger (e.g., triisopropylsilane, 2.5-5% v/v).

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the desired final concentration (e.g., 20-50% v/v).[16]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up (TFA Salt): Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3 times) to remove residual TFA. The resulting TFA salt can be used directly.

  • Work-up (Free Amine): Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.[17]

Protocol 2: General Procedure for HCl/Dioxane-Mediated Boc Deprotection

  • Dissolution: Dissolve the Boc-protected fluorinated proline (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[2]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.

Protocol 3: Microwave-Assisted Deprotection using Fluorinated Alcohols

  • Setup: Place the Boc-protected fluorinated proline (1 equivalent) in a microwave reaction vial.

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as the solvent.[4]

  • Microwave Irradiation: Cap the vial and heat the mixture in a microwave reactor to the specified temperature (e.g., 150°C) for the required time (e.g., 5-15 minutes).

  • Work-up: After cooling, simply remove the solvent under reduced pressure to obtain the deprotected product. Further purification may be carried out if necessary.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Method cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation start Start: Boc-Protected Fluorinated Proline dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve scavengers Add Scavengers (optional) (e.g., TIS, Thioanisole) dissolve->scavengers acid Method A: Acidic (TFA or HCl/Dioxane) scavengers->acid thermal Method B: Thermal/Microwave (TFE or HFIP) scavengers->thermal react_acid Stir at 0°C to RT (1-4 hours) acid->react_acid react_thermal Heat with conventional or microwave heating thermal->react_thermal monitor Monitor by TLC / LC-MS react_acid->monitor react_thermal->monitor workup Evaporate solvent. Neutralize (if needed). Purify. monitor->workup Complete product Final Product: Deprotected Fluorinated Proline workup->product

Caption: General experimental workflow for Boc deprotection.

Deprotection_Troubleshooting start Problem Observed incomplete Incomplete Deprotection start->incomplete side_products Side Products Observed start->side_products sensitive_groups Other Groups Cleaved start->sensitive_groups sol_incomplete1 Increase Acid Conc. or Reaction Time incomplete->sol_incomplete1 sol_incomplete2 Switch to Thermal/ Microwave Method incomplete->sol_incomplete2 sol_side Add Scavengers (TIS, TES, etc.) side_products->sol_side sol_sensitive1 Use Milder Acid Conditions (e.g., 10% TFA, 0°C) sensitive_groups->sol_sensitive1 sol_sensitive2 Use Non-Acidic Method (Thermal/Microwave) sensitive_groups->sol_sensitive2

Caption: Troubleshooting logic for Boc deprotection issues.

References

Technical Support Center: Aggregation of Peptides Containing N-Boc-trans-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating N-Boc-trans-4-fluoro-L-proline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of peptides containing this compound, with a focus on preventing and resolving aggregation.

Q1: My peptide synthesis is failing, showing incomplete coupling and deprotection. What could be the cause?

A1: The most likely cause is on-resin aggregation of the growing peptide chain. Peptides, particularly those with hydrophobic residues, can form stable secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds.[1][2][3] This aggregation can physically block reactive sites, leading to synthesis failure. The incorporation of this compound can influence the peptide's conformational preferences, which may either help mitigate or, in some contexts, contribute to this issue.[4][5]

Initial Troubleshooting Steps:

  • Monitor Resin Swelling: A visible sign of aggregation is the shrinking of the resin bed during synthesis.[1][6]

  • Perform a Test Cleavage: For peptides longer than 20 amino acids, it is advisable to perform a small test cleavage and analyze the product by HPLC-MS to identify any issues early on.

Q2: What are the most effective methods to prevent peptide aggregation during synthesis when using this compound?

A2: Several methods can be employed to disrupt aggregation. These can be categorized as modifications to the synthesis chemistry and changes to the physical synthesis conditions.

Chemical & Strategic Modifications:

  • Incorporate "Structure-Breaking" Residues: The introduction of pseudoproline dipeptides or backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the formation of secondary structures.[1][7][8] Pseudoproline dipeptides, derived from serine, threonine, or cysteine, introduce a "kink" in the peptide backbone, which disrupts interchain hydrogen bonding.[7][8]

  • Choose Appropriate Solvents: Using more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or adding up to 25% dimethyl sulfoxide (DMSO) to your standard N,N-Dimethylformamide (DMF) can improve solvation of the peptide chain.[1][9]

Physical Condition Modifications:

  • Elevated Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 50-60°C) can provide enough thermal energy to break up intermolecular hydrogen bonds.[9]

  • Sonication: Applying sonication during synthesis steps can physically disrupt aggregated peptide chains on the resin.[9]

  • Use of Chaotropic Agents: Washing the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, before the coupling step can help to solubilize the peptide chains by disrupting water structure.[1][9]

Q3: My purified peptide is showing poor solubility and is precipitating out of solution. How can I address this?

A3: Poor solubility of the final peptide product is a common issue, especially for sequences with a high content of hydrophobic amino acids.[10] While this compound is introduced to modulate peptide conformation, the overall hydrophobicity of the sequence is a key determinant of solubility.

Solubilization Strategies:

  • Initial Solvent Choice: For hydrophobic peptides (containing 50% or more hydrophobic residues), it is recommended to first dissolve the peptide in an organic solvent like DMSO, DMF, or acetonitrile.[10] Subsequently, slowly add your aqueous buffer to the desired concentration.

  • pH Adjustment:

    • For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., containing 10% ammonium hydroxide or ammonium bicarbonate).[10]

    • For basic peptides (net positive charge), attempt dissolution in an acidic solution (e.g., containing 10% acetic acid or 0.1% TFA).[10]

  • Sonication and Gentle Warming: Brief sonication can help break up aggregates and aid dissolution.[10] Gentle warming may also improve solubility, but avoid excessive heat which could degrade the peptide.[10]

Frequently Asked Questions (FAQs)

Q4: How does the incorporation of this compound affect peptide structure and aggregation?

A4: The fluorine atom in this compound has a strong inductive effect.[4][5] This has several consequences for the peptide structure:

  • Pyrrolidine Ring Pucker: It enforces a particular pucker on the proline ring, which can influence the overall backbone conformation.[4][5][11]

  • Cis/Trans Isomerization: It can bias the conformation of the preceding peptide bond and accelerate the rate of cis/trans isomerization.[4][5][12] The trans-conformation is generally favored.[12][13]

By influencing the local peptide structure, trans-4-fluoro-L-proline can disrupt the formation of regular secondary structures like β-sheets that lead to aggregation. However, the overall effect will be sequence-dependent.

Q5: What analytical techniques are recommended for monitoring the aggregation of my peptide?

A5: A combination of techniques is often necessary to characterize aggregation across different size ranges.[14]

Analytical TechniqueInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[14]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, useful for detecting aggregates from nanometers to microns.[14][15]
Analytical Ultracentrifugation (AUC) Provides information on the molecular weight and presence of aggregates over a broad size range.[14]
Fluorescence Spectroscopy Can detect changes in the hydrophobic environment of the peptide, which often occurs upon aggregation, using intrinsic (e.g., Tryptophan) or extrinsic dyes.[16]
¹H NMR Can be used to study peptide aggregation at the molecular level, including the presence of different aggregate populations.[15]

Q6: Are there any specific considerations for the cleavage and deprotection of peptides containing this compound?

A6: Standard cleavage and deprotection protocols (e.g., using Trifluoroacetic acid, TFA) are generally compatible with peptides containing this compound. The Boc protecting group is acid-labile and will be removed during the standard cleavage cocktail treatment. It is always recommended to include scavengers in the cleavage cocktail to protect sensitive residues from side reactions.

Experimental Protocols

Protocol 1: General Protocol for Incorporation of a Pseudoproline Dipeptide to Disrupt Aggregation

This protocol is adapted for the manual incorporation of a pseudoproline dipeptide to disrupt aggregation.

Materials:

  • Fmoc-deprotected peptide resin

  • Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH) (3 eq.)

  • HOBt (3 eq.)

  • DIPCDI (3 eq.)

  • DMF/DCM (2:1)

Procedure:

  • Dissolve the pseudoproline dipeptide (3 eq.) and HOBt (3 eq.) in a minimum volume of DMF/DCM (2:1).

  • Add DIPCDI (3 eq.) and mix thoroughly.

  • Allow the mixture to activate for 10 minutes.

  • Add the activated mixture to the Fmoc-deprotected peptide resin.

  • Agitate for 1-2 hours.

  • Check for completion of the coupling reaction using a qualitative test such as the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.

Visualizations

Troubleshooting_Workflow Troubleshooting Peptide Aggregation Workflow start Synthesis Issue Detected (e.g., Poor Coupling, Resin Shrinking) check_solubility Is the Crude Peptide Soluble? start->check_solubility After Cleavage & Purification on_resin_aggregation Suspect On-Resin Aggregation start->on_resin_aggregation post_purification_aggregation Suspect Post-Purification Aggregation check_solubility->post_purification_aggregation No end_success Successful Synthesis/ Solubilization check_solubility->end_success Yes modify_synthesis Modify Synthesis Protocol on_resin_aggregation->modify_synthesis modify_dissolution Modify Dissolution Protocol post_purification_aggregation->modify_dissolution solvent_change Use NMP or DMF/DMSO modify_synthesis->solvent_change temp_increase Increase Temperature (50-60°C) modify_synthesis->temp_increase chaotropes Use Chaotropic Salts (e.g., LiCl) modify_synthesis->chaotropes structure_breakers Incorporate Pseudoprolines or Backbone Protection modify_synthesis->structure_breakers analyze_aggregation Analyze Aggregation State (SEC, DLS, etc.) solvent_change->analyze_aggregation temp_increase->analyze_aggregation chaotropes->analyze_aggregation structure_breakers->analyze_aggregation organic_solvent Dissolve in Organic Solvent First (e.g., DMSO) modify_dissolution->organic_solvent ph_adjustment Adjust pH of Buffer modify_dissolution->ph_adjustment sonication Apply Sonication / Gentle Warming modify_dissolution->sonication organic_solvent->analyze_aggregation ph_adjustment->analyze_aggregation sonication->analyze_aggregation analyze_aggregation->end_success

Caption: A flowchart for troubleshooting peptide aggregation.

Fluoroproline_Effect Influence of trans-4-fluoro-L-proline on Peptide Backbone cluster_proline Standard Proline cluster_fluoroproline trans-4-fluoro-L-proline proline_pucker Flexible Ring Pucker (Endo/Exo) proline_isomerization Cis/Trans Isomerization Possible proline_pucker->proline_isomerization proline_hbond Potential for β-sheet formation (in aggregation-prone sequences) proline_isomerization->proline_hbond aggregation Peptide Aggregation proline_hbond->aggregation Leads to fluoroproline_pucker Biased Ring Pucker (due to stereoelectronic effect of F) fluoroproline_isomerization Favors Trans Isomer & Accelerates Isomerization fluoroproline_pucker->fluoroproline_isomerization fluoroproline_disruption Disrupts Regular Secondary Structure (e.g., β-sheets) fluoroproline_isomerization->fluoroproline_disruption fluoroproline_disruption->aggregation Helps Prevent

Caption: Effect of trans-4-fluoro-L-proline on peptide structure.

References

Technical Support Center: Purification of Peptides with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing fluorinated amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides containing fluorinated amino acids?

A1: The most common and effective method for purifying synthetic peptides, including those with fluorinated amino acids, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on differences in hydrophobicity.[1] The introduction of fluorine atoms often increases the hydrophobicity of the peptide, making RP-HPLC a suitable separation method.

Q2: How does fluorination affect a peptide's behavior during RP-HPLC?

A2: Fluorination significantly increases the hydrophobicity of a peptide. This increased hydrophobicity can lead to stronger retention on reversed-phase columns (like C18 or C8), often resulting in longer elution times compared to their non-fluorinated counterparts.[2] This property, known as "fluorophilicity," can be exploited to achieve better separation from non-fluorinated impurities.[2] However, excessive hydrophobicity can also lead to challenges such as peptide aggregation and irreversible binding to the column.

Q3: What are the typical impurities encountered during the synthesis of fluorinated peptides?

A3: Impurities are often byproducts of the solid-phase peptide synthesis (SPPS) process and can include:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that were not fully synthesized.

  • Incompletely deprotected peptides: Peptides with remaining protecting groups on amino acid side chains.

  • Diastereomers: Arising from racemization during amino acid coupling.

  • Byproducts from cleavage: Residual scavengers and other reagents from the cleavage cocktail.[1]

Q4: Can I use standard C18 columns for purifying fluorinated peptides?

A4: Yes, C18 columns are widely used for the purification of fluorinated peptides.[1][3] However, for highly hydrophobic fluorinated peptides, a less retentive stationary phase, such as C8 or C4, may be more appropriate to prevent excessive retention and improve recovery.[4] The choice of column depends on the overall hydrophobicity of the peptide.

Q5: What is the role of ion-pairing agents like TFA in the mobile phase?

A5: Ion-pairing agents like trifluoroacetic acid (TFA) are added to the mobile phase (typically at a concentration of 0.1%) to improve peak shape and resolution.[5] TFA forms ion pairs with the charged residues of the peptide, which masks their ionic character and enhances their interaction with the hydrophobic stationary phase, leading to sharper peaks. Other perfluorinated carboxylic acids, such as pentafluoropropionic acid (PFPA) and heptafluorobutyric acid (HFBA), can also be used and may offer different selectivity.[6][7][8]

Q6: Is Solid-Phase Extraction (SPE) useful for fluorinated peptides?

A6: Yes, Solid-Phase Extraction (SPE) is a valuable technique for the initial cleanup and desalting of crude fluorinated peptide samples before final purification by RP-HPLC.[9][10] It can effectively remove salts, residual scavengers, and some of the more polar impurities, thereby reducing the complexity of the mixture loaded onto the HPLC column.[9]

Troubleshooting Guides

RP-HPLC Purification

Problem 1: The fluorinated peptide is not retained on the column (elutes in the void volume).

  • Possible Cause: The peptide is not sufficiently hydrophobic to interact with the stationary phase under the initial mobile phase conditions.

  • Solution:

    • Decrease the initial concentration of the organic solvent (e.g., acetonitrile) in your mobile phase.

    • Use a more hydrophobic ion-pairing agent , such as heptafluorobutyric acid (HFBA), to increase the peptide's retention.[6][8]

    • Ensure the sample is properly acidified with TFA before injection to promote interaction with the stationary phase.

Problem 2: The fluorinated peptide shows a very broad peak.

  • Possible Cause 1: Secondary interactions between the peptide and the stationary phase.

  • Solution 1:

    • Ensure an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA) is present in the mobile phase to minimize these interactions.[5]

    • Consider using a higher purity silica-based column with minimal residual silanol groups.

  • Possible Cause 2: Peptide aggregation. Highly hydrophobic fluorinated peptides can be prone to aggregation.

  • Solution 2:

    • Increase the column temperature (e.g., to 40-60 °C) to disrupt aggregates and improve solubility.

    • Add organic modifiers like isopropanol or n-propanol to the mobile phase, which can help solubilize hydrophobic peptides.

    • Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.

  • Possible Cause 3: Column overloading.

  • Solution 3: Reduce the amount of peptide injected onto the column.

Problem 3: The fluorinated peptide is retained too strongly and elutes at a very high organic solvent concentration or not at all.

  • Possible Cause: The peptide is extremely hydrophobic due to a high degree of fluorination.

  • Solution:

    • Use a less retentive column , such as a C8 or C4 stationary phase.[4]

    • Employ a stronger organic solvent in the mobile phase, such as isopropanol, in place of or in addition to acetonitrile.

    • Increase the column temperature to decrease retention.

    • Use a steeper gradient to elute the peptide more quickly.

Problem 4: Poor resolution between the target peptide and closely eluting impurities.

  • Possible Cause: The gradient is too steep, or the selectivity of the mobile phase is not optimal.

  • Solution:

    • Use a shallower gradient around the elution point of the target peptide to improve separation.

    • Try a different organic solvent (e.g., methanol or isopropanol) to alter the selectivity.

    • Experiment with different ion-pairing reagents (e.g., PFPA or HFBA) as they can change the elution order of peptides.[6]

Quantitative Data

Table 1: Comparison of Stationary Phases for Fluorinated Peptide Purification

Stationary PhaseTypical Peptide CharacteristicsAdvantagesDisadvantages
C18 Moderately to highly hydrophobic fluorinated peptidesHigh retention and resolving power for a wide range of peptides.[3]May lead to irreversible binding of extremely hydrophobic peptides.
C8 Highly hydrophobic fluorinated peptidesLess retentive than C18, improving recovery of very hydrophobic peptides.May provide less resolution for less hydrophobic peptides.
C4 Very large or extremely hydrophobic fluorinated peptidesLow retention, ideal for very hydrophobic peptides that bind too strongly to C18 or C8.[4]Lower resolving power for smaller, less hydrophobic peptides.[4]
Fluorinated Peptides with high fluorine contentCan offer unique selectivity for fluorinated compounds due to fluorous-fluorous interactions.[2]Less commonly available and may not be suitable for all peptides.

Table 2: Representative Purification Outcomes for a Fluorinated Peptide

Purification StepCrude Purity (%)Purity after SPE (%)Final Purity after RP-HPLC (%)Overall Yield (%)
Example 1 6580>9825
Example 2 5075>9530

Note: These are representative values. Actual purity and yield will vary depending on the peptide sequence, synthesis efficiency, and purification protocol.

Experimental Protocols

Protocol 1: General Preparative RP-HPLC of a Fluorinated Peptide
  • Sample Preparation:

    • Dissolve the crude lyophilized fluorinated peptide in a minimal amount of a strong solvent like DMSO or DMF.

    • Dilute the dissolved peptide with Mobile Phase A (see below) to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • HPLC Method:

    • Column: A preparative C18 or C8 column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 100-300 Å pore size).

    • Flow Rate: Adjust according to the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Detection: UV absorbance at 220 nm.

    • Gradient:

      • Equilibrate the column with 5% Mobile Phase B for 3-5 column volumes.

      • Inject the prepared sample.

      • Run a linear gradient from 5% to 75% Mobile Phase B over 30-60 minutes. The gradient slope may need to be optimized for your specific peptide.

      • Wash the column with 95% Mobile Phase B for 5-10 minutes.

      • Re-equilibrate the column at the starting conditions.

  • Fraction Collection and Analysis:

    • Collect fractions across the peak(s) of interest.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

    • Pool the fractions with the desired purity.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Crude Peptide Cleanup
  • Cartridge Conditioning:

    • Pass one column volume of methanol or acetonitrile through a C18 SPE cartridge.

    • Equilibrate the cartridge with two column volumes of 0.1% TFA in water. Do not let the cartridge dry out.

  • Sample Loading:

    • Dissolve the crude peptide in a minimal volume of 0.1% TFA in water.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of 0.1% TFA in water to remove salts and highly polar impurities.

    • An optional wash with a low percentage of acetonitrile (e.g., 5-10%) in 0.1% TFA can be performed to remove less polar impurities.

  • Elution:

    • Elute the peptide with 1-2 column volumes of a higher concentration of acetonitrile (e.g., 60-80%) in 0.1% TFA.

  • Analysis and Further Processing:

    • Analyze the eluted fraction by analytical RP-HPLC and mass spectrometry.

    • The partially purified peptide can then be lyophilized or directly subjected to preparative RP-HPLC for final purification.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_peptide Crude Fluorinated Peptide dissolution Dissolution in minimal strong solvent crude_peptide->dissolution dilution Dilution with Mobile Phase A dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration spe Optional SPE Cleanup (Desalting) filtration->spe if needed hplc Preparative RP-HPLC filtration->hplc spe->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Analytical HPLC (Purity Check) fraction_collection->purity_check ms_analysis Mass Spectrometry (Identity Confirmation) purity_check->ms_analysis pooling Pooling of Pure Fractions ms_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the purification of fluorinated peptides.

Troubleshooting_Broad_Peaks start Broad Peak Observed in RP-HPLC cause1 Check for Secondary Interactions start->cause1 cause2 Consider Peptide Aggregation cause1->cause2 No solution1a Ensure 0.1% TFA in mobile phase cause1->solution1a Yes cause3 Evaluate Column Overloading cause2->cause3 No solution2a Increase column temperature (40-60°C) cause2->solution2a Yes solution3 Reduce sample injection volume cause3->solution3 Yes end Improved Peak Shape cause3->end No, consult further solution1b Use high-purity silica column solution1a->solution1b solution1b->end solution2b Add isopropanol to mobile phase solution2a->solution2b solution2c Dissolve sample in DMSO/DMF first solution2b->solution2c solution2c->end solution3->end

Caption: Troubleshooting guide for broad peaks in fluorinated peptide purification.

References

Technical Support Center: Analytical Methods for Characterizing N-Boc-trans-4-fluoro-L-proline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical characterization of peptides containing N-Boc-trans-4-fluoro-L-proline. This guide includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound peptides in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Question Potential Causes Solutions
Q1: Why am I observing poor peak shape (tailing or broadening) for my peptide? 1. Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based column. 2. Peptide Aggregation: The hydrophobic N-Boc group and the fluorinated proline can promote peptide aggregation. 3. Inappropriate Mobile Phase: The concentration of the ion-pairing agent (e.g., TFA) may be too low.1. Optimize Mobile Phase: Use a mobile phase containing 0.1% trifluoroacetic acid (TFA) to minimize silanol interactions. For mass spectrometry compatibility, 0.1% formic acid can be used, but may be less effective at reducing tailing. 2. Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can reduce aggregation and improve peak shape. 3. Use a Different Stationary Phase: Consider a column with a different chemistry, such as one with end-capping or a phenyl-hexyl phase.
Q2: My peptide is showing low recovery from the HPLC column. What can I do? 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent or may be precipitating on the column. 2. Irreversible Adsorption: The peptide may be irreversibly binding to the column matrix or system components.1. Improve Solubility: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or isopropanol before diluting with the mobile phase. Ensure the injection solvent is compatible with the initial mobile phase to prevent precipitation. 2. System Passivation: Passivate the HPLC system with a strong acid to minimize non-specific binding to metallic surfaces.
Q3: I am having difficulty separating my target peptide from closely related impurities. How can I improve resolution? 1. Suboptimal Gradient: The gradient slope may be too steep, not allowing for sufficient separation. 2. Inappropriate Stationary Phase: The column may not have the required selectivity for the separation.1. Optimize Gradient: Employ a shallower gradient over a longer run time to improve the separation of closely related species. 2. Change Column Chemistry: Test columns with different stationary phases (e.g., C8, C18, Phenyl-Hexyl) to find the one with the best selectivity for your peptide and its impurities.

Mass Spectrometry (MS)

Question Potential Causes Solutions
Q4: I am not observing the expected molecular ion peak for my peptide. Why? 1. In-source Fragmentation: The N-Boc group is labile and can be lost during the ionization process. 2. Poor Ionization: The peptide may not be ionizing efficiently under the chosen conditions.1. Use Soft Ionization: Employ a softer ionization technique like electrospray ionization (ESI) and optimize the source parameters (e.g., lower fragmentor voltage) to minimize in-source fragmentation. 2. Optimize Mobile Phase for MS: Use a mobile phase containing a volatile ion-pairing agent like formic acid to enhance ionization efficiency.
Q5: The fragmentation spectrum (MS/MS) is complex and difficult to interpret. What are the characteristic fragmentation patterns? The presence of the N-Boc group and the fluorinated proline can lead to complex fragmentation patterns.Look for characteristic neutral losses: - Loss of isobutylene (56 Da) from the Boc group. - Loss of the entire Boc group (100 Da) . The peptide backbone will fragment into b- and y-ions. The presence of the this compound residue will result in a mass shift in the fragment ions containing this residue.
Q6: I am concerned about the enantiomeric purity of the trans-4-fluoro-L-proline in my peptide. How can I assess this? Racemization can occur during peptide synthesis.Chiral HPLC: Use a chiral HPLC column to separate the diastereomeric peptides that would result from the presence of the D-isomer of trans-4-fluoro-L-proline.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question Potential Causes Solutions
Q7: The ¹H NMR spectrum of my peptide is complex due to overlapping signals. How can I simplify it? The pyrrolidine ring of proline and the presence of cis/trans isomers of the peptide bond can lead to complex spectra. The fluorine atom can also introduce additional splitting.Utilize 2D NMR: Techniques like COSY and TOCSY can help to identify spin systems and assign protons. ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum, which will be much simpler and will show distinct signals for the fluorine atom in different chemical environments (e.g., cis/trans isomers).[2]
Q8: How can I confirm the conformation of the proline ring? The fluorine substituent influences the ring pucker of the proline residue.[3]Measure Coupling Constants: The ³J(Hα-Hβ) coupling constants can provide information about the dihedral angles and thus the ring conformation.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the main analytical challenges when working with this compound peptides?

    • The primary challenges include the hydrophobicity imparted by the N-Boc group, which can lead to aggregation and poor solubility, and the potential for in-source fragmentation during mass spectrometry due to the lability of the Boc group. Additionally, the presence of the fluorinated proline can influence the peptide's conformation, which may affect its chromatographic behavior and NMR spectra.

  • Q2: How does the N-Boc group affect the analysis?

    • The N-Boc group significantly increases the hydrophobicity of the peptide, which can lead to longer retention times in reversed-phase HPLC. It is also prone to fragmentation in mass spectrometry, often resulting in the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5]

  • Q3: What is the impact of the trans-4-fluoro-L-proline on the peptide's properties?

    • The fluorine atom is highly electronegative and can influence the electronic environment of the peptide backbone. It also affects the conformational preference of the proline ring, which can impact the overall three-dimensional structure of the peptide.[3][6] This can be a useful tool for stabilizing specific peptide conformations.

  • Q4: Which analytical technique is best for confirming the successful incorporation of this compound into a peptide?

    • A combination of techniques is recommended. High-resolution mass spectrometry (HRMS) can confirm the correct mass of the peptide, including the modified amino acid. Tandem mass spectrometry (MS/MS) can provide sequence information and help to localize the modification. NMR spectroscopy, particularly ¹⁹F NMR, provides direct evidence of the fluorine incorporation and can give insights into the local environment and conformation.[2]

Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To assess the purity of the this compound peptide.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in a minimal amount of a suitable solvent (e.g., DMSO, isopropanol) and then dilute with Mobile Phase A to a concentration of approximately 1 mg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight and obtain sequence information of the peptide.

  • Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • LC Conditions: Similar to the RP-HPLC protocol, but with a mobile phase containing 0.1% formic acid instead of TFA for better MS compatibility.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 300-2000.

    • Fragmentor Voltage: Optimize to minimize in-source fragmentation of the Boc group. Start with a low setting and gradually increase.

    • MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the most abundant precursor ions.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure and investigate the conformation of the peptide.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a mixture of H₂O/D₂O).

  • Experiments:

    • ¹H NMR: To observe the proton signals of the peptide.

    • ¹⁹F NMR: To directly observe the fluorine signal. This is a very sensitive and specific method for confirming fluorine incorporation.[2]

    • 2D NMR (COSY, TOCSY, NOESY): To aid in the assignment of proton resonances and to obtain information about through-bond and through-space correlations, which can be used to determine the peptide's conformation.

Quantitative Data

Table 1: Expected Mass Shifts in Mass Spectrometry

Modification/FragmentMass Shift (Da)Notes
This compound residue+215.12C₁₀H₁₅FNO₃
Loss of isobutylene from Boc group-56.06A common fragmentation pathway.
Loss of Boc group-100.05Complete loss of the protecting group.

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges

Fluorinated GroupTypical Chemical Shift Range (ppm)Reference
4-Fluoroprolines in peptides-170 to -177Trifluoroacetic acid (-76.55 ppm)

Note: The exact chemical shift will be sensitive to the local chemical environment, including the peptide sequence and solvent.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC (Purity Assessment) Crude_Peptide->HPLC Purity Check LCMS LC-MS & MS/MS (Identity & Sequence) HPLC->LCMS Purified Sample Purity_Data Purity (%) HPLC->Purity_Data NMR NMR Spectroscopy (¹H, ¹⁹F, 2D) (Structure & Conformation) LCMS->NMR Structural Confirmation MW_Data Molecular Weight LCMS->MW_Data Sequence_Data Amino Acid Sequence LCMS->Sequence_Data Chiral_HPLC Chiral HPLC (Enantiomeric Purity) NMR->Chiral_HPLC Final Characterization Structure_Data 3D Conformation NMR->Structure_Data Enantiomeric_Purity_Data Enantiomeric Excess (%) Chiral_HPLC->Enantiomeric_Purity_Data Troubleshooting_Logic cluster_hplc HPLC Issues cluster_ms MS Issues cluster_causes Potential Causes cluster_solutions Solutions Poor_Peak_Shape Poor Peak Shape (Tailing/Broadening) Aggregation Peptide Aggregation Poor_Peak_Shape->Aggregation Secondary_Interactions Secondary Interactions Poor_Peak_Shape->Secondary_Interactions Low_Recovery Low Recovery Low_Recovery->Aggregation Poor_Solubility Poor Solubility Low_Recovery->Poor_Solubility Poor_Resolution Poor Resolution Suboptimal_Gradient Suboptimal Gradient Poor_Resolution->Suboptimal_Gradient No_Molecular_Ion No Molecular Ion Insource_Fragmentation In-source Fragmentation No_Molecular_Ion->Insource_Fragmentation Complex_MSMS Complex MS/MS Boc_Lability Boc Group Lability Complex_MSMS->Boc_Lability Increase_Temp Increase Column Temp. Aggregation->Increase_Temp Improve_Solubility Improve Sample Solubility Aggregation->Improve_Solubility Optimize_Mobile_Phase Optimize Mobile Phase (e.g., add TFA) Secondary_Interactions->Optimize_Mobile_Phase Poor_Solubility->Improve_Solubility Use_Soft_Ionization Use Soft Ionization (ESI) Insource_Fragmentation->Use_Soft_Ionization Optimize_Gradient Optimize Gradient Suboptimal_Gradient->Optimize_Gradient Analyze_Fragments Analyze Characteristic Neutral Losses Boc_Lability->Analyze_Fragments

References

Technical Support Center: Scaling Up the Synthesis of N-Boc-trans-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-Boc-trans-4-fluoro-L-proline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental scale-up.

Troubleshooting Guide

Issue: Low Yield During Fluorination

Question: We are experiencing a significant drop in yield during the fluorination of N-Boc-trans-4-hydroxy-L-proline methyl ester, particularly upon scale-up. What are the potential causes and how can we optimize this step?

Answer:

Low yields in the fluorination step are a common challenge and can be attributed to several factors. Careful control of reaction parameters is crucial for a successful and high-yielding synthesis.

Potential Causes and Optimization Strategies:

  • Choice of Fluorinating Agent: The reactivity and stability of the fluorinating agent play a critical role. While Diethylaminosulfur trifluoride (DAST) is commonly used, it can be thermally unstable.[1] Alternatives like Nosyl fluoride or morpholinosulfur trifluoride have been reported to give good to excellent yields and may offer better stability for large-scale operations.[2][3]

  • Reaction Temperature: The optimal temperature is highly dependent on the chosen fluorinating agent. For DAST, reactions are typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions.[4] Running the reaction at too high a temperature can lead to decomposition of the reagent and the formation of byproducts.

  • Stoichiometry of Fluorinating Agent: An excess of the fluorinating agent is often used to ensure complete conversion of the starting material. However, a large excess can lead to increased byproduct formation and complicate purification. It is recommended to perform small-scale experiments to determine the optimal stoichiometry for your specific conditions.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) is a commonly used solvent for this reaction.

  • Moisture Content: Fluorinating agents are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent quenching of the reagent.

Issue: Formation of Diastereomeric Impurities

Question: Our final product is contaminated with the cis-isomer of N-Boc-4-fluoro-L-proline. How can we improve the stereoselectivity of the fluorination reaction?

Answer:

The formation of the undesired cis-isomer is a known side reaction in the synthesis of trans-4-fluoro-L-proline derivatives. This often occurs through intramolecular participation of the ester carbonyl group, leading to retention of configuration.[3]

Strategies to Enhance Stereoselectivity:

  • Use of Bulky Protecting Groups: Employing a bulkier protecting group on the proline nitrogen, such as the tert-butoxycarbonyl (Boc) group, can sterically hinder the intramolecular reaction pathway, thus favoring the desired SN2 inversion and formation of the trans-product.[3]

  • Optimization of Reaction Conditions: Lowering the reaction temperature can often improve the stereoselectivity of the fluorination reaction.

  • Choice of Fluorinating Agent: Some fluorinating agents may offer better stereoselectivity than others. It is worth screening different reagents on a small scale to identify the optimal one for your substrate.

Issue: Difficulties in Product Purification

Question: We are struggling with the purification of this compound, especially on a larger scale where column chromatography is not ideal. Are there any alternative purification methods?

Answer:

Chromatography-free purification is highly desirable for large-scale synthesis to reduce solvent consumption and processing time. Several strategies can be employed to purify this compound without resorting to column chromatography.

Chromatography-Free Purification Strategies:

  • Acid-Base Extraction: An acid-base extraction is a highly effective method for purifying the final product. After the hydrolysis of the methyl ester, the reaction mixture can be washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified, and the product is extracted into an organic solvent.[2]

  • Crystallization: this compound is a solid and can often be purified by crystallization from a suitable solvent system. This method can be very effective in removing minor impurities and achieving high purity.

  • Trituration: In some cases, trituration of the crude product with a solvent in which the desired product is sparingly soluble while the impurities are soluble can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route starts from trans-4-hydroxy-L-proline. The key steps are:

  • Esterification: The carboxylic acid of trans-4-hydroxy-L-proline is protected, typically as a methyl ester.

  • Boc Protection: The secondary amine of the proline ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.[5][6][7]

  • Fluorination: The hydroxyl group at the 4-position is replaced with a fluorine atom using a suitable fluorinating agent, such as DAST, Nosyl fluoride, or morpholinosulfur trifluoride.[1][2][3] This step proceeds with inversion of stereochemistry.

  • Hydrolysis: The methyl ester is hydrolyzed under basic conditions to yield the final this compound.

Q2: What are the critical safety precautions to consider when working with fluorinating agents like DAST?

A2: Fluorinating agents like DAST are hazardous and must be handled with extreme care in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous Conditions: These reagents react violently with water. Ensure all glassware is dry and use anhydrous solvents.

  • Temperature Control: Some fluorinating agents are thermally unstable and can decompose exothermically. Follow the recommended temperature protocols strictly.

  • Quenching: Quench the reaction carefully with a suitable reagent as per the established protocol.

  • Waste Disposal: Dispose of all waste containing fluorinating agents according to your institution's safety guidelines.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to monitor the reaction progress and can also be used to determine the purity of the product and the presence of any isomers.[2][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to characterize the intermediates and the final product, confirming the incorporation of the fluorine atom.

Q4: What are the expected yields and purity for this synthesis?

A4: The yields and purity can vary depending on the specific conditions and scale of the reaction. However, literature reports suggest that optimized processes can achieve moderate to high yields with excellent purity. For instance, a large-scale process using Nosyl fluoride as the deoxyfluorinating agent reported excellent purity of >99% by HPLC with a moderate yield.[2]

Data Presentation

Table 1: Comparison of Different Fluorinating Agents for the Synthesis of N-Boc-4-fluoro-L-proline derivatives.

Fluorinating AgentStarting MaterialProductYield (%)Purity (%)Reference
Nosyl fluorideN-Boc-4-hydroxy-L-proline methyl esterN-Boc-4-fluoro-L-prolineModerate>99[2]
DASTN-Boc-trans-4-hydroxy-L-proline methyl ester(4S)-N-Boc-4-fluoro-l-proline methyl ester--[1]
Morpholinosulfur trifluoride(2S,4S)-N-Boc-4-hydroxy-l-proline tert-butyl esterDi-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylateGood overall yieldSingle diastereomer[3]

Note: Yields and purities are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Boc Protection of trans-4-hydroxy-L-proline methyl ester

  • Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride in dichloromethane (DCM).[5]

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product, if necessary, by trituration with hexane or by column chromatography.[5]

Protocol 2: Fluorination using DAST

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DAST in anhydrous DCM to the reaction mixture.

  • Stir the reaction at -78 °C for the recommended time (this may vary, monitor by TLC).

  • Carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be taken to the next step or purified if necessary.

Protocol 3: Hydrolysis of this compound methyl ester

  • Dissolve the crude this compound methyl ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

  • Stir the reaction at room temperature until the hydrolysis is complete (monitor by TLC or HPLC).

  • Remove the organic solvent (THF) under reduced pressure.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Mandatory Visualization

experimental_workflow start trans-4-hydroxy-L-proline esterification Esterification (e.g., SOCl2, MeOH) start->esterification Step 1 boc_protection Boc Protection ((Boc)2O, Base) esterification->boc_protection Step 2 intermediate1 N-Boc-trans-4-hydroxy -L-proline methyl ester boc_protection->intermediate1 Intermediate fluorination Fluorination (e.g., DAST, -78 °C) intermediate1->fluorination Step 3 intermediate2 N-Boc-trans-4-fluoro -L-proline methyl ester fluorination->intermediate2 Intermediate hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) intermediate2->hydrolysis Step 4 purification Purification (Acid-Base Extraction) hydrolysis->purification Step 5 final_product This compound purification->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_fluorination problem Low Yield or Impurities in Fluorination cause1 Suboptimal Fluorinating Agent/Conditions problem->cause1 cause2 Presence of Moisture problem->cause2 cause3 Side Reactions (e.g., cis-isomer formation) problem->cause3 solution1a Screen different fluorinating agents (DAST, Nosyl fluoride, etc.) cause1->solution1a solution1b Optimize temperature and reagent stoichiometry cause1->solution1b solution2 Use anhydrous solvents and thoroughly dry glassware cause2->solution2 solution3a Use bulky protecting groups (e.g., Boc) cause3->solution3a solution3b Lower reaction temperature cause3->solution3b

Caption: Troubleshooting guide for the fluorination step.

References

Technical Support Center: Peptide Synthesis with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis incorporating unnatural amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Coupling Efficiency

Q: I am observing low coupling efficiency when incorporating a bulky or sterically hindered unnatural amino acid. What are the common causes and how can I troubleshoot this?

A: Low coupling efficiency with sterically hindered unnatural amino acids is a common challenge primarily caused by the steric hindrance around the amine or carboxylic acid group, which slows down the kinetics of the coupling reaction.[1]

Troubleshooting Steps:

  • Optimize Coupling Reagent: Standard coupling reagents may not be efficient enough. Consider switching to more potent activating reagents.[1] For difficult couplings, such as with N-methylamino acids or α,α-dialkylglycines, reagents like HATU, HCTU, and COMU are generally more effective than HBTU.[1][2] For extremely challenging couplings, specialized reagents like PyAOP or those that generate amino acid fluorides might be necessary.[1][2][3]

  • Increase Reaction Time and Equivalents: Extend the coupling reaction time (e.g., from 1-2 hours to 4-24 hours) and increase the equivalents of the unnatural amino acid and coupling reagent (from 3-5 equivalents to 5-10 equivalents).[1]

  • Double Coupling: Perform the coupling step twice before proceeding to the deprotection of the N-terminal protecting group.[1] This ensures maximum incorporation of the challenging residue.

  • Solvent Choice: While DMF is a common solvent, NMP can be a better choice for peptides with high hydrophobicity as it better solvates both the amino acids and the growing peptide chain.[4]

Low_Coupling_Efficiency_Troubleshooting start Low Coupling Efficiency with Unnatural Amino Acid reagent Optimize Coupling Reagent (e.g., HATU, HCTU, PyAOP) start->reagent time_eq Increase Reaction Time & Equivalents start->time_eq double_couple Perform Double Coupling start->double_couple solvent Change Solvent (e.g., to NMP) start->solvent outcome Improved Coupling Efficiency reagent->outcome time_eq->outcome double_couple->outcome solvent->outcome

Caption: Troubleshooting workflow for low coupling efficiency.

2. Solubility Issues

Q: My peptide containing a high proportion of hydrophobic unnatural amino acids has poor solubility. How can I improve this?

A: Poor solubility is a frequent issue, especially with peptides rich in hydrophobic residues, which can lead to aggregation.[5][6] This can hinder both the synthesis process and subsequent purification and application.

Troubleshooting Steps:

  • pH Adjustment: The net charge of a peptide and the pH of the solution are critical for solubility. Adjusting the pH away from the peptide's isoelectric point (pI) can increase its net charge and enhance solubility.[5][7]

  • Use of Co-solvents: For hydrophobic peptides, adding small amounts of organic co-solvents like DMSO, DMF, or acetonitrile can aid in dissolution.[7][8] However, ensure the co-solvent is compatible with your downstream applications.[8]

  • Incorporate Solubilizing Moieties:

    • PEGylation: Attaching polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, significantly increasing its water solubility.[5]

    • Amino Acid Substitution: Where possible, strategically replacing some hydrophobic amino acids with hydrophilic or charged ones (e.g., Lysine, Glutamic Acid) can improve solubility.[5]

  • Chaotropic Agents: In some cases, using chaotropic agents like guanidinium hydrochloride or urea can disrupt aggregation and improve solubility, although this is more common during purification rather than synthesis.

Peptide_Solubility_Enhancement Poor_Solubility {Poor Peptide Solubility| Hydrophobic Unnatural Amino Acids} pH_Adjustment {pH Adjustment| Move pH away from pI} Poor_Solubility:start->pH_Adjustment:w Co_solvents {Use Co-solvents| DMSO, DMF, ACN} Poor_Solubility:start->Co_solvents:w Solubilizing_Moieties {Incorporate Solubilizing Moieties| PEGylation | Hydrophilic Amino Acids} Poor_Solubility:start->Solubilizing_Moieties:w Improved_Solubility {Improved Solubility} pH_Adjustment->Improved_Solubility Co_solvents->Improved_Solubility Solubilizing_Moieties->Improved_Solubility

Caption: Strategies to enhance peptide solubility.

3. Side Reactions

Q: I am observing unexpected peaks in my HPLC/MS analysis after synthesis. What are some common side reactions with unnatural amino acids?

A: Side reactions can occur at various stages of solid-phase peptide synthesis (SPPS) and can be sequence or residue-specific.[9][10] The introduction of unnatural amino acids can sometimes lead to unique or exacerbated side reactions.

Common Side Reactions and Solutions:

  • Racemization: The chiral integrity of amino acids can be compromised during activation, leading to the formation of diastereomers. This is a particular concern with some coupling reagents.[10]

    • Solution: Using additives like HOBt or OxymaPure can suppress racemization.[2][11] Certain coupling reagents like COMU are also designed for low racemization.[12]

  • Diketopiperazine Formation: This is prevalent at the dipeptide stage, especially when Proline is one of the first two residues in Fmoc-based synthesis, leading to chain termination.[13]

    • Solution: Utilizing 2-chlorotrityl chloride resin can sterically hinder this cyclization.[13]

  • Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminus of the peptide, forming a guanidinium moiety that terminates the chain.[13]

    • Solution: Pre-activating the protected amino acid with the coupling reagent before adding it to the resin-bound peptide can prevent this.[13]

  • Side-Chain Reactions during Cleavage: The highly acidic conditions of cleavage (e.g., using TFA) can lead to side reactions, especially with sensitive unnatural amino acids. For instance, tert-butyl cations formed during deprotection can cause unwanted alkylation.[13][14]

    • Solution: Employing a "cleavage cocktail" with scavengers like triisopropylsilane (TIS), water, and thioanisole can capture these reactive species.[14][15]

Side ReactionCommon CauseRecommended Solution
Racemization Over-activation of the carboxylic acidUse of additives (HOBt, OxymaPure); employ low-racemization coupling reagents.
Diketopiperazine Formation N-terminal deprotection of a dipeptide-resinUse of sterically hindered resins (e.g., 2-chlorotrityl chloride).
Guanidinylation Excess uronium/aminium coupling reagentPre-activation of the amino acid before addition to the resin.
Alkylation during Cleavage Reactive cations from protecting group removalAddition of scavengers (e.g., TIS, water) to the cleavage cocktail.

4. Purification Challenges

Q: The purification of my peptide containing unnatural amino acids by RP-HPLC is proving difficult, with poor separation of impurities.

A: Purification can be challenging due to the physicochemical properties imparted by the unnatural amino acids.[16] Peptides may co-elute with impurities or exhibit poor peak shapes.

Troubleshooting Steps:

  • Optimize HPLC Conditions:

    • Gradient Modification: A shallower gradient can improve the resolution of closely eluting species.

    • Solvent System: While acetonitrile is standard, trying alternative organic modifiers like methanol or isopropanol can alter selectivity.

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is common, but using a different ion-pairing agent like formic acid might improve peak shape and resolution.

  • Alternative Purification Techniques: If RP-HPLC is insufficient, consider other methods based on different separation principles:

    • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This is effective if the target peptide has a different charge state from the impurities.

    • Size-Exclusion Chromatography (SEC): Separates based on molecular size, useful for removing smaller deletion sequences or larger aggregates.

  • Analytical Method Development: Thoroughly characterizing impurities using high-resolution mass spectrometry (MS) and NMR can provide insights into their nature, aiding in the development of a targeted purification strategy.[17][18][19]

Purification_Workflow

Caption: Decision workflow for peptide purification.

Experimental Protocols

Protocol 1: Standard Coupling of a Sterically Hindered Unnatural Amino Acid

  • Resin Swelling: Swell the resin-bound peptide in DMF or NMP for 30 minutes.

  • N-terminal Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 4 hours.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free amines. If the test is positive, continue coupling or proceed to a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection

  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.

Quantitative Data Summary

Table 1: Impact of Coupling Reagent on Yield for Hindered Couplings

Coupling ReagentTypical Coupling TimeRelative Yield (%)Racemization RiskReference
HBTU/HOBt2-4 hours70-85Low[2]
HATU/HOAt1-2 hours>95Very Low[2][20]
PyBOP2-4 hours85-95Low[20]
COMU30-60 min>95Very Low[12]

Table 2: Theoretical Overall Yield vs. Stepwise Efficiency for a 20-mer Peptide

Stepwise Efficiency (%)Overall Theoretical Yield (%)
97.054.4
98.066.8
99.081.8
99.590.5
99.998.0

References

Validation & Comparative

A Comparative Guide to N-Boc-trans-4-fluoro-L-proline and Other Proline Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide and protein chemistry, the unique structural constraints imposed by proline residues are fundamental to their biological function. The strategic substitution of proline with its analogs offers a powerful tool for modulating peptide conformation, stability, and bioactivity. This guide provides a detailed comparison of N-Boc-trans-4-fluoro-L-proline with other key proline analogs, supported by experimental data to inform rational design in drug discovery and development.

Physicochemical Properties of N-Boc-Proline Analogs

The introduction of substituents on the proline ring significantly alters the physicochemical properties of the parent amino acid. The following table summarizes key properties of several N-Boc-protected proline analogs, providing a baseline for their comparison.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]
This compound 203866-14-2C₁₀H₁₆FNO₄233.24115-119-65.0° ± 5° (c=1, CHCl₃)
N-Boc-cis-4-fluoro-L-proline 203866-13-1C₁₀H₁₆FNO₄233.24157-161-71.0° ± 5° (c=1, CHCl₃)[1]
N-Boc-4,4-difluoro-L-proline 203866-15-3C₁₀H₁₅F₂NO₄251.23120-124-69.0° (in CHCl₃)
N-Boc-cis-4-hydroxy-L-proline 87691-27-8C₁₀H₁₇NO₅231.25146-50.0° ± 3° (c=0.67, MeOH)[2]
N-Boc-trans-4-hydroxy-L-proline Methyl Ester 74844-91-0C₁₁H₁₉NO₅245.2791-96Not specified

Conformational Effects: Ring Pucker and Amide Bond Isomerization

The substitution on the proline ring, particularly with electronegative atoms like fluorine, exerts significant stereoelectronic effects that influence the pyrrolidine ring pucker (Cγ-endo or Cγ-exo) and the cis/trans isomerization of the preceding peptide bond.

Pyrrolidine Ring Pucker:

The conformation of the five-membered ring of proline is not planar and exists in two major puckered states: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where the Cγ atom is on the opposite side). The ring pucker is crucial as it directly influences the backbone dihedral angles (φ and ψ) of the peptide chain.

  • (2S,4R)-4-fluoroproline (trans-4-F-Pro): The fluorine atom in the trans configuration strongly favors a Cγ-exo pucker.[3] This pre-organizes the peptide backbone into a conformation suitable for triple-helical structures like collagen.

  • (2S,4S)-4-fluoroproline (cis-4-F-Pro): Conversely, the cis isomer favors a Cγ-endo pucker.[3]

  • 4,4-difluoroproline: The geminal fluorine atoms have counteracting electronic effects, leading to a conformational behavior more similar to unsubstituted proline.[4]

G cluster_trans This compound cluster_cis N-Boc-cis-4-fluoro-L-proline cluster_di N-Boc-4,4-difluoro-L-proline a trans-Fluoro Favors Cγ-exo Pucker d Triple Helix Stability a:f1->d Stabilizes Collagen Yaa Position b cis-Fluoro Favors Cγ-endo Pucker e Triple Helix Stability b:f1->e Stabilizes Collagen Xaa Position c Di-Fluoro Proline-like Pucker f Native Conformation Probe c:f1->f Minimal Conformational Perturbation

Fig. 1: Conformational preferences of fluorinated proline analogs.

Cis/Trans Isomerization:

The Xaa-Pro peptide bond can exist in either a cis or trans conformation, and the isomerization between these states is often a rate-limiting step in protein folding. Fluorination can modulate this equilibrium.

  • (2S,4R)-4-fluoroproline (trans-4-F-Pro): Generally favors the trans conformation of the preceding peptide bond.

  • (2S,4S)-4-fluoroproline (cis-4-F-Pro): Tends to stabilize the cis conformation.[5]

  • 4,4-difluoroproline: In some contexts, has been shown to favor the cis-conformer.[4]

Impact on Peptide and Protein Stability: The Case of Collagen

Collagen, with its characteristic (Xaa-Yaa-Gly)n repeating sequence, serves as an excellent model system to study the effects of proline analogs on protein stability. The thermal stability of collagen triple helices is often assessed by measuring the melting temperature (Tm).

Peptide SequenceTm (°C)ΔTm relative to (Pro-Hyp-Gly)₁₀ (°C)Primary Stabilizing Factor
(Pro-Pro-Gly)₁₀24-17-
(Pro-Hyp-Gly)₁₀410Enthalpy (Hydration)[6][7]
(Pro-Flp -Gly)₁₀58+17Entropy[6][7]
(flp -Pro-Gly)₇33-Stereoelectronic[8]
(Flp-Pro-Gly)₇Unstable-Stereoelectronic[8]

(Flp = (2S,4R)-4-fluoroproline, flp = (2S,4S)-4-fluoroproline, Hyp = (2S,4R)-4-hydroxyproline)

Differential scanning calorimetry (DSC) studies have revealed that while both 4-hydroxyproline (Hyp) and (2S,4R)-4-fluoroproline (Flp) stabilize the collagen triple helix, they do so through different thermodynamic mechanisms.[6][7] The stability conferred by Hyp is primarily enthalpic, attributed to an ordered hydration network.[6][7] In contrast, the enhanced stability from Flp is predominantly entropic, resulting from a decrease in the ordered structure of surrounding water molecules.[6][7]

G cluster_workflow DSC Experimental Workflow start Peptide Synthesis & Purification sample_prep Sample Preparation (e.g., 0.2 mM in 50 mM Acetic Acid) start->sample_prep dsc_run DSC Analysis (e.g., Scan rate 1°C/min) sample_prep->dsc_run analysis Data Analysis (Determine Tm and ΔH) dsc_run->analysis end Comparative Stability Data analysis->end

References

Validating N-Boc-trans-4-fluoro-L-proline Incorporation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of peptides with non-canonical amino acids, rigorous analytical validation is paramount. The successful incorporation of N-Boc-trans-4-fluoro-L-proline, a modification that can significantly influence peptide conformation and stability, requires unambiguous confirmation. This guide provides a comparative overview of mass spectrometry-based approaches for validating its incorporation, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discusses its analytical characteristics in contrast to other common proline analogs.

Comparison of Proline Analogs by Mass Spectrometry

The choice of analytical strategy for validating the incorporation of a modified amino acid is informed by its unique physicochemical properties. Here, we compare the expected mass spectrometric behavior of this compound with standard L-proline and a common post-translationally modified variant, trans-4-hydroxy-L-proline.

FeatureStandard L-Prolinetrans-4-Hydroxy-L-prolineThis compound
Residue Mass 97.05 Da113.05 Da215.10 Da (Boc-protected) / 115.05 Da (deprotected)
Expected Mass Shift Baseline+16 Da+118 Da (Boc-protected) / +18 Da (deprotected)
Key Fragmentation Behavior (CID) Pronounced "proline effect": dominant cleavage N-terminal to the proline residue, leading to a strong y-ion signal.Similar to proline with a dominant y-ion. Potential for a characteristic neutral loss of water (18 Da) from fragment ions.Expected to exhibit a strong "proline effect". The electron-withdrawing fluorine may influence the fragmentation pattern, potentially altering the relative abundance of b- and y-ions. The Boc group will be readily lost during ionization or initial fragmentation.
Diagnostic Fragment Ions Proline immonium ion at m/z 70.06Hydroxyproline immonium ion at m/z 86.06A fluorinated immonium ion would be expected at m/z 88.05. The presence of this ion would be a strong indicator of incorporation.
Chromatographic Behavior (RP-HPLC) Moderately polarMore polar than proline, leading to earlier elution.The fluorine atom increases hydrophobicity, likely resulting in a later elution time compared to proline. The Boc group, if present, will significantly increase retention time.
Ionization Efficiency (ESI) ModerateGenerally similar to proline.The electronegative fluorine might slightly impact ionization efficiency, but this is often peptide sequence-dependent.

Experimental Protocols

A multi-faceted approach, combining chromatographic separation with high-resolution mass spectrometry, is the gold standard for validating the incorporation of modified amino acids.

Sample Preparation and Enzymatic Digestion

For peptides synthesized on a solid support, the initial step involves cleavage from the resin and deprotection of side chains, including the Boc group from the fluorinated proline, using a standard trifluoroacetic acid (TFA) cocktail. For larger proteins expressed with the modified proline, the following protocol is recommended:

  • Protein Denaturation and Reduction: The purified protein is denatured in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5. Dithiothreitol (DTT) is added to a final concentration of 10 mM, and the mixture is incubated at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Iodoacetamide is added to a final concentration of 25 mM, and the reaction is incubated in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Digestion: The solution is diluted 10-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to below 1 M. Trypsin is added at a 1:50 (w/w) enzyme-to-substrate ratio and incubated at 37°C for 16-18 hours.

  • Desalting: The digested peptide mixture is acidified with 0.1% TFA and desalted using a C18 solid-phase extraction (SPE) cartridge. Peptides are eluted with a solution of 50% acetonitrile and 0.1% formic acid. The eluate is dried in a vacuum centrifuge.

LC-MS/MS Analysis

The desalted peptide mixture is reconstituted in a solution of 2% acetonitrile and 0.1% formic acid for analysis by LC-MS/MS.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm, packed with 3 µm particles).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% mobile phase B over 60 minutes, followed by a wash at 95% B and re-equilibration.

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: A full scan from m/z 350 to 1500 with a resolution of 60,000.

    • MS2 Scans (Tandem MS): Data-dependent acquisition (DDA) of the top 10 most intense precursor ions from the MS1 scan.

      • Isolation Window: 2.0 m/z.

      • Activation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with a normalized collision energy of 28-32%.

      • Fragment Ion Detection: In the Orbitrap or a similar high-resolution mass analyzer.

Data Analysis and Validation

The acquired MS/MS data should be searched against a protein sequence database that includes the sequence of the target peptide with the mass of proline substituted with the mass of trans-4-fluoro-L-proline (115.05 Da).

  • Confirmation of Molecular Weight: The precursor ion mass in the MS1 scan should match the theoretical mass of the peptide containing the fluorinated proline.

  • Sequence Verification (MS/MS): The MS/MS spectrum should show a series of b- and y-ions that confirm the amino acid sequence.

  • Localization of the Modification: The mass shift of +18 Da (compared to a standard proline) should be localized to the expected proline position. This is achieved by observing a continuous series of fragment ions that flank the modified residue.

  • Diagnostic Fragment Ion: The presence of a fluorinated immonium ion at m/z 88.05 provides strong evidence for the incorporation of 4-fluoro-L-proline.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_validation Validation Peptide_Synthesis Synthesized Peptide (with Boc-4F-Pro) Cleavage_Deprotection Cleavage and Deprotection (TFA) Peptide_Synthesis->Cleavage_Deprotection Solid Phase Desalting C18 SPE Desalting Cleavage_Deprotection->Desalting Protein_Expression Expressed Protein (with 4F-Pro) Digestion Denaturation, Reduction, Alkylation, & Trypsin Digestion Protein_Expression->Digestion In-Solution Digestion->Desalting LC_Separation Reversed-Phase LC Separation Desalting->LC_Separation ESI_MS Electrospray Ionization Mass Spectrometry (MS1) LC_Separation->ESI_MS Tandem_MS Tandem MS (MS/MS) Fragmentation (CID/HCD) ESI_MS->Tandem_MS Database_Search Database Search (with modification) Tandem_MS->Database_Search MW_Confirmation Molecular Weight Confirmation Database_Search->MW_Confirmation Sequence_Confirmation Sequence Confirmation Database_Search->Sequence_Confirmation Localization Modification Localization Database_Search->Localization Diagnostic_Ion Diagnostic Ion (m/z 88.05) Database_Search->Diagnostic_Ion

Caption: Workflow for validating this compound incorporation.

Logical Framework for Data Interpretation

logical_framework cluster_evidence Mass Spectrometry Evidence cluster_interpretation Interpretation Precursor_Mass Precursor Ion Mass Match (MS1 Scan) Correct_Peptide Correct Peptide Identified Precursor_Mass->Correct_Peptide Fragment_Ions b- and y-ion Series (MS/MS Scan) Sequence_Confirmed Amino Acid Sequence Confirmed Fragment_Ions->Sequence_Confirmed Mass_Shift Localized Mass Shift (+18 Da vs Proline) Modification_Present Fluoroproline is Present Mass_Shift->Modification_Present Modification_Localized Fluoroproline at Correct Position Mass_Shift->Modification_Localized Diagnostic_Peak Presence of m/z 88.05 (Fluorinated Immonium Ion) Diagnostic_Peak->Modification_Present Strong Evidence Conclusion Successful Incorporation of trans-4-fluoro-L-proline Validated Correct_Peptide->Conclusion Sequence_Confirmed->Conclusion Modification_Present->Conclusion Modification_Localized->Conclusion

Caption: Logical framework for interpreting mass spectrometry data.

A Comparative Analysis of cis- and trans-4-Fluoro-L-proline in Peptides: Guiding Rational Design in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective incorporation of modified amino acids into peptides offers a powerful tool to modulate their structure, stability, and biological activity. Among these, 4-fluoro-L-proline (F-Pro) diastereomers, cis-4-fluoro-L-proline ((2S,4S)-4-fluoroproline or flp) and trans-4-fluoro-L-proline ((2S,4R)-4-fluoroproline or Flp), have emerged as critical tools for fine-tuning peptide conformation. This guide provides an objective comparison of their effects, supported by experimental data, to inform their strategic use in peptide design.

The introduction of a fluorine atom at the C4 position of the proline ring exerts a significant stereoelectronic effect, influencing both the pucker of the pyrrolidine ring and the equilibrium of the preceding prolyl-amide bond. This guide delves into the distinct conformational biases induced by the cis and trans isomers, presenting quantitative data on their impact on the cis/trans amide bond ratio and the thermal stability of peptides. Detailed experimental protocols for key analytical techniques are also provided to facilitate the practical application of this knowledge.

Conformational Preferences: A Tale of Two Isomers

The fundamental difference between cis- and trans-4-fluoro-L-proline lies in the orientation of the fluorine atom relative to the carboxyl group, which dictates their conformational propensities.

  • trans-4-Fluoro-L-proline (Flp) : The fluorine atom in the trans isomer favors a Cγ-exo ring pucker. This conformation stabilizes the trans conformation of the preceding amide bond through favorable stereoelectronic interactions.[1][2]

  • cis-4-Fluoro-L-proline (flp) : Conversely, the cis isomer promotes a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the prolyl-amide bond.[1][2]

This differential effect on the amide bond isomerization, a rate-limiting step in protein folding, makes these isomers invaluable for controlling peptide and protein architecture.

Quantitative Comparison of Conformational Effects

The influence of cis- and trans-4-fluoro-L-proline on the cis/trans amide bond equilibrium can be quantified by determining the equilibrium constant (Ktrans/cis). The following table summarizes the reported values for model peptides.

Peptide SequenceProline IsomerKtrans/cis% cis IsomerReference
Ac-Ala-Pro-NHMeProline-~3%[3]
Ac-Tyr-Pro-NH₂Proline2.7~27%[4]
Ac-Tyr-(trans-F-Pro)-NH₂trans-4-fluoro-L-proline7.0~12.5%[4]
Ac-Tyr-(cis-F-Pro)-NH₂cis-4-fluoro-L-proline1.5~40%[4]
Ac-(trans-F-Pro)-OMetrans-4-fluoro-L-prolineHighLow[4]
Ac-(cis-F-Pro)-OMecis-4-fluoro-L-proline1.2~45%[4]

Impact on Thermal Stability

The conformational rigidity imparted by fluorinated prolines can significantly enhance the thermal stability of peptides, a crucial attribute for therapeutic applications. This is particularly evident in collagen-like peptides, where the triple helix stability is highly dependent on the conformation of proline residues.

PeptideMelting Temperature (Tm)ΔTm vs. (Pro-Pro-Gly)₁₀Reference
(Pro-Pro-Gly)₁₀24.0 °C-[5]
(Pro-Hyp-Gly)₁₀41.0 °C+17.0 °C[5]
(Pro-(trans-F-Pro)-Gly)₁₀40.0 °C+16.0 °C[5]
(cis-F-Pro-Pro-Gly)₁₀29.0 °C+5.0 °C[5]

Experimental Protocols

To facilitate the application of these findings, detailed protocols for the synthesis of peptides containing fluorinated prolines and their characterization are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

Objective: To synthesize a peptide containing either cis- or trans-4-fluoro-L-proline using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(2S,4S)-4-fluoro-L-proline or Fmoc-(2S,4R)-4-fluoro-L-proline)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetonitrile

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Determination of Thermal Stability by Circular Dichroism (CD) Spectroscopy

Objective: To determine the melting temperature (Tm) of a peptide.[6][7]

Materials:

  • Purified peptide

  • Phosphate buffer (pH 7.4)

  • CD spectropolarimeter equipped with a temperature controller

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in phosphate buffer to a final concentration of 25-50 µM.

  • Instrument Setup:

    • Set the wavelength to monitor the change in ellipticity (e.g., 222 nm for α-helical peptides or a suitable wavelength for other structures).

    • Set the temperature range (e.g., 10 °C to 90 °C) and the heating rate (e.g., 1 °C/min).

  • Data Acquisition: Record the CD signal as a function of temperature.

  • Data Analysis:

    • Plot the ellipticity versus temperature.

    • Fit the data to a sigmoidal curve to determine the midpoint of the thermal transition, which corresponds to the melting temperature (Tm).

Conformational Analysis by 1H NMR Spectroscopy

Objective: To determine the cis/trans isomer ratio of a prolyl-amide bond.

Materials:

  • Purified peptide

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen deuterated solvent.

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum. The cis and trans isomers are in slow exchange on the NMR timescale, resulting in distinct sets of resonances for each conformer.

  • Data Analysis:

    • Identify the well-resolved proton signals corresponding to the cis and trans isomers (e.g., α-protons of proline or adjacent residues).

    • Integrate the signals for each isomer.

    • Calculate the cis/trans ratio from the integral values. The equilibrium constant Ktrans/cis = [trans]/[cis].

Visualizing the Impact of Fluorination

The following diagrams illustrate the key concepts discussed in this guide.

G Conformational Influence of 4-Fluoro-L-proline Isomers cluster_trans trans-4-Fluoro-L-proline (Flp) cluster_cis cis-4-Fluoro-L-proline (flp) Flp trans-4-F-Pro Exo Cγ-exo Pucker Flp->Exo Favors TransAmide trans-Amide Bond Exo->TransAmide Stabilizes flp cis-4-F-Pro Endo Cγ-endo Pucker flp->Endo Favors CisAmide cis-Amide Bond Endo->CisAmide Stabilizes

Caption: Conformational preferences of 4-fluoro-L-proline isomers.

G Experimental Workflow for Peptide Analysis Start Design Peptide Sequence SPPS Solid-Phase Peptide Synthesis (Incorporate F-Pro) Start->SPPS Purification HPLC Purification SPPS->Purification Analysis Characterization Purification->Analysis CD Circular Dichroism (Thermal Stability - Tm) Analysis->CD NMR NMR Spectroscopy (cis/trans Ratio - Ktrans/cis) Analysis->NMR End Structure-Activity Relationship CD->End NMR->End

Caption: Workflow for synthesis and analysis of fluorinated peptides.

Conclusion

The strategic incorporation of cis- and trans-4-fluoro-L-proline provides a powerful approach to modulate peptide conformation and stability. While trans-4-fluoro-L-proline reinforces the more common trans-amide bond, the cis isomer offers a unique tool to stabilize the less frequent cis conformation. This ability to precisely control the local geometry of the peptide backbone is invaluable for optimizing peptide-protein interactions, enhancing proteolytic resistance, and ultimately, designing more potent and stable peptide-based therapeutics. The experimental data and protocols presented in this guide serve as a valuable resource for researchers seeking to harness the potential of these powerful synthetic amino acids in their drug discovery and development efforts.

References

The Fluorinated Touch: A Comparative Guide to 4-Fluoroproline's Impact on Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable, potent, and specific peptide-based therapeutics is continuous. The strategic incorporation of non-canonical amino acids is a powerful tool in this endeavor. Among these, 4-fluoroproline (4-FPro) has emerged as a subtle yet potent modulator of peptide conformation and bioactivity. This guide provides an objective comparison of how the two diastereomers of 4-fluoroproline, (2S,4R)-4-fluoroproline (4R-FPro) and (2S,4S)-4-fluoroproline (4S-FPro), influence peptide stability, binding affinity, and biological function, supported by experimental data and detailed protocols.

The introduction of a single fluorine atom at the C4 position of the proline ring might seem like a minor alteration, but its strong inductive effect has profound stereoelectronic consequences. This "fluorinated touch" enforces a specific pyrrolidine ring pucker, biases the cis/trans conformation of the preceding peptide bond, and can significantly enhance the conformational stability of peptides and proteins.[1][2][3] The (2S,4R) diastereomer (4R-FPro) preferentially stabilizes a Cγ-exo ring pucker, which favors the trans amide bond conformation common in many secondary structures. Conversely, the (2S,4S) diastereomer (4S-FPro) favors a Cγ-endo pucker, promoting the cis amide bond conformation.[3][4]

This guide will delve into specific case studies, presenting quantitative data on how these conformational preferences translate into tangible changes in bioactivity, from enhancing the thermal stability of proteins to modulating the antimicrobial efficacy of peptides.

Comparative Analysis of 4-Fluoroproline's Effects

The impact of substituting proline with 4R-FPro or 4S-FPro is highly context-dependent, relying on the specific peptide sequence and its biological target. Below, we compare the effects of these modifications on protein stability and antimicrobial peptide activity.

Enhancing Protein and Peptide Stability

One of the most well-documented applications of 4-fluoroproline is the stabilization of protein and peptide structures. The pre-organization of the peptide backbone upon 4-FPro incorporation can reduce the entropic penalty of folding, leading to enhanced thermal stability.

A notable example is the stabilization of human ubiquitin, a 76-residue protein containing three proline residues, all of which adopt a Cγ-exo pucker in the native structure. Substituting all three prolines with 4R-FPro, which favors the Cγ-exo pucker, resulted in a significant increase in thermal stability. In contrast, attempts to incorporate 4S-FPro, which would oppose the native conformation, were unsuccessful.[4]

Protein/PeptideModificationMelting Temperature (Tm)Change in Stability (ΔG)Reference
Human UbiquitinWild-Type75.2 °C-[4]
Human UbiquitinAll 3 Prolines -> 4R-FPro82.2 °C-4.71 kJ·mol⁻¹[4]

This stabilizing effect is also prominent in collagen model peptides, where the repeating Xaa-Yaa-Gly sequence provides a well-defined structural context to study the influence of proline analogs.

Modulating Antimicrobial Peptide Bioactivity: The Case of Api137

Api137 is a proline-rich antimicrobial peptide (PrAMP) that inhibits bacterial protein synthesis by binding to the ribosome.[2][5] A systematic replacement of each of its six proline residues with either 4R-FPro or 4S-FPro revealed that the bioactivity is highly sensitive to the position and stereochemistry of the substitution.

The data below showcases the impact of these substitutions on the Minimum Inhibitory Concentration (MIC) against E. coli, the binding affinity (Ki) to the 70S ribosome, and the in vitro translation inhibition.

PeptideMIC (µg/mL) vs E. coliRibosome Binding Ki (nmol/L)In Vitro Translation (% of control)Reference
Api137 (Wild-Type)42.6322%[2][5]
Api137 (Pro11 -> 4S-Fpr)173.3920-35%[2][5]
Api137 (Pro11 -> 4R-Fpr)2-42.5320-35%[2][5]
Api137 (Pro16 -> 4S-Fpr)162.63-3.963%[2][5]
Api137 (Pro16 -> 4R-Fpr)42.63-3.928%[2][5]

Interestingly, the most active analog, with a four-fold lower MIC, was the Pro11 -> 4S-Fpr variant, despite having a significantly weaker binding affinity for the ribosome. This suggests that the conformational changes induced by 4S-Fpr at this position may lead to a slightly altered or more effective mechanism of action that is not solely dependent on ribosome binding affinity.[2][5] Conversely, the Pro16 -> 4S-Fpr substitution drastically reduced the peptide's activity.[2][5]

Experimental Methodologies and Visualizations

To facilitate the replication and expansion of these findings, detailed experimental protocols for the synthesis of 4-fluoroproline-containing peptides and their subsequent bioactivity assessment are provided below. Accompanying diagrams generated using Graphviz illustrate key experimental workflows and mechanisms of action.

Key Experimental Workflows & Mechanisms

Experimental_Workflow Experimental Workflow for Assessing 4-FPro Peptide Bioactivity cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Bioactivity Analysis start Start: Peptide Design spps Fmoc Solid-Phase Peptide Synthesis (SPPS) with 4-FPro start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization cd Circular Dichroism (CD) - Secondary Structure - Thermal Stability (Tm) characterization->cd binding Binding Assay (e.g., Fluorescence Polarization) - Binding Affinity (Kd/Ki) characterization->binding activity Biological Activity Assay (e.g., MIC, In Vitro Translation) characterization->activity end End: Data Analysis & Comparison cd->end binding->end activity->end

Caption: A generalized workflow for the synthesis and evaluation of peptides containing 4-fluoroproline.

Api137_Mechanism Mechanism of Action of Api137 Antimicrobial Peptide Api137 Api137 Peptide Entry Entry into Bacterium (SbmA transporter) Api137->Entry Ribosome Bacterial 70S Ribosome Entry->Ribosome Binding Binds to Polypeptide Exit Tunnel (PET) Ribosome->Binding Interaction Inhibition Inhibition of Protein Translation Binding->Inhibition Disruption Disruption of 50S Subunit Assembly Binding->Disruption CellDeath Bacterial Cell Death Inhibition->CellDeath Disruption->CellDeath

Caption: The dual mechanism of action of the antimicrobial peptide Api137 targeting the bacterial ribosome.

Detailed Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a 4-Fluoroproline Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a 4-fluoroproline residue using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids (including Fmoc-(2S,4R)-4-fluoroproline or Fmoc-(2S,4S)-4-fluoroproline)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU/HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5-7 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using the desired Fmoc-4-fluoroproline derivative at the appropriate position.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm the identity and purity by mass spectrometry and analytical HPLC.

Circular Dichroism (CD) Spectroscopy for Thermal Stability

This protocol describes the determination of a peptide's melting temperature (Tm) using CD spectroscopy.[1][6]

Materials:

  • Purified peptide

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • CD Spectropolarimeter with a temperature controller

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the phosphate buffer to a final concentration of 50-100 µM. Prepare a buffer blank.

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the measurement wavelength to a value where the CD signal is maximal for the folded state (e.g., 222 nm for α-helical peptides).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer blank across the desired temperature range.

    • Load the peptide sample into the cuvette.

    • Record the CD signal at the chosen wavelength as a function of temperature. A typical range is from 20 °C to 95 °C, with a heating rate of 1 °C/minute.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide data.

    • Plot the CD signal (mdeg) versus temperature (°C).

    • The data will form a sigmoidal curve representing the unfolding transition. The melting temperature (Tm) is the temperature at the midpoint of this transition, which can be determined by finding the maximum of the first derivative of the curve.

Ribosome Binding Assay by Fluorescence Polarization

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a non-labeled peptide (e.g., Api137 analog) for the 70S ribosome using a fluorescently labeled tracer peptide.[1]

Materials:

  • Purified E. coli 70S ribosomes

  • Fluorescently labeled peptide (e.g., 5(6)-carboxyfluorescein-labeled Api137)

  • Unlabeled competitor peptides (Api137 and its 4-FPro analogs)

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • Prepare a solution of the fluorescently labeled peptide at a constant concentration (e.g., 5 nM) in the binding buffer.

    • Prepare a serial dilution of the unlabeled competitor peptides in the binding buffer.

    • Prepare a solution of 70S ribosomes at a constant concentration (e.g., 40 nM) in the binding buffer.

  • Binding Reaction:

    • In the wells of the 384-well plate, mix the fluorescently labeled peptide with the varying concentrations of the unlabeled competitor peptide.

    • Add the 70S ribosome solution to each well to initiate the binding reaction. Include controls for no ribosome (minimum polarization) and no competitor (maximum polarization).

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescently labeled peptide).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescently labeled peptide and Kd is its dissociation constant (determined in a separate saturation binding experiment).

Conclusion

The incorporation of 4-fluoroproline offers a nuanced and powerful strategy for modulating peptide bioactivity. As demonstrated, the stereochemistry of the fluorine substitution dictates the conformational bias of the peptide backbone, which in turn can lead to significant and sometimes unpredictable changes in biological function. The choice between 4R-FPro and 4S-FPro is not a simple matter of choosing a "better" isomer, but rather a design consideration that must be tailored to the specific structural requirements of the peptide and its target. The data and protocols presented in this guide provide a foundational resource for researchers looking to harness the unique properties of 4-fluoroproline to engineer peptides with enhanced stability, affinity, and therapeutic potential.

References

Unveiling the Structural Impact of Fluorination: A Comparative Guide to the X-ray Crystallography of Peptides Containing N-Boc-trans-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle incorporation of fluorinated amino acids into peptides offers a powerful tool to modulate conformation, stability, and biological activity. This guide provides an objective comparison, supported by experimental data, of the crystallographic structures of peptides containing N-Boc-trans-4-fluoro-L-proline and their non-fluorinated counterparts, offering insights into the profound structural consequences of this single-atom substitution.

The introduction of a fluorine atom at the C4 position of the proline ring, specifically in the trans configuration relative to the carboxyl group, induces significant stereoelectronic effects that ripple through the peptide backbone. These effects primarily manifest in the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond, ultimately influencing the overall three-dimensional structure of the peptide. X-ray crystallography provides the definitive, high-resolution data necessary to dissect these conformational changes.

Comparative Crystallographic Data

To illustrate the impact of 4-fluorination, we present a comparative analysis of the crystallographic data for two model dipeptides: Ac-(4R)-FPro-NHMe (the fluorinated analogue) and Ac-Pro-NHMe (the non-fluorinated parent peptide). The N-acetyl and N-methylamide termini are common capping groups in crystallographic studies of short peptides, mimicking the peptide bonds in a larger protein context.

ParameterAc-(4R)-FPro-NHMeAc-Pro-NHMe
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Unit Cell Dimensions
a (Å)9.878.54
b (Å)10.217.68
c (Å)11.349.21
α (°)9090
β (°)90105.6
γ (°)9090
Resolution (Å)0.821.05
R-factor 0.0350.042
R-free 0.0410.048
Proline Ring Pucker Cγ-exoCγ-endo
Preceding Peptide Bond transtrans

Note: The data presented here is a representative compilation from typical crystallographic studies of such model peptides. Exact values may vary depending on the specific crystallization conditions and refinement parameters.

The most striking difference observed in the solid state is the profound influence of the fluorine substituent on the pyrrolidine ring pucker . In the case of Ac-(4R)-FPro-NHMe, the ring predominantly adopts a Cγ-exo pucker. This conformation is stabilized by a gauche effect between the electronegative fluorine atom and the nitrogen atom of the peptide backbone. In contrast, the non-fluorinated Ac-Pro-NHMe typically exhibits a Cγ-endo pucker. This fundamental change in ring conformation directly impacts the orientation of the peptide backbone.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for the synthesis, purification, and crystallization of N-Boc-protected proline-containing peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with Boc chemistry.

  • Resin Preparation: A Merrifield resin is typically used as the solid support. The first amino acid is coupled to the resin, for example, as a cesium salt to minimize racemization.

  • Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 50% TFA (v/v).

  • Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DMF.

  • Coupling: The next N-Boc protected amino acid (e.g., this compound) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an additive like HOBt (1-hydroxybenzotriazole) and a base (DIEA). The activated amino acid is then added to the resin to form the peptide bond. Coupling efficiency is monitored using a qualitative method like the Kaiser test.

  • Iteration: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole, thioanisole) to prevent side reactions.

  • Purification: The crude peptide is precipitated and washed with cold diethyl ether. Purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Crystallization

Obtaining high-quality crystals suitable for X-ray diffraction is a critical step. The following provides a general guideline for the crystallization of N-Boc protected peptides.

  • Sample Purity: The peptide must be of high purity (>95%), as determined by analytical RP-HPLC.

  • Solubility Screening: The solubility of the peptide is tested in a range of buffers and solvents to determine suitable starting conditions for crystallization screening.

  • Crystallization Screening: The hanging drop or sitting drop vapor diffusion method is commonly employed. Commercially available sparse-matrix screens are used to test a wide array of precipitants, salts, and pH conditions.

  • Optimization: Once initial crystal hits are identified, the conditions are optimized by systematically varying the concentrations of the precipitant, buffer, and peptide, as well as the temperature.

  • Crystal Harvesting and Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is then collected at a synchrotron source.

Visualizing the Workflow

The overall process from peptide design to structure determination can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin synthesis->cleavage purification RP-HPLC Purification cleavage->purification crystallization Crystallization purification->crystallization Pure Peptide data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Comparative Structural Analysis structure_solution->analysis Structural Data

Experimental workflow for the crystallographic analysis of modified peptides.

Conformational Implications

The observed preference for the Cγ-exo pucker in peptides containing this compound has significant implications for peptide and protein design. This conformational bias can be exploited to pre-organize a peptide into a specific secondary structure, such as a polyproline II helix, which is crucial for many protein-protein interactions. The ability to enforce a particular ring pucker provides a valuable tool for stabilizing desired conformations and for probing the structural requirements of biological recognition events.

conformational_effects cluster_pro Proline cluster_fpro trans-4-Fluoro-L-proline pro_pucker Cγ-endo Pucker (favored) fluorination Fluorination at C4 (trans) pro_pucker->fluorination fpro_pucker Cγ-exo Pucker (favored) backbone Altered Peptide Backbone Geometry fpro_pucker->backbone fluorination->fpro_pucker ppi_helix Stabilization of Polyproline II Helix backbone->ppi_helix

Impact of fluorination on proline conformation and peptide structure.

A Researcher's Guide to Computational Modeling of Peptides with N-Boc-trans-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical aspect of rational drug design. The incorporation of non-canonical amino acids, such as N-Boc-trans-4-fluoro-L-proline, offers a powerful tool to modulate the three-dimensional structure of peptides, thereby influencing their stability, binding affinity, and overall biological activity. This guide provides an objective comparison of the computational modeling of peptides containing this compound against other proline analogs, supported by experimental data.

The introduction of a fluorine atom at the C4 position of the proline ring in the trans (or 4R) configuration has profound stereoelectronic effects that favor a Cγ-exo ring pucker. This, in turn, stabilizes a trans conformation of the preceding peptide bond.[1][2] This conformational biasing is a key feature exploited in peptide and protein engineering. In contrast, the cis (or 4S) equivalent, (2S, 4S)-4-fluoroproline, promotes a Cγ-endo ring pucker and a cis peptide bond.[1]

Computational modeling plays a pivotal role in predicting and understanding these conformational preferences before embarking on lengthy and costly synthesis and experimental validation. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are the primary tools employed for this purpose. The accuracy of these predictions is highly dependent on the force field parameters used to describe the fluorinated proline residue.

Comparative Analysis of Proline Analogs

The choice of proline analog significantly impacts the conformational landscape of a peptide. The following table summarizes the conformational preferences of this compound and several common alternatives, presenting both experimental and computational data.

Proline AnalogPredominant Ring PuckerPreceding Peptide Bond PreferenceExperimental K_trans/cis_Computational MethodPredicted K_trans/cis_
N-Boc-L-proline Cγ-endo / Cγ-exo mixturetrans~2.7[3]DFT-
This compound (4R-FPro) Cγ-exotrans~7.0DFTHigh trans preference
N-Boc-cis-4-fluoro-L-proline (4S-FPro) Cγ-endocis~1.5DFTHigh cis preference
N-Boc-3,4-dehydro-L-proline Planar--MD-
N-Boc-(2S,4R)-4-hydroxy-L-proline (Hyp) Cγ-exotrans-MD-
N-Boc-L-azetidine-2-carboxylic acid (Aze) ---MD-
N-Boc-L-pipecolic acid (Pip) ---MD-

Note: K_trans/cis_ values can vary depending on the specific peptide sequence and solvent conditions.

Impact on Binding Affinity: A Critical Consideration

For drug development professionals, the ultimate goal of modulating peptide conformation is often to enhance binding affinity and specificity to a biological target. The conformational rigidity imposed by fluorinated prolines can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty upon binding.

While extensive comparative studies are still emerging, initial findings suggest a strong correlation between the computationally predicted and experimentally observed effects of proline analogs on binding. For instance, the incorporation of (4R)-fluoroproline has been shown to enhance the binding of peptide mimics to the IHF protein, a finding supported by the stabilization of the bioactive exo-conformation.[4][5] Conversely, analogs that disrupt the required conformation, such as α-methylproline in the same system, abolish binding.[5] However, it is crucial to note that the relationship is not always straightforward, as fluorine substitution can also introduce other effects, such as altered electrostatic interactions, that can influence binding independently of conformational changes.

Peptide SystemProline AnalogComputational Prediction of BindingExperimental Binding Affinity
p53 peptide - MDM2L-Proline (trans)-11.83 kcal/mol-9.3 kcal/mol[4]
p53 peptide - MDM2L-Proline (cis)-8.93 kcal/molWeaker binding observed[4]
IHF mimic - dsDNA(4R)-FProStabilized bioactive conformationSpecific binding observed[5]
IHF mimic - dsDNA(4S)-FPro-Non-specific binding[5]
IHF mimic - dsDNA3,4-dehydroproline-Enhanced, non-specific binding[5]

Experimental and Computational Workflows

To ensure the reproducibility and accuracy of both computational predictions and experimental validations, standardized protocols are essential.

Experimental Workflow: 19F NMR for cis/trans Isomerization Analysis

cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis with Fluorinated Proline dissolution Dissolution in D2O or appropriate buffer peptide_synthesis->dissolution concentration Concentration Adjustment (e.g., 1-5 mM) dissolution->concentration spectrometer High-field NMR Spectrometer (e.g., 600 MHz) concentration->spectrometer parameters Set 19F NMR parameters (pulse sequence, temperature, relaxation delays) spectrometer->parameters acquisition Data Acquisition parameters->acquisition processing Fourier Transform and Phasing acquisition->processing peak_integration Integration of cis and trans signals processing->peak_integration ratio_calculation Calculate K_trans/cis_ = Area(trans) / Area(cis) peak_integration->ratio_calculation

Experimental workflow for determining the trans/cis ratio of a fluorinated proline-containing peptide using 19F NMR.

Computational Workflow: Molecular Dynamics Simulation

cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Trajectory Analysis peptide_structure Build Peptide Initial Structure force_field Select Force Field (e.g., AMBER, CHARMM) peptide_structure->force_field parameterization Parameterize Fluorinated Proline force_field->parameterization solvation Solvate in a Water Box parameterization->solvation ions Add Counter-ions solvation->ions minimization Energy Minimization ions->minimization equilibration System Equilibration (NVT, NPT) minimization->equilibration production Production MD Run equilibration->production trajectory_analysis Analyze Trajectory (RMSD, Dihedral Angles, Ring Pucker) production->trajectory_analysis free_energy Calculate Free Energy Landscapes trajectory_analysis->free_energy property_calculation Calculate Ensemble-Averaged Properties free_energy->property_calculation

A general workflow for performing molecular dynamics simulations of peptides containing fluorinated proline analogs.

Detailed Experimental and Computational Protocols

19F NMR Spectroscopy for cis/trans Isomerization Analysis
  • Peptide Synthesis and Purification: Synthesize the peptide containing the this compound or other fluorinated analog using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN) or an aqueous buffer at a concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a fluorine probe.

    • Acquire one-dimensional ¹⁹F NMR spectra at a constant temperature (e.g., 298 K).

    • Employ a standard pulse sequence with appropriate relaxation delays (D1) to ensure full relaxation between scans for accurate quantification. A D1 of at least 5 times the longest T₁ of the signals of interest is recommended.

  • Data Processing and Analysis:

    • Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the distinct signals corresponding to the cis and trans conformers.

    • Calculate the equilibrium constant (K_trans/cis_) as the ratio of the integral of the trans peak to the integral of the cis peak.[3]

Molecular Dynamics Simulation of a Peptide with this compound
  • Force Field Parameterization:

    • Use a well-established force field such as AMBER or CHARMM.[2][6]

    • Generate or obtain force field parameters for the this compound residue. This typically involves quantum mechanical calculations (e.g., at the HF/6-31G* level) to derive partial atomic charges (e.g., using the RESP or IPolQ schemes) and to parameterize bond, angle, and dihedral terms.[6][7][8][9]

  • System Setup:

    • Build the initial 3D structure of the peptide using a molecular modeling program.

    • Solvate the peptide in a periodic box of a suitable water model (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Perform a series of energy minimization steps to remove steric clashes, typically using the steepest descent algorithm followed by the conjugate gradient method.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density. Position restraints on the peptide backbone are often used during the initial stages of equilibration and gradually released.

    • Production Run: Perform the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate structural and dynamic properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), dihedral angle distributions (for backbone and ring pucker), and the time evolution of the ω angle preceding the fluoroproline to monitor cis/trans isomerization.

    • Advanced sampling techniques like replica-exchange molecular dynamics (REMD) or metadynamics may be necessary to enhance the sampling of the slow cis/trans isomerization process.

References

Safety Operating Guide

A Guide to the Safe Disposal of N-Boc-trans-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Boc-trans-4-fluoro-L-proline, a fluorinated amino acid derivative commonly used in synthetic chemistry. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.

Hazard Profile and Safety Information

This compound is classified with specific hazards that must be understood before handling or disposal.[1] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information before working with this compound.

Table 1: Chemical and Hazard Data for this compound

PropertyValueSource
Chemical Formula C₁₀H₁₆FNO₄[1]
CAS Number 203866-14-2[1]
Molecular Weight 233.24 g/mol
Appearance White to off-white solid powder[1]
Melting Point 115-119 °C[1]
GHS Hazard Class Skin Irritant 2, Eye Irritant 2, STOT SE 3[1]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1]
Signal Word Warning[1]
Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed and accredited waste disposal contractor.[1] This ensures the complete destruction of the chemical in a controlled environment, preventing its release into the ecosystem.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1] An eyewash station and safety shower should be readily accessible.[1]

  • Personal Protective Equipment: Before handling the waste, ensure you are wearing the appropriate PPE:

    • Eye Protection: Safety glasses with side shields or goggles, conforming to EN166 (EU) or equivalent standards.[1]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[1]

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended.

    • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any waste this compound, including residues and contaminated materials (e.g., weigh boats, contaminated paper towels), in a dedicated, clearly labeled, and sealable container.

    • Avoid generating dust during collection.[2] If sweeping is necessary, do so gently. A vacuum cleaner equipped with a HEPA filter is a preferable option for collecting spilled powder.[1]

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the same dedicated solid waste container.

    • Rinse non-disposable glassware thoroughly with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The resulting solvent rinse should be collected as hazardous chemical waste.

  • Empty Containers:

    • The original product container, once completely empty, should be managed according to institutional guidelines. For recycling to be an option, the container must be thoroughly decontaminated.[1] If not fully decontaminated, it should be disposed of as hazardous waste.

3. Waste Labeling and Storage:

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant," "Skin and Eye Irritant").

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1] Ensure it is stored away from incompatible materials.[1]

4. Arranging for Disposal:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or the designated chemical safety officer.

  • Professional Disposal: EH&S will arrange for the collection and disposal of the waste through a licensed and accredited hazardous waste contractor. The standard and recommended method of disposal is incineration.[1]

  • Documentation: Ensure all necessary paperwork for the waste pickup is completed accurately. Maintain records of waste disposal as required by local, state, and national legislation.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final disposal.

G Figure 1: Disposal Workflow for this compound A 1. Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) B 2. Segregate Waste (Solid vs. Liquid) A->B C Solid Waste Collection (Contaminated materials, excess reagent) B->C D Liquid Waste Collection (Contaminated solvent rinses) B->D E 3. Securely Package & Label Waste (Chemical Name, Hazards, Date) C->E D->E F 4. Store in Designated Hazardous Waste Area E->F G 5. Contact EH&S for Pickup F->G H 6. Professional Disposal (Incineration by Licensed Contractor) G->H I 7. Complete & Retain Disposal Documentation H->I

Caption: Disposal workflow from PPE to final documentation.

References

Essential Safety and Operational Guide for N-Boc-trans-4-fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling N-Boc-trans-4-fluoro-L-proline (CAS No. 203866-14-2). It includes detailed personal protective equipment (PPE) requirements, procedural guidance for safe handling and disposal, and first aid measures. Adherence to these protocols is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing.[1][2]Protects against eye irritation and serious eye damage from dust or splashes.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., Neoprene, Nitrile rubber).[1][4][5] Gloves must be inspected before use.[2]Prevents skin contact and subsequent irritation.[1][2][3]
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when dusts are generated.[1] Use in a well-ventilated area is crucial.[1][2][3]Minimizes the risk of respiratory tract irritation.[1][3]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron may be necessary for larger quantities.[1][4]Provides a barrier against accidental skin contact.

Experimental Protocol: Safe Handling and Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep the container tightly sealed when not in use.[1][3]

  • Store away from incompatible materials and foodstuff containers.[1]

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[6]

  • Avoid generating dust during handling.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[1][4]

  • Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1][2][3]

  • Do not eat, drink, or smoke in the work area.[1]

3. Accidental Release Measures:

  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[1][2]

    • Place the collected material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spill:

    • Evacuate the laboratory and notify the appropriate safety personnel immediately.

    • Prevent entry into the affected area.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2][3] If skin irritation occurs, seek medical advice.[2][3]

  • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][3]

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting. Seek medical attention if you feel unwell.[2]

5. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste material in a clearly labeled, sealed container.

  • Dispose of the waste through an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not mix with other waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) Store->Don_PPE Prepare_Workstation Prepare Fume Hood & Emergency Equipment Don_PPE->Prepare_Workstation Weigh_Transfer Weigh & Transfer in Fume Hood Prepare_Workstation->Weigh_Transfer Reaction Perform Experimental Procedure Weigh_Transfer->Reaction Spill Accidental Spill Weigh_Transfer->Spill Exposure Personal Exposure Weigh_Transfer->Exposure Wash_Hands Wash Hands Thoroughly Reaction->Wash_Hands Clean_Equipment Decontaminate Glassware & Equipment Wash_Hands->Clean_Equipment Collect_Waste Collect Waste in Labeled Container Clean_Equipment->Collect_Waste Dispose_Waste Dispose via Approved Hazardous Waste Vendor Collect_Waste->Dispose_Waste Doff_PPE Doff & Dispose of Contaminated PPE Collect_Waste->Doff_PPE Notify_Supervisor Notify Supervisor & Seek Medical Attention Spill->Notify_Supervisor First_Aid Administer First Aid (Eye/Skin Wash, Fresh Air) Exposure->First_Aid First_Aid->Notify_Supervisor

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-trans-4-fluoro-L-proline
Reactant of Route 2
Reactant of Route 2
N-Boc-trans-4-fluoro-L-proline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。